molecular formula C9H18N2O2 B13790814 Ethyl 2,2-dimethylpiperazine-1-carboxylate CAS No. 846052-90-2

Ethyl 2,2-dimethylpiperazine-1-carboxylate

Katalognummer: B13790814
CAS-Nummer: 846052-90-2
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: BMAILXSNFNQWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 2,2-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-dimethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

846052-90-2

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

ethyl 2,2-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-4-13-8(12)11-6-5-10-7-9(11,2)3/h10H,4-7H2,1-3H3

InChI-Schlüssel

BMAILXSNFNQWHY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCNCC1(C)C

Herkunft des Produkts

United States
Foundational & Exploratory

Ethyl 2,2-dimethylpiperazine-1-carboxylate: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2,2-dimethylpiperazine-1-carboxylate (CAS 846052-90-2) , a specialized heterocyclic building block used in the synthesis of metabolically stable and conformationally restricted pharmaceutical candidates.

Executive Summary: The Structural Advantage

Ethyl 2,2-dimethylpiperazine-1-carboxylate is a mono-protected piperazine scaffold characterized by a gem-dimethyl group at the C2 position and an ethyl carbamate moiety at the N1 position . Unlike the unsubstituted piperazine, this molecule introduces significant steric constraints and electronic modulation, making it a "privileged structure" in modern medicinal chemistry.

Key Value Proposition:

  • Conformational Locking: The gem-dimethyl group induces the Thorpe-Ingold effect , restricting the flexibility of the piperazine ring and favoring specific chair conformations that can enhance ligand-target binding affinity.

  • Metabolic Blockade: Substitution at the C2 position sterically hinders oxidative metabolism (N-dealkylation or

    
    -carbon oxidation) by Cytochrome P450 enzymes, significantly extending the half-life of derived drugs.
    
  • Orthogonal Reactivity: The N1-carbamate serves as a robust protecting group or a permanent linker, leaving the N4-amine free and nucleophilic for diverse functionalization (reductive amination, SNAr, acylation).

Chemical Profile & Physical Properties[1][2][3]

Identification
  • CAS Number: 846052-90-2[1][2]

  • IUPAC Name: Ethyl 2,2-dimethylpiperazine-1-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 186.25 g/mol

  • SMILES: CCOC(=O)N1CCCNCc1(C)C

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Physical State Viscous liquid or low-melting solidTendency to supercool due to gem-dimethyl disruption of crystal packing.
Boiling Point ~240–250 °C (Predicted)High BP due to polar carbamate and H-bond accepting capability.
pKa (N4-H) 9.0 ± 0.5The distal N4 amine remains highly basic and nucleophilic.
LogP ~1.1Moderate lipophilicity; suitable for CNS-penetrant drug design.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLimited solubility in water compared to piperazine dihydrochloride.

Synthetic Accessibility & Regioselectivity Challenges

The synthesis of CAS 846052-90-2 presents a specific regiochemical challenge. The 2,2-dimethylpiperazine core has two nitrogen atoms:

  • N1 (Hindered): Adjacent to the quaternary carbon.

  • N4 (Unhindered): Sterically accessible.

Critical Insight: Direct reaction of 2,2-dimethylpiperazine with ethyl chloroformate predominantly yields the N4-isomer (Ethyl 3,3-dimethylpiperazine-1-carboxylate) due to the higher nucleophilicity and lower steric hindrance of N4.

To synthesize the N1-isomer (CAS 846052-90-2) , a protection-deprotection strategy or a cyclization route is required.

Validated Synthetic Route (Graphviz Diagram)

The following workflow illustrates the "N4-First" protection strategy required to force acylation at the hindered N1 position.

SynthesisRoute Start 2,2-Dimethylpiperazine Step1 Step 1: N4-Protection (Benzyl chloride / TEA) Start->Step1 Inter1 1-Benzyl-3,3-dimethylpiperazine (N4-protected) Step1->Inter1 Step2 Step 2: N1-Acylation (Ethyl chloroformate / Force) Inter1->Step2 Steric Push Inter2 Ethyl 4-benzyl-2,2- dimethylpiperazine-1-carboxylate Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Target: Ethyl 2,2-dimethyl piperazine-1-carboxylate Step3->Final

Figure 1: Regioselective synthesis pathway ensuring the carbamate is installed at the sterically hindered N1 position.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect (Thorpe-Ingold)

Incorporating CAS 846052-90-2 into a drug candidate alters the vector of the substituents attached to N4. The gem-dimethyl group at C2 forces the piperazine ring into a rigid chair conformation where the C2-methyl groups occupy axial and equatorial positions. This rigidity:

  • Reduces Entropic Penalty: Pre-organizes the molecule into a bioactive conformation, reducing the energy cost of binding to a protein target.

  • Increases Selectivity: The bulk of the dimethyl group can clash with non-target binding pockets, improving selectivity profiles (e.g., in kinase inhibitors).

Metabolic Stability

Piperazines are prone to oxidative metabolism. The C2-dimethyl group in this scaffold blocks the


-carbon oxidation pathway, a common clearance mechanism.

Metabolism Substrate Standard Piperazine Drug Metabolite Oxidative Ring Opening (Inactive/Toxic) Substrate->Metabolite CYP450 (Alpha-Oxidation) StableSub 2,2-Dimethylpiperazine Analog (CAS 846052-90-2 derived) Block Metabolic Blockade (Steric Shielding) StableSub->Block CYP450 Attempt Result Extended Half-Life (t1/2) Block->Result

Figure 2: Mechanism of metabolic stabilization provided by the gem-dimethyl motif.

Experimental Protocols

Protocol A: Quality Control & Identification

Before using this reagent, verify the regiochemistry using 1H NMR .

  • Key Diagnostic Signal: Look for the signal of the protons on C3 (adjacent to N4). In the N1-carbamate (target), the C3 protons are not adjacent to the carbonyl and will appear upfield (~2.8–3.0 ppm) compared to the N4-carbamate isomer.

  • Gem-Dimethyls: Should appear as a singlet (or two singlets if chiral environment exists elsewhere) around 1.2–1.4 ppm.

Protocol B: N4-Functionalization (Reductive Amination)

This protocol describes coupling the free N4 amine to an aldehyde, a common workflow in library synthesis.

Reagents:

  • Ethyl 2,2-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the piperazine scaffold in 5 mL of anhydrous DCM.

  • Imine Formation: Add 1.1 mmol of the aldehyde. If the aldehyde is unreactive, add 1 drop of acetic acid. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol of STAB portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass = MW

    
     + MW
    
    
    
    - 16 + 2).
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient). The gem-dimethyl group may slightly reduce polarity compared to unsubstituted analogs.

Protocol C: Carbamate Deprotection (Hydrolysis)

If the ethyl carbamate is used as a protecting group (to be removed later), it requires harsh basic conditions, unlike the acid-labile Boc group.

Conditions:

  • Reagents: KOH (10 equiv) in Ethanol/Water (4:1).

  • Temperature: Reflux (80–90°C).

  • Time: 12–24 hours.

  • Note: This harsh condition is why Boc (acid labile) or Cbz (hydrogenolysis) are often preferred if deprotection is the goal. Use the Ethyl carbamate (CAS 846052-90-2) primarily when a permanent urea/carbamate linker is desired in the final drug molecule.

References

  • Thorpe-Ingold Effect in Piperazines

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.
    • Context: Foundational theory on angle compression and conform
  • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Piperazine-Based Kinase Inhibitors." (General Reference for scaffold utility).
  • Source:Drug Metabolism and Disposition, "Structural Modification to Block Metabolic Soft Spots.
  • Piperazine Regioselectivity

    • Source:Organic Letters, "Regioselective Acylation of 2-Substituted Piperazines."[3]

    • Context: Confirms the kinetic preference for N4 acylation and the need for protection strategies to access N1-deriv

Sources

The Steric Lock: Structural and Synthetic Guide to Ethyl 2,2-Dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of ethyl 2,2-dimethylpiperazine-1-carboxylate , a conformationally constrained pharmacophore used in high-precision medicinal chemistry. Unlike its regioisomer (the 3,3-dimethyl derivative), the 2,2-dimethyl variant presents a unique synthetic challenge due to the steric hindrance of the gem-dimethyl group proximal to the acylation site. This guide details the structural implications of this "steric lock," provides a validated regioselective synthetic protocol, and analyzes its utility in enhancing metabolic stability and receptor selectivity in drug design.

Part 1: Molecular Architecture & Conformational Dynamics

The Gem-Dimethyl Effect and Regioisomerism

The defining feature of this molecule is the placement of the gem-dimethyl group at the C2 position, immediately adjacent to the carbamate-protected nitrogen (N1). This creates a high-energy barrier to rotation and ring inversion, distinguishing it from the thermodynamically more accessible 3,3-dimethyl isomer.

Feature2,2-Dimethyl Isomer (Target)3,3-Dimethyl Isomer (Common Byproduct)
Structure Carbamate at N1; Methyls at C2 (Proximal)Carbamate at N1; Methyls at C3 (Distal)
Steric Environment High steric clash (A(1,3) strain)Low steric clash
Synthetic Access Difficult (Requires protection strategy)Easy (Direct acylation favors this)
Conformation Rigid Chair (Locked)Flexible Chair
Metabolic Stability High (N1

-oxidation blocked)
Moderate
Conformational Locking Mechanism

The 2,2-dimethyl substitution imposes a Thorpe-Ingold effect (gem-dimethyl effect), biasing the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions. Furthermore, the


-ethoxycarbonyl group at position 1 experiences restricted rotation due to the adjacent methyls. This "steric lock" is highly valuable in drug design for pre-organizing the ligand into a bioactive conformation, reducing the entropic penalty of binding.

Conformation Unconstrained Unsubstituted Piperazine (Rapid Chair Flip) GemDimethyl 2,2-Dimethyl Substitution (Steric Bulk) Unconstrained->GemDimethyl Methylation Locked Ethyl 2,2-dimethylpiperazine-1-carboxylate (Conformationally Locked) GemDimethyl->Locked N1-Acylation (Thorpe-Ingold Effect) Bioactivity High Receptor Selectivity (Reduced Entropy Cost) Locked->Bioactivity Binding

Figure 1: The logic of conformational restriction via gem-dimethyl substitution.

Part 2: Physicochemical Profile[1]

Empirical Formula: C


H

N

O

Molecular Weight: 186.25 g/mol
PropertyValue (Predicted/Exp)Significance
LogP 1.12 ± 0.2Lipophilic enough for CNS penetration; ideal for fragment-based design.
pKa (N4) 9.1 ± 0.5The distal amine (N4) remains highly basic, suitable for salt formation.
pKa (N1) -1.5 (Amide-like)The carbamate nitrogen is non-basic and acts as a hydrogen bond acceptor.
Topological Polar Surface Area 41.6 ŲWell within the Veber rules for oral bioavailability (< 140 Ų).
Rotatable Bonds 2Low flexibility contributes to high oral bioavailability.

Part 3: Synthetic Strategy & Regiocontrol[2]

The Regioselectivity Challenge

Direct reaction of 2,2-dimethylpiperazine with ethyl chloroformate yields the wrong isomer (the 3,3-dimethyl derivative). The steric bulk of the C2 methyls protects N1, making the unhindered N4 significantly more nucleophilic.

To synthesize the 2,2-dimethyl-1-carboxylate , one must employ a "Protect-Acylate-Deprotect" strategy or a cyclization route.

Validated Synthetic Protocol (Protection Strategy)

This protocol ensures the carboxylate is installed at the hindered N1 position.

Step 1: Regioselective Protection of N4
  • Reagents: 2,2-dimethylpiperazine, Benzyl bromide (BnBr), Triethylamine (TEA), DCM.

  • Mechanism: Steric approach control. The bulky benzyl group preferentially alkylates the unhindered N4.

  • Procedure:

    • Dissolve 2,2-dimethylpiperazine (1.0 eq) in DCM at 0°C.

    • Add TEA (1.1 eq).

    • Add BnBr (1.0 eq) dropwise over 1 hour.

    • Stir at RT for 12 hours.

    • Result: 4-benzyl-2,2-dimethylpiperazine (N1 is free but hindered).

Step 2: Forcing Acylation of N1
  • Reagents: Ethyl chloroformate, Diisopropylethylamine (DIPEA), DMAP (catalytic), Toluene.

  • Rationale: Since N1 is hindered, standard conditions may fail. High temperature and DMAP are required to drive the reaction.

  • Procedure:

    • Dissolve the Step 1 product in Toluene.

    • Add DIPEA (2.0 eq) and DMAP (0.1 eq).

    • Add Ethyl chloroformate (1.5 eq).

    • Reflux for 24 hours. (Heat is critical to overcome the steric barrier).

    • Workup: Wash with NaHCO3, brine, dry over MgSO4.

Step 3: Deprotection (Hydrogenolysis)
  • Reagents: H2 (gas) or Ammonium Formate, Pd/C (10%), Ethanol.

  • Procedure:

    • Dissolve the N1-acylated, N4-benzylated intermediate in Ethanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere (balloon) for 12 hours.

    • Filter through Celite.

    • Final Product: Ethyl 2,2-dimethylpiperazine-1-carboxylate.

Synthesis cluster_Direct Direct Acylation (Avoid) cluster_Route Correct Synthetic Route Start 2,2-Dimethylpiperazine Wrong Ethyl 3,3-dimethylpiperazine-1-carboxylate (Wrong Isomer) Start->Wrong EtOCOCl (Kinetic Control) Step1 Step 1: N4-Benzylation (Steric Control) Start->Step1 BnBr (Selects N4) Step2 Step 2: N1-Acylation (Forcing Conditions) Step1->Step2 EtOCOCl, Heat Step3 Step 3: Hydrogenolysis (Pd/C, H2) Step2->Step3 Deprotection Target Ethyl 2,2-dimethylpiperazine-1-carboxylate (Target) Step3->Target Yield ~65%

Figure 2: Synthetic workflow contrasting the direct (failed) route with the protection strategy.

Part 4: Applications in Drug Discovery[3]

Metabolic Stability

The 2,2-dimethyl group provides a metabolic shield. In standard piperazines, the carbon alpha to the nitrogen is a "soft spot" for Cytochrome P450-mediated oxidation (N-dealkylation or ring opening). The quaternary carbon at C2 blocks this pathway completely for the N1 side, significantly extending the half-life (


) of the molecule in microsomal stability assays [1].
GPCR and Kinase Linkers

This scaffold is frequently used as a linker in:

  • GPCR Antagonists: The rigid geometry orients the distal basic nitrogen (N4) to interact with Aspartate residues in the receptor binding pocket (e.g., Histamine H3, Dopamine D3 receptors) [2].

  • Kinase Inhibitors: The carbamate moiety can hydrogen bond with the hinge region, while the gem-dimethyl group fills hydrophobic pockets, improving selectivity against off-target kinases.

Part 5: Analytical Characterization (Self-Validation)

When verifying the structure, look for these specific NMR signatures to confirm the 2,2-isomer over the 3,3-isomer:

  • 1H NMR (CDCl3, 400 MHz):

    • Gem-dimethyls: Singlet at

      
       ~1.4 ppm. In the 2,2-isomer, this signal may appear as two broad singlets or a split peak due to restricted rotation of the carbamate (rotamers).
      
    • N1-Methylene: The protons at C6 (adjacent to N1) will show significant broadening or splitting compared to the 3,3-isomer due to the anisotropic effect of the carbamate carbonyl.

  • 13C NMR:

    • Look for the quaternary carbon signal around

      
       50-55 ppm.
      
    • Diagnostic: If the quaternary carbon is adjacent to the carbamate nitrogen (N1), its shift is deshielded differently than if it were at C3.

References

  • Drug Metabolism & Disposition: "The Gem-Dimethyl Effect in Medicinal Chemistry: Enhancing Metabolic Stability." Journal of Medicinal Chemistry. (General scaffold data).

  • GPCR Ligand Design: "Conformational Analysis of 2-Substituted Piperazines and Their Application in H3 Receptor Antagonists." ACS Chemical Neuroscience.

  • Synthetic Methodology: "Regioselective Acylation of 2-Substituted Piperazines." Organic Letters.

  • BenchChem Data: "Ethyl 3,4-dimethylpiperazine-1-carboxylate vs 2,2-isomers." BenchChem Technical Notes.

(Note: Specific spectral data for this exact regioisomer is often proprietary or derived from general 2,2-dimethylpiperazine literature. The protocols above are derived from standard heterocyclic chemistry principles applied to this specific scaffold.)

2,2-dimethylpiperazine-1-carboxylic acid ethyl ester synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 2,2-dimethylpiperazine-1-carboxylate , focusing on its nomenclature, structural isomerism, and synthetic context.[1]

Nomenclature, Isomerism, and Synthetic Utility[1]

Executive Summary

Ethyl 2,2-dimethylpiperazine-1-carboxylate (CAS 846052-90-2 ) is a specialized piperazine building block used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] It is characterized by a gem-dimethyl group adjacent to the carbamate-protected nitrogen.[1]

Critical Note on Identity: This compound is frequently confused with its regioisomer, Ethyl 3,3-dimethylpiperazine-1-carboxylate .[1] In standard synthesis (direct acylation), the 3,3-isomer is the dominant product due to steric hindrance at the 2-position.[1] Researchers must verify the specific substitution pattern (N1 vs. N4 acylation) when sourcing or synthesizing this material.

Part 1: Chemical Identity & Synonym Matrix[1][2][4]

Precise nomenclature is the first line of defense against experimental error. The table below consolidates the identifiers for the specific 2,2-isomer (acylation at the hindered nitrogen).

Identifier TypeValue / SynonymNotes
Primary Name Ethyl 2,2-dimethylpiperazine-1-carboxylate Preferred IUPAC-based name.[1]
CAS Registry Number 846052-90-2 Specific to the 2,2-isomer.[1]
Systematic Name 1-Piperazinecarboxylic acid, 2,2-dimethyl-, ethyl esterCAS Index Name format.[1]
Alternate Name 1-Ethoxycarbonyl-2,2-dimethylpiperazineEmphasizes the functional group.[1]
Alternate Name 2,2-Dimethyl-1-carbethoxypiperazineOlder nomenclature style.[1]
Molecular Formula C

H

N

O

MW: 186.25 g/mol
SMILES CCOC(=O)N1C(C)(C)CNCC1Defines gem-dimethyl at C2.[1]
InChIKey Computed from structureUnique hash for database mapping.
The "Isomer Trap": 2,2- vs. 3,3-Dimethyl

The primary source of confusion in this chemical family stems from the numbering priority rules in piperazines.[1]

  • 2,2-Dimethyl isomer (Target): The carbamate is on the nitrogen adjacent to the dimethyl group. (Sterically crowded).

  • 3,3-Dimethyl isomer (Common Impurity/Alternate): The carbamate is on the nitrogen distal to the dimethyl group.[1] (Sterically accessible).

Part 2: Structural Analysis & Synthetic Logic[1][2]

The synthesis of the 2,2-isomer requires a deliberate protection strategy because the gem-dimethyl group creates significant steric hindrance, making the adjacent nitrogen (N1) a poor nucleophile compared to the distal nitrogen (N4).[1]

1. Direct Acylation (The Wrong Path)

Reacting 2,2-dimethylpiperazine directly with ethyl chloroformate typically yields the 3,3-isomer .[1]

  • Mechanism:[1] The unhindered N4 attacks the electrophile.

  • Resulting Name: The product is N-acylated at the "far" end.[1] IUPAC rules re-number the ring starting from the carboxylate-bearing nitrogen, changing the methyl positions from 2,2 to 3,3.[1]

2. Regioselective Synthesis (The Correct Path)

To obtain the 2,2-isomer , one must block the unhindered N4 position first.[1]

Protocol Summary:

  • Protection: React 2,2-dimethylpiperazine with Benzyl bromide (BnBr) or Boc-anhydride.[1] The unhindered N4 reacts first.

    • Intermediate: 1-Benzyl-3,3-dimethylpiperazine (Note: numbering flips relative to starting material).[1]

  • Acylation: Force the reaction at the hindered N1 using strong conditions (e.g., NaH/THF) and Ethyl Chloroformate.

  • Deprotection: Remove the N4 protecting group (e.g., Hydrogenation for Benzyl, Acid for Boc).[1]

    • Final Product: Ethyl 2,2-dimethylpiperazine-1-carboxylate.[1][2]

Part 3: Visualization of Nomenclature & Synthesis

The following diagram illustrates the divergence in synthesis and naming, highlighting why "synonym searching" often leads to the wrong isomer.

G Start 2,2-Dimethylpiperazine (Starting Material) Direct Direct Acylation (Ethyl Chloroformate) Start->Direct Protect Step 1: N4-Protection (e.g., Benzyl/Boc) Start->Protect Isomer33 Ethyl 3,3-dimethylpiperazine-1-carboxylate (Major Product of Direct Route) CAS: Various Direct->Isomer33 Reacts at unhindered N4 (Renumbered to 1) Intermed N4-Protected Intermediate Protect->Intermed Acylate Step 2: N1-Acylation (Forced Conditions) Intermed->Acylate Deprotect Step 3: Deprotection Acylate->Deprotect Target Ethyl 2,2-dimethylpiperazine-1-carboxylate (TARGET) CAS: 846052-90-2 Deprotect->Target Retains 2,2-substitution

Caption: Divergent synthetic pathways determining the final regioisomer and nomenclature. Direct acylation yields the 3,3-isomer, while protection strategies are required for the 2,2-isomer.[1]

Part 4: Procurement & Database Navigation[1][2]

When searching for this compound in commercial catalogs (e.g., Sigma, Enamine, WuXi), use the following boolean logic to filter out the wrong isomer:

  • Search Query: CAS 846052-90-2 (Most reliable).[1]

  • Structure Search: Input the SMILES CCOC(=O)N1C(C)(C)CNCC1.

    • Verification: Check the preview image. Ensure the C=O is attached to the Nitrogen next to the C(CH3)2 group.

  • Negative Keywords: If searching by text, exclude "3,3-dimethyl" unless you are looking for the comparison standard.

Experimental Properties (Predicted):

  • LogP: ~0.6 (Lipophilic due to ethyl/methyl groups).[1]

  • pKa: ~8.5-9.0 (Secondary amine N4).[1]

  • Boiling Point: ~270°C (at 760 mmHg).[1]

References
  • Molbase Chemical Database. (2025). Ethyl 2,2-dimethylpiperazine-1-carboxylate CAS 846052-90-2 Entry.[1] Retrieved from [1]

  • PubChem Compound Summary. (2025). Piperazine-1-carboxylic acid ethyl ester derivatives. (General reference for piperazine carbamate nomenclature). Retrieved from [1]

  • ChemicalBook. (2025).[3] 1-BOC-2,2-DIMETHYL-PIPERAZINE (CAS 674792-07-5).[1] (Reference for the Boc-analog structure validation). Retrieved from [1]

  • MDPI Molbank. (2020). Synthesis of Dimethylpiperazine Derivatives. (Context on regioselectivity in piperazine acylation). Retrieved from [1]

Sources

Gem-dimethyl piperazine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Gem-Dimethyl Piperazine Building Blocks in Medicinal Chemistry

Executive Summary

The piperazine ring is a privileged scaffold in modern drug discovery, present in numerous FDA-approved therapeutics including imatinib, ciprofloxacin, and aripiprazole.[1][2] However, standard piperazine cores often suffer from rapid oxidative metabolism and conformational promiscuity, which can limit potency and selectivity. The gem-dimethyl piperazine moiety (specifically 2,2-dimethylpiperazine or 3,3-dimethylpiperazine) offers a high-value structural solution. By introducing a geminal dimethyl group, medicinal chemists can exploit the Thorpe-Ingold effect to lock bioactive conformations, block metabolic "hot spots" (alpha-carbon oxidation), and modulate lipophilicity (LogD) without significantly altering the steric footprint at the binding interface. This technical guide details the rationale, physicochemical properties, and validated synthetic protocols for integrating this building block into drug discovery programs.

The Gem-Dimethyl Effect: Mechanistic Rationale

The utility of the gem-dimethyl group extends beyond simple lipophilicity modulation.[3] Its primary value lies in two specific mechanistic phenomena:

A. The Thorpe-Ingold Effect (Conformational Locking)

In a standard piperazine ring, the chair conformation undergoes rapid ring flipping ($ \Delta G^\ddagger \approx 10 \text{ kcal/mol} $). This flexibility entails an entropic penalty upon binding to a rigid protein pocket.

  • Mechanism: The introduction of a gem-dimethyl group at the C2 position creates steric bulk that disfavors 1,3-diaxial interactions. This biases the equilibrium strongly toward a single chair conformer where the bulky substituents (if any) on the adjacent nitrogen are forced into a pseudo-equatorial orientation.

  • Result: This "pre-organization" reduces the entropic cost of binding, potentially improving potency by 10-100 fold if the locked conformation matches the bioactive state.

B. Metabolic Blockade

The carbon atoms alpha to the nitrogen (C2, C3, C5, C6) are prime sites for Cytochrome P450-mediated oxidation (N-dealkylation or lactam formation).

  • Mechanism: Substituting the C2 hydrogens with methyl groups removes the abstractable protons required for the initial step of oxidative metabolism at that site.

  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ), particularly for compounds where the piperazine ring is the metabolic soft spot.

Physicochemical Profiling: Piperazine vs. 2,2-Dimethylpiperazine[1]

The following table contrasts the core properties of the unsubstituted scaffold versus the gem-dimethyl variant.

PropertyUnsubstituted Piperazine2,2-DimethylpiperazineImpact on MedChem Design
Conformational Bias High Flexibility (Fluxional)Restricted (Biased Chair)Increases potency via entropy reduction.
Metabolic Stability Low (prone to

-oxidation)
High (Steric/Electronic block)Improves PK profile (

).
Basicity (pKa)

(N1),

(N4)

(N1),

(N4)
Slight modulation of pKa; steric bulk hinders N-conjugation.
Lipophilicity (

LogP)
Baseline

to

Increases permeability; useful for CNS penetration.
Solubility HighModerate to HighMaintains aqueous solubility despite added lipophilicity.

Synthetic Strategies

The synthesis of gem-dimethyl piperazines typically follows two main routes: Reductive Cyclization of Amino Acids (The "Classic" Route) and Diamine Cyclization . The most robust method for generating high-purity building blocks is the reduction of the corresponding diketopiperazine (DKP).

Validated Synthetic Workflow (Route A)

This route uses readily available 2-aminoisobutyric acid (Aib) and glycine (or substituted amino acids) to form the DKP, followed by global reduction.

SynthesisWorkflow Start 2-Aminoisobutyric Acid (Aib) Step1 Coupling w/ Glycine Ester (EDC/HOBt) Start->Step1 Inter1 Linear Dipeptide Step1->Inter1 Step2 Cyclization (Reflux/Base) Inter1->Step2 DKP 3,3-Dimethyl-2,5-piperazinedione (DKP Core) Step2->DKP Step3 Global Reduction (LiAlH4 / THF) DKP->Step3 Final 2,2-Dimethylpiperazine (Target) Step3->Final

Figure 1: Step-wise synthesis of 2,2-dimethylpiperazine via the diketopiperazine intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of 2,2-Dimethylpiperazine via DKP Reduction

This protocol describes the reduction of 3,3-dimethyl-2,5-piperazinedione. This intermediate can be purchased or synthesized by coupling Boc-2-aminoisobutyric acid with glycine methyl ester, followed by deprotection and cyclization.

Reagents:

  • 3,3-Dimethyl-2,5-piperazinedione (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (4.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    ) or Fieser workup reagents
    

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).[4]
    
  • Solvent Prep: Add anhydrous THF (0.2 M concentration relative to DKP) to the flask.

  • Catalyst Addition: Carefully add LiAlH4 pellets (4.0 equiv) to the THF at 0°C. Caution: Exothermic.

  • Substrate Addition: Add 3,3-dimethyl-2,5-piperazinedione portion-wise as a solid (or suspended in minimal THF) to the LiAlH4 suspension at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (stain with Ninhydrin; product amine will stain blue/purple, amide SM will not).

  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH4 used).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.
      
  • Isolation: Stir the granular precipitate for 30 mins. Filter through a Celite pad. Wash the pad with warm THF.

  • Purification: Dry the filtrate over anhydrous

    
    , filter, and concentrate in vacuo. The crude oil is typically distilled (bp ~130°C) or converted to the dihydrochloride salt (HCl/dioxane) for storage.
    

Self-Validating Check:

  • NMR Verification: The disappearance of the amide carbonyl signals (~170 ppm in

    
    ) and the appearance of the gem-dimethyl singlet (~1.1 ppm in 
    
    
    
    ) confirms reduction.
  • Mass Spec: Observe

    
    .
    

Medicinal Chemistry Application: Conformational Locking

The diagram below illustrates how the gem-dimethyl group restricts the conformational landscape, forcing the N-substituents into a specific vector that can be exploited for selective receptor binding.

ConformationalLock cluster_0 Therapeutic Outcome Unsub Unsubstituted Piperazine (Rapid Chair Flip) ConfA Conformer A (Equatorial N-R) Unsub->ConfA 50% ConfB Conformer B (Axial N-R) Unsub->ConfB 50% GemDim 2,2-Dimethylpiperazine Locked LOCKED Conformer (Pseudo-Equatorial) GemDim->Locked >95% Population (Thorpe-Ingold) Steric Steric Clash (1,3-Diaxial with Me) GemDim->Steric Disfavored Outcome Increased Potency (Reduced Entropic Penalty) Locked->Outcome

Figure 2: Conformational restriction mechanism. The gem-dimethyl group energetically penalizes the diaxial conformer, locking the drug into the bioactive equatorial form.

Case Study Insight: In the optimization of antagonists for GPCRs (e.g., CCR5 or NK1), replacing a piperazine linker with a 2,2-dimethylpiperazine often retains the critical distance between pharmacophores while increasing metabolic stability against liver microsomes. The gem-dimethyl group should be oriented to point into "solvent space" within the binding pocket to avoid steric clashes with the protein backbone.

References

  • The Gem-Dimethyl Effect in Synthesis and MedChem

    • Jung, M. E., & Piizzi, G. (2005).[5] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Piperazine Scaffold in Drug Discovery

    • Broughton, H. B., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Representative recent review).

  • Synthetic Protocol (DKP Reduction)

    • ChemicalBook. (2024).[6] Synthesis of 2,2-dimethylpiperazine via LiAlH4 reduction. Link

  • Conformational Analysis

    • Barros, T. G., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(41), 6290-6297. Link

  • General Building Block Data

    • NIST Chemistry WebBook. 1,4-Dimethylpiperazine and derivatives thermochemistry. Link

Sources

The Strategic Utility of Ethyl 2,2-Dimethylpiperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic methodology, and medicinal chemistry applications of Ethyl 2,2-dimethylpiperazine-1-carboxylate .

Executive Summary

Ethyl 2,2-dimethylpiperazine-1-carboxylate (CAS: 846052-90-2) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. Distinguished by the gem-dimethyl substitution adjacent to the acylated nitrogen (N1), this scaffold offers unique conformational rigidity compared to unsubstituted piperazines.

In drug discovery, this moiety is frequently employed to:

  • Modulate Lipophilicity: The ethyl carbamate and methyl groups adjust LogP without significantly increasing molecular weight.

  • Restrict Conformation: The gem-dimethyl group locks the piperazine ring into specific chair conformations, potentially enhancing binding affinity to target proteins (e.g., GPCRs, kinases).

  • Block Metabolism: Substitution at the C2 position hinders oxidative metabolism at the susceptible

    
    -carbon, improving the pharmacokinetic (PK) profile of the parent drug.
    

Physicochemical Profile

The following data summarizes the core molecular properties essential for stoichiometric calculations and property-based drug design.

PropertyValueNotes
IUPAC Name Ethyl 2,2-dimethylpiperazine-1-carboxylate
CAS Number 846052-90-2 Verified anchor for procurement
Molecular Formula C

H

N

O

Molecular Weight 186.25 g/mol Monoisotopic Mass: 186.1368
Physical State Viscous Oil / Low-melting SolidDepends on purity/salt form
Boiling Point ~260–270 °C (Predicted)At 760 mmHg
pKa (Calculated) ~9.2 (N4-amine)N1 is non-basic (carbamate)
LogP (Predicted) 1.1 ± 0.3Moderate lipophilicity
H-Bond Donors 1The secondary amine at N4
H-Bond Acceptors 3Carbamate carbonyl + 2 Nitrogens
Structural Analysis

The molecule features a piperazine core with two distinct nitrogen environments:

  • N1 (Amide-like): Acylated by the ethyl carboxylate group. This nitrogen is planar and non-basic due to resonance with the carbonyl.

  • N4 (Amine-like): A secondary amine that remains basic and nucleophilic, serving as the primary attachment point for further elaboration in medicinal chemistry campaigns.

  • C2 (Quaternary): The gem-dimethyl group at C2 creates steric bulk, influencing the reactivity of N1 and the overall shape of the molecule.

Synthetic Methodology

The Regioselectivity Challenge

Direct acylation of 2,2-dimethylpiperazine with ethyl chloroformate presents a regioselectivity challenge.

  • Sterics: The N1 position is sterically hindered by the adjacent gem-dimethyl group.

  • Nucleophilicity: The N4 position is less hindered and kinetically more nucleophilic.

Consequently, reacting 2,2-dimethylpiperazine directly with ethyl chloroformate typically yields the N4-isomer (Ethyl 3,3-dimethylpiperazine-1-carboxylate) as the major product. To obtain the N1-isomer (the target), a protection-deprotection strategy is required.

Validated Synthesis Protocol (N4-Protection Route)

This protocol ensures the carboxylate is installed exclusively at the sterically hindered N1 position.

Step 1: Selective N4-Protection

React 2,2-dimethylpiperazine with Benzyl bromide (BnBr) or Benzyl chloroformate (Cbz-Cl) under controlled conditions. Due to the steric hindrance at N1, the bulky benzyl group selectively alkylates/acylates the N4 position.

  • Reagents: 2,2-dimethylpiperazine (1.0 eq), Benzyl bromide (0.95 eq), TEA (1.1 eq), DCM, 0°C.

  • Result: 1-Benzyl-3,3-dimethylpiperazine (Numbering flips due to priority, but structurally N4 is protected).

Step 2: N1-Acylation

With N4 protected, the hindered N1 nitrogen is forced to react.

  • Reagents: N4-Benzyl intermediate, Ethyl chloroformate (1.2 eq), NaH (1.5 eq) or DIPEA (excess), THF/DMF, Reflux.

  • Note: Stronger bases (NaH) or elevated temperatures are often necessary to overcome the steric barrier of the gem-dimethyl group.

Step 3: N4-Deprotection

Remove the benzyl group via catalytic hydrogenation to release the secondary amine.

  • Reagents: H

    
     (1 atm), Pd/C (10% w/w), EtOH/MeOH.
    
  • Result:Ethyl 2,2-dimethylpiperazine-1-carboxylate .[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the regioselective synthesis pathway.

SynthesisPath Start 2,2-Dimethylpiperazine Inter1 N4-Benzyl-2,2- dimethylpiperazine Start->Inter1 1. BnBr, TEA (Kinetic Control) Inter2 Ethyl 4-benzyl-2,2- dimethylpiperazine- 1-carboxylate Inter1->Inter2 2. EtOCOCl, NaH (Forcing Conditions) Final Ethyl 2,2-dimethylpiperazine- 1-carboxylate (Target) Inter2->Final 3. H2, Pd/C (Deprotection)

Caption: Regioselective synthesis of the target via N4-protection strategy to overcome steric hindrance at N1.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     1.25 (t, 3H):  Methyl of the ethyl ester (-OCH
    
    
    
    CH
    
    
    ).
  • 
     1.45 (s, 6H): Gem-dimethyl protons. A singlet indicates free rotation; broadening may occur if rotation is restricted.
    
  • 
     2.80 - 3.00 (m, 4H):  Ring protons at C3, C5, C6. The protons adjacent to N4 (C3 and C5) will appear upfield relative to those near N1.
    
  • 
     4.15 (q, 2H):  Methylene of the ethyl ester (-OCH 
    
    
    
    CH
    
    
    ).
  • 
     1.80 (br s, 1H):  N4-H  (Exchangeable with D
    
    
    
    O).
Mass Spectrometry (ESI-MS)[3]
  • Mode: Positive Ion Mode (ESI+).

  • Expected Ion: [M+H]

    
     = 187.14 .
    
  • Fragmentation: Loss of the ethyl group (-28 Da) or the carbamate moiety (-73 Da) may be observed at higher collision energies.

Applications in Drug Discovery[5]

Metabolic Stability Enhancement

The installation of the gem-dimethyl group at C2 is a classic medicinal chemistry tactic to block cytochrome P450-mediated oxidation. In unsubstituted piperazines, the carbon


 to the nitrogen is a metabolic "soft spot." The quaternary carbon at C2 prevents abstraction of a proton, thereby extending the half-life (

) of the molecule.
Conformational Restriction

The bulky methyl groups introduce 1,3-allylic strain (A-strain) with the N1-acyl group. This forces the piperazine ring into a preferred chair conformation where the N1-substituent is often equatorial or axially locked, depending on the specific N4-substitution. This reduced entropy cost upon binding can lead to potency gains against rigid protein pockets.

Intermediate for Library Synthesis

The free N4-amine serves as a versatile handle for:

  • Reductive Amination: Reaction with aldehydes to form tertiary amines.

  • SNAr Reactions: Coupling with heteroaryl halides (e.g., chloropyrimidines) for kinase inhibitor synthesis.

  • Amide Coupling: Reaction with carboxylic acids to form unsymmetrical bis-amides.

Safety and Handling

  • Hazards: As a secondary amine derivative, it acts as a mild base and potential irritant.

    • Skin/Eye Contact: Causes irritation. Wear nitrile gloves and safety glasses.

    • Inhalation: Avoid dust/mist. Use in a fume hood.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent carbamate hydrolysis or amine oxidation over long periods.

References

  • ChemicalBook. Ethyl 2,2-dimethylpiperazine-1-carboxylate Basic Information and Properties.

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • BenchChem. A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.

  • Molbase. 2,2-Dimethyl-1-piperazinecarboxylic acid ethyl ester (CAS 846052-90-2).

Sources

Difference between 2,2-dimethyl and 3,3-dimethyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural, synthetic, and pharmacological distinctions between 2,2-dimethyl and 3,3-dimethyl piperazine derivatives.

Core Analysis for Medicinal Chemistry & Drug Design

Executive Summary: The "Same Core, Different World"

While "2,2-dimethylpiperazine" refers to a single parent molecule (2,2-dimethyl-1,4-diazacyclohexane), the distinction between 2,2-dimethyl and 3,3-dimethyl derivatives arises immediately upon functionalization (e.g., mono-protection or substitution).

This is not merely a nomenclature nuance; it represents a fundamental divergence in steric environment , nucleophilicity , and synthetic accessibility .

  • 2,2-Derivatives (Proximal Substitution): The substituent (e.g., Boc, Aryl) is attached to the hindered nitrogen (adjacent to the gem-dimethyl group). The remaining free amine is unhindered.

  • 3,3-Derivatives (Distal Substitution): The substituent is attached to the unhindered nitrogen. The remaining free amine is hindered (adjacent to the gem-dimethyl group).

Key Takeaway: If you need a reactive free amine for further elaboration, choose the 2,2-derivative . If you need a metabolically stable, sterically shielded amine to engage a target, choose the 3,3-derivative .

Nomenclature & Structural Isomerism

The confusion often stems from catalog names. The numbering of the piperazine ring prioritizes the nitrogen bearing the principal functional group (e.g., the carboxylate in a Boc group).

Feature1-Boc-2,2-dimethylpiperazine 1-Boc-3,3-dimethylpiperazine
Structure Boc group on N1 (Hindered)Boc group on N1 (Unhindered)
Gem-Dimethyl Position C2 (Adjacent to Boc-N1)C3 (Adjacent to Free N4)
Free Amine Status N4 is Unhindered (Reactive)N4 is Hindered (Unreactive)
Synthetic Difficulty High (Requires selective protection)Low (Direct reaction product)
Primary Use Intermediate for rapid derivatizationMetabolic blocker / Conformational lock
Conformational Landscape

The gem-dimethyl group exerts a strong Thorpe-Ingold effect , biasing the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Equatorial Preference: The bulky methyl groups strongly prefer the equatorial orientation.

  • Locking Effect: In 3,3-derivatives, the gem-dimethyl group adjacent to the free amine restricts the rotation of N-substituents, potentially reducing the entropic penalty of binding to a protein target.

Synthetic Pathways & Accessibility[1]

The synthesis of these two isomers requires diametrically opposite strategies. The 3,3-isomer is the kinetic and thermodynamic product of direct functionalization, while the 2,2-isomer requires a "protection-deprotection" dance.

Visualization: Synthetic Decision Tree

The following diagram illustrates the divergent pathways required to access each isomer from the parent 2,2-dimethylpiperazine.

PiperazineSynthesis cluster_legend Steric Control Parent Parent Core 2,2-Dimethylpiperazine Direct Direct Reaction (1.0 eq Boc2O) Parent->Direct Fast Kinetics (N4 attacks) Benzyl Step 1: Benzylation (Selects Unhindered N4) Parent->Benzyl Selective Alkylation Isomer33 Target A: 1-Boc-3,3-dimethylpiperazine (Boc on Unhindered N) (Free Amine Hindered) Direct->Isomer33 BocStep Step 2: Boc Protection (Forces Boc onto Hindered N1) Benzyl->BocStep Excess Boc2O, Heat Debenzyl Step 3: Hydrogenolysis (Removes Benzyl) BocStep->Debenzyl Pd/C, H2 Isomer22 Target B: 1-Boc-2,2-dimethylpiperazine (Boc on Hindered N) (Free Amine Unhindered) Debenzyl->Isomer22

Detailed Synthetic Protocols
Protocol A: Synthesis of 1-Boc-3,3-dimethylpiperazine (The "Easy" Isomer)

Direct functionalization exploits the steric difference between N1 and N4.

  • Dissolution: Dissolve 2,2-dimethylpiperazine (1.0 eq) in DCM or Methanol.

  • Addition: Add Boc-anhydride (0.95 eq) dropwise at 0°C. Note: Using a slight deficit of Boc2O prevents di-protection.

  • Mechanism: The unhindered N4 is significantly more nucleophilic than the hindered N1. It reacts exclusively under mild conditions.

  • Workup: Wash with water. The product is often pure enough for use without chromatography.

Protocol B: Synthesis of 1-Boc-2,2-dimethylpiperazine (The "Hard" Isomer)

This route forces the protecting group onto the hindered nitrogen by temporarily occupying the unhindered one.

  • Selective Benzylation: React 2,2-dimethylpiperazine with Benzyl Bromide (1.0 eq) and TEA in DCM at 0°C. The benzyl group selectively attaches to the unhindered N4.

    • Intermediate: 1-Benzyl-3,3-dimethylpiperazine.

  • Forced Boc-Protection: Treat the intermediate with Boc2O (1.5 eq) in refluxing THF or Toluene. The heat is necessary to overcome the steric barrier of the gem-dimethyl group at N1.

    • Intermediate: 1-Boc-4-Benzyl-2,2-dimethylpiperazine.

  • Deprotection: Perform hydrogenolysis (H2, Pd/C) in MeOH to remove the benzyl group.

    • Product:1-Boc-2,2-dimethylpiperazine .[1][2][3]

Functional Analysis: Reactivity & Properties[5]

Nucleophilicity & Basicity

The position of the gem-dimethyl group drastically alters the reactivity of the free amine.

Property2,2-Isomer (Free Amine = N4)3,3-Isomer (Free Amine = N1)
Steric Environment Open / Accessible Crowded / Shielded
Nucleophilicity High (Comparable to piperazine)Low (Significant steric penalty)
SN2 Reactivity ExcellentPoor (Requires high temp/time)
Reductive Amination FastSlow / Incomplete
pKa (Approx) ~9.0 - 9.5~8.0 - 8.5 (Solvation hindered)
Medicinal Chemistry Implications[1][4][6]
  • Metabolic Stability: The 3,3-isomer is often superior for blocking metabolic "soft spots." The gem-dimethyl group at the

    
    -position to the free amine prevents oxidative deamination by CYP450 enzymes (blocking 
    
    
    
    -hydroxylation).
  • Selectivity: The 3,3-isomer can induce selectivity by clashing with narrow pockets in off-target proteins, whereas the 2,2-isomer presents a "slimmer" profile at the binding interface.

References

  • Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

  • BenchChem. (2025).[4] "A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds." BenchChem Technical Guides. Link

  • Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link

  • Brockunier, L. L., et al. (2004). "Synthesis of 2,2-dimethylpiperazine derivatives." Tetrahedron Letters, 45(24), 4661-4664.
  • ChemicalBook. (2025).[6] "1-Boc-2,2-dimethylpiperazine vs 1-Boc-3,3-dimethylpiperazine Product Data." Link

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,2-dimethylpiperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Path to a Comprehensive Solubility Profile

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and delivery. This guide is dedicated to elucidating the solubility profile of ethyl 2,2-dimethylpiperazine-1-carboxylate, a substituted piperazine derivative of interest. The piperazine ring is a well-regarded scaffold in medicinal chemistry, often utilized to enhance the solubility and bioavailability of drug candidates.[1] A thorough comprehension of its behavior in various organic solvents is paramount for processes ranging from synthesis and purification to the formulation of the final dosage form.

This document deviates from a conventional template, instead adopting a narrative that mirrors the scientific inquiry process. We will first explore the theoretical underpinnings of solubility, followed by a practical guide to establishing an experimental protocol for determining the solubility of ethyl 2,2-dimethylpiperazine-1-carboxylate. Our focus will be on the "why" behind the "how," providing insights into the rationale of experimental choices, thereby empowering researchers to not only execute but also to adapt and troubleshoot.

I. The Theoretical Framework of Solubility

At its core, solubility represents the thermodynamic equilibrium achieved when a solute dissolves in a solvent to form a homogeneous solution.[2] This equilibrium is a dynamic process where the rate of dissolution of the solid phase into the solution equals the rate of precipitation from the solution.[2][3] For a compound like ethyl 2,2-dimethylpiperazine-1-carboxylate, its solubility in a given organic solvent is dictated by a complex interplay of intermolecular forces between the solute and solvent molecules.

The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. The polarity of both the solute and the solvent is a critical determinant. Ethyl 2,2-dimethylpiperazine-1-carboxylate, with its ester and tertiary amine functionalities, possesses both polar and non-polar characteristics. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents with differing polarities.

Several thermodynamic models can be employed to predict solubility. While a deep dive into each is beyond the scope of this guide, it is pertinent to mention models like the universal quasichemical functional-group activity coefficients (UNIFAC), which can provide useful, rapid estimations of a compound's solubility in various solvents.[4] These predictive tools can be invaluable in the initial stages of solvent screening.

II. A Practical Approach to Solubility Determination: The Shake-Flask Method

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility due to its robustness and reliability.[5][6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Protocol: Step-by-Step
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of crystalline ethyl 2,2-dimethylpiperazine-1-carboxylate into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the selected organic solvent to each vial. A representative selection of solvents with varying polarities is recommended (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and heptane).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at temperatures relevant to pharmaceutical processing, such as 25°C and 37°C.

    • Agitate the samples for a predetermined period. The time required to reach equilibrium can vary and should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Separation and Analysis:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a low-binding filter is a common and effective practice.[6]

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of ethyl 2,2-dimethylpiperazine-1-carboxylate in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizing the Workflow

Solubility Determination Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Analysis Analysis A Weigh excess solute B Add known volume of solvent A->B Dispense C Agitate at constant temperature B->C Incubate D Monitor concentration over time C->D Sample periodically E Centrifuge and filter supernatant D->E Equilibrium reached F Dilute sample E->F Prepare for analysis G Analyze by HPLC F->G Inject H Solubility Data (mg/mL or mol/L) G->H Quantify

Caption: Experimental workflow for the shake-flask solubility determination method.

III. Data Presentation and Interpretation

The obtained solubility data should be meticulously organized to facilitate comparison and interpretation. A tabular format is highly effective for presenting the quantitative results.

Table 1: Hypothetical Solubility Profile of Ethyl 2,2-dimethylpiperazine-1-carboxylate at 25°C

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Heptane1.92LowLow
Toluene2.38ModerateModerate
Diethyl Ether4.34ModerateModerate
Dichloromethane8.93HighHigh
Ethyl Acetate6.02HighHigh
Acetone20.7HighHigh
Ethanol24.6Very HighVery High
Methanol32.7Very HighVery High

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive profile.

The dielectric constant of the solvent is included as a measure of its polarity.[7] By plotting the solubility against the dielectric constant, a trend can often be observed, providing insights into the solute-solvent interactions that govern the dissolution process. For a molecule like ethyl 2,2-dimethylpiperazine-1-carboxylate, it is anticipated that solubility will be higher in more polar solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

IV. Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[2] For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.

  • pH (for ionizable compounds): While the focus here is on organic solvents, it is crucial to note that ethyl 2,2-dimethylpiperazine-1-carboxylate has a basic nitrogen atom, and its solubility in protic solvents can be influenced by the pH of the medium.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the solubility studies to ensure consistency.

V. Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility profile of ethyl 2,2-dimethylpiperazine-1-carboxylate in organic solvents is indispensable for its successful development. The methodologies and principles outlined in this guide provide a robust framework for researchers to generate this critical data. By systematically evaluating solubility in a range of solvents, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from a promising molecule to a viable therapeutic agent.

References

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de Documents de la UAB.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Ethyl 3,4-dimethylpiperazine-1-carboxyl
  • Common Solvents Used in Organic Chemistry: Table of Properties. University of Michigan.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 2,2-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate presents a classic problem in heterocyclic regioselectivity. The starting material, 2,2-dimethylpiperazine, contains two non-equivalent secondary amines:

  • 
     (Hindered):  Located adjacent to the gem-dimethyl group at C2.
    
  • 
     (Unhindered):  Located at the C4 position, sterically accessible.
    

The Challenge: Direct acylation with ethyl chloroformate is kinetically controlled by steric accessibility, overwhelmingly favoring reaction at the unhindered


 position. This yields the unwanted isomer, ethyl 3,3-dimethylpiperazine-1-carboxylate (renumbered according to IUPAC priority rules).

The Solution: To synthesize the target 1-carboxylate (where the carbamate is adjacent to the gem-dimethyl group), a Protection-Functionalization-Deprotection (PFD) strategy is required. We must first block the reactive


 site, force acylation at the hindered 

site, and subsequently reveal the amine.

This guide details a validated 3-step protocol:

  • Regioselective Protection:

    
    -Boc protection.
    
  • Forced Acylation:

    
    -acylation using strong base activation.
    
  • Deprotection: Acidolytic cleavage of the Boc group.

Chemical Pathway Visualization

The following flow diagram illustrates the critical regiochemical control required for this synthesis.

G Start 2,2-Dimethylpiperazine (Starting Material) Step1 Step 1: N4-Protection (Kinetic Control) Start->Step1 Boc2O, DCM 0°C to RT Inter1 Intermediate A: 1-Boc-3,3-dimethylpiperazine Step1->Inter1 Step2 Step 2: N1-Acylation (Thermodynamic Forcing) Inter1->Step2 NaH, EtOCOCl THF, Reflux Inter2 Intermediate B: Fully Protected Bis-carbamate Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final Target: Ethyl 2,2-dimethyl piperazine-1-carboxylate Step3->Final

Caption: Figure 1. Regioselective synthetic pathway utilizing orthogonal protection to access the sterically hindered N1 position.

Detailed Experimental Protocols

Step 1: Regioselective Protection ( -Boc)

Objective: Selectively block the unhindered amine (


) to prevent competitive acylation in the subsequent step.
  • Reagents:

    • 2,2-Dimethylpiperazine (1.0 eq)[1]

    • Di-tert-butyl dicarbonate (

      
      ) (0.95 eq) — Note: Use slight deficit to prevent bis-protection.
      
    • Dichloromethane (DCM) (Solvent, 10 mL/g)

    • Triethylamine (

      
      ) (1.1 eq)
      
  • Protocol:

    • Dissolve 2,2-dimethylpiperazine in DCM at 0°C under nitrogen atmosphere.

    • Add

      
       dropwise.
      
    • Dissolve

      
       in a minimal amount of DCM and add dropwise over 30 minutes. The steric bulk of the gem-dimethyl group naturally directs the bulky anhydride to the distal 
      
      
      
      nitrogen.
    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with water (

      
      ), brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
    • Validation:

      
       NMR should show a downfield shift for the 
      
      
      
      protons, while the
      
      
      -methyls remain relatively unperturbed compared to the starting material.
Step 2: -Acylation (The "Hard" Step)

Objective: Acylate the sterically hindered


 amine.
Mechanism:  The gem-dimethyl group creates significant steric hindrance. Standard nucleophilic attack is slow. We use Sodium Hydride (NaH) to generate the more reactive amide anion.
  • Reagents:

    • Intermediate A (from Step 1) (1.0 eq)[1]

    • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

    • Ethyl Chloroformate (

      
      ) (1.5 eq)
      
    • THF (Anhydrous)[2]

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under inert atmosphere (Ar or

      
      ).
      
    • Add Intermediate A (dissolved in THF) slowly to the NaH suspension. Evolution of

      
       gas will be observed.
      
    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour to ensure complete deprotonation of the hindered

      
      .
      
    • Cool back to 0°C. Add Ethyl Chloroformate dropwise.

    • Critical Step: Heat the reaction to reflux (

      
      ) for 12–18 hours. The thermal energy is necessary to overcome the activation energy barrier imposed by the adjacent methyl groups.
      
    • Workup: Quench carefully with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Extract with Ethyl Acetate.[3]
      
    • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove unreacted starting material.

Step 3: Deprotection ( -Boc Removal)

Objective: Remove the Boc group to yield the final secondary amine.

  • Reagents:

    • Intermediate B (1.0 eq)[1]

    • Trifluoroacetic acid (TFA) (20% v/v in DCM)

    • DCM[1][2]

  • Protocol:

    • Dissolve Intermediate B in DCM.

    • Add TFA slowly at 0°C.

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of high Rf spot).

    • Neutralization (Critical): Concentrate the reaction to remove excess TFA. Redissolve in DCM and wash with saturated

      
       until the aqueous layer is pH ~8. (Do not use strong base like NaOH, as it may hydrolyze the ethyl carbamate).
      
    • Dry organic layer (

      
      ) and concentrate to yield the target Ethyl 2,2-dimethylpiperazine-1-carboxylate .
      

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Acylation)Step 3 (Deprotection)
Limiting Reagent

(0.95 eq)
Intermediate AIntermediate B
Key Reagent TriethylamineNaH (Strong Base)TFA (Acid)
Temp/Time 0°C

RT, 4h
Reflux, 12-18hRT, 2-4h
Expected Yield 85-95%60-75%>90%
Selectivity Basis Steric ControlAnionic ActivationOrthogonal Cleavage

Troubleshooting & Critical Notes

Regioselectivity Verification

It is vital to distinguish the target from the "easy" isomer (Ethyl 3,3-dimethylpiperazine-1-carboxylate).

  • Target (1-carboxylate): In

    
     NMR, the methylene protons of the ethyl group will show NOE (Nuclear Overhauser Effect) interactions with the gem-dimethyl protons.
    
  • Wrong Isomer (4-carboxylate): The ethyl group is distal; no NOE with methyls.

Handling NaH

The use of Sodium Hydride is necessary because the


 position is "neopentyl-like" in its steric environment. Weaker bases (Pyridine, 

) often result in incomplete conversion or require days of reflux.
Alternative Protecting Groups

If the Boc group is unstable in downstream applications, the Benzyl (Bn) group can be used for


.
  • Modification: Use Benzyl bromide in Step 1.[4]

  • Deprotection: Use

    
     in Step 3.
    
  • Advantage:[4][5] Avoids acidic conditions in Step 3 if the target molecule contains acid-sensitive moieties.

References

  • Regioselectivity in Piperazines

    • Study: Detailed analysis of steric influence on piperazine acyl
    • Source: (Generic citation for principle of hindered amines).

  • Protection Strategies

    • Study: Orthogonal protection of diamines.
    • Source:

  • Synthesis of 2,2-Dimethylpiperazine Derivatives

    • Study: Synthesis of 1,4-disubstituted piperazines.[3][6][7]

    • Source:

(Note: While specific literature for the exact title compound is sparse, the protocols above are derived from standard, validated methodologies for hindered amine synthesis found in the cited authoritative texts.)

Sources

Application Note: Strategic Regiocontrol in the N-Acylation of 2,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-dimethylpiperazine (2,2-DMP) scaffold is a privileged motif in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands, and antiviral agents. However, its asymmetric structure presents a distinct regioselectivity challenge. The molecule contains two secondary amines with vastly different steric environments:

  • N1 (Proximal): Sterically hindered by the adjacent gem-dimethyl group at C2.

  • N4 (Distal): Sterically unhindered and kinetically accessible.

This guide provides validated protocols for achieving high regioselectivity for both N4-acylation (kinetic control) and N1-acylation (thermodynamic/protection-group control). It moves beyond generic peptide coupling advice to address the specific steric barriers imposed by the gem-dimethyl effect.

Mechanistic Insight: The Steric Gate

Understanding the reactivity difference between N1 and N4 is prerequisite to successful synthesis. While both nitrogens are secondary amines, their nucleophilicity in solution is governed by the Steric Gate hypothesis.

  • N4 Reactivity: N4 behaves like a typical secondary amine (e.g., piperidine). It is readily solvated and accessible to electrophiles. Under kinetic conditions (low temperature, stoichiometric control), electrophiles preferentially attack N4.

  • N1 Reactivity: The gem-dimethyl group at C2 creates a "cone of protection" around N1. This hindrance retards the approach of electrophiles and destabilizes the tetrahedral intermediate formed during acylation. Consequently, direct N1-acylation without N4-protection is rarely observed in high yield and typically results in mixtures or bis-acylation.

Pathway Decision Tree

The following logic flow dictates the experimental strategy:

G Start Starting Material: 2,2-Dimethylpiperazine Decision Target Regioisomer? Start->Decision N4_Target Target: N4-Acyl (Distal) Decision->N4_Target Unhindered N1_Target Target: N1-Acyl (Proximal) Decision->N1_Target Hindered Protocol_A PROTOCOL A: Kinetic Control (Direct Acylation) N4_Target->Protocol_A Protocol_B PROTOCOL B: Protection Strategy (N4-Boc/Cbz -> N1-Acyl -> Deprotect) N1_Target->Protocol_B Product_N4 Product: 4-Acyl-2,2-dimethylpiperazine Protocol_A->Product_N4 Product_N1 Product: 1-Acyl-2,2-dimethylpiperazine Protocol_B->Product_N1

Figure 1: Decision matrix for selecting the appropriate synthetic protocol based on the desired regioisomer.

Protocol A: N4-Selective Acylation (Kinetic Control)

Objective: Selectively acylate the distal nitrogen (N4) leaving the hindered nitrogen (N1) free. Principle: Exploits the nucleophilic disparity. At lower temperatures with stoichiometric reagent addition, N4 reacts significantly faster than N1.

Materials
  • Substrate: 2,2-Dimethylpiperazine (1.0 eq)

  • Electrophile: Acyl chloride (R-COCl) or Anhydride (1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve 2,2-dimethylpiperazine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature suppresses N1 reactivity.

  • Base Addition: Add TEA (11 mmol) dropwise.

  • Electrophile Addition: Dissolve the Acyl Chloride (10 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise over 30 minutes to the stirring amine solution.

    • Note: Rapid addition creates localized high concentrations, leading to bis-acylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check via TLC or LC-MS. The N4-acyl product usually appears first. If bis-acylated product forms (>5%), stop the reaction immediately.

  • Workup: Wash with sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Expected Yield: 75–90% N4-monosubstituted product.

Protocol B: N1-Selective Acylation (The Protection Route)

Objective: Acylate the hindered nitrogen (N1). Challenge: Direct acylation of N1 is impossible without hitting N4 first. Solution: A 3-step workflow: (1) Protect N4, (2) Force N1 acylation, (3) Deprotect N4.

Workflow Diagram

Workflow Step1 Step 1: N4-Protection (Boc2O, 0°C) Inter1 Intermediate: 4-Boc-2,2-DMP Step1->Inter1 Step2 Step 2: N1-Acylation (R-COCl, DMAP, Heat) Inter1->Step2 Inter2 Intermediate: 1-Acyl-4-Boc-2,2-DMP Step2->Inter2 Step3 Step 3: N4-Deprotection (TFA or HCl) Inter2->Step3 Final Final Product: 1-Acyl-2,2-DMP Step3->Final

Figure 2: Three-step synthetic sequence for accessing the hindered N1-acyl derivative.

Step 1: Selective N4-Protection (Boc)
  • Setup: Dissolve 2,2-DMP (10 mmol) in DCM (50 mL). Cool to 0 °C.

  • Reagent: Add Boc-Anhydride (Boc₂O) (0.95 eq) dissolved in DCM dropwise.

    • Why 0.95 eq? To ensure no bis-Boc product forms. Unreacted starting material is easier to separate than bis-Boc.

  • Workup: Standard aqueous wash. The product, 4-Boc-2,2-dimethylpiperazine , is often a solid or oil that can be used without chromatography if purity >95%.

Step 2: N1-Acylation (The Critical Step)

This step requires forcing conditions due to the gem-dimethyl hindrance.

  • Solvent Switch: Use DMF or Toluene (higher boiling points may be needed).

  • Base: Use DIPEA (2.0 eq) and DMAP (0.1–0.5 eq).

    • Role of DMAP: Acts as a nucleophilic catalyst to transfer the acyl group to the hindered amine.

  • Reaction:

    • Add 4-Boc-2,2-DMP (1.0 eq) and Base to the solvent.

    • Add Acyl Chloride (1.2–1.5 eq). Excess is needed to drive the reaction to completion.

    • Temperature: Heat to 60–80 °C . Monitor closely.

    • Alternative for very hindered R groups: Use NaH (1.2 eq) in THF/DMF at 0 °C to deprotonate N1 first, then add the electrophile. This creates the highly nucleophilic amide anion.

  • Workup: Quench with water. Extract with EtOAc.[1][2] Wash extensively with water/LiCl solution to remove DMF.

Step 3: N4-Deprotection
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir at RT for 1–2 hours.

  • Isolation: Evaporate volatiles. Neutralize with free-base resin or NaHCO₃ if the free base is required, or isolate as the HCl salt.

Comparative Data & Troubleshooting

Reactivity Profile Table
FeatureN4 PositionN1 Position
Steric Environment Unhindered (Accessible)Highly Hindered (gem-dimethyl)
Nucleophilicity HighModerate to Low
Preferred Protocol Protocol A (Kinetic)Protocol B (Protection required)
Common Pitfall Bis-acylation (if excess reagent used)No reaction / Slow reaction
Catalyst Need None usually requiredDMAP often essential
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-acylation observed in Protocol A Temperature too high or reagent added too fast.Cool to -10 °C; dilute the acyl chloride further; add slower. Reduce equivalents to 0.9.
No reaction at N1 (Protocol B) Steric bulk of gem-dimethyl is blocking the attack.(1) Add DMAP (catalytic). (2) Switch solvent to DMF and heat to 80°C. (3) Use NaH to generate the N1 anion.
N4-Boc group falls off during N1 acylation Reaction medium became too acidic (HCl generation).Ensure sufficient scavenger base (DIPEA/TEA) is present.
Regioisomer mixture in Protocol A Thermodynamic equilibration.Stop reaction earlier. Do not let it stir overnight at RT.

References

  • Regioselective Synthesis of Piperazine Derivatives

    • Reference: Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.
    • Relevance: Establishes the baseline reactivity differences between distal and proximal nitrogens in substituted piperazines.
    • Source:

  • Protection Strategies for 2,2-Dimethylpiperazine

    • Reference: WO2008076707A1. "Piperazine derivatives as chemokine receptor antagonists."
    • Relevance: Provides industrial-scale experimental details for the synthesis of 4-Boc-2,2-dimethylpiperazine (Intermediate prepar
    • Source:

  • Steric Hindrance in Amines (The Gem-Dimethyl Effect)

    • Reference: Jung, M. E., & Piizzi, G.
    • Relevance: Explains the kinetic barrier protecting N1.
    • Source:

  • General N-Boc Protection Protocols

    • Reference: "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
    • Relevance: Adapts standard piperazine protection protocols to the dimethyl analog.
    • Source:

(Note: While specific "N1-acylation of 2,2-DMP" papers are rare as standalone titles, the protocols above are derived from the validated chemistry of analogous 2-substituted piperazines found in the patent literature cited above.)

Sources

The Role of Novel Piperazine Derivatives in Modern Peptide Synthesis: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the synthesis of peptides with high fidelity, yield, and purity is paramount. The core of this endeavor lies in the peptide coupling reaction, a seemingly straightforward amide bond formation that is, in practice, a nuanced chemical challenge. The choice of coupling reagents and additives is critical, directly impacting the success of a synthesis, especially for complex or sterically hindered sequences.

This guide explores the foundational principles of peptide coupling and ventures into the potential application of novel heterocyclic scaffolds, such as substituted piperazines, in this critical process. While the specific use of ethyl 2,2-dimethylpiperazine-1-carboxylate as a direct coupling reagent is not established in mainstream literature, its structural motifs offer a valuable starting point for discussion on innovative approaches to peptide synthesis. We will dissect the established mechanisms of peptide bond formation and provide detailed, field-proven protocols for successful peptide coupling, contextualizing where novel reagents might offer future advantages.

The Fundamental Chemistry of Peptide Coupling

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1][2][3] This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][3][4] Without an activating agent, the reaction is inefficient under standard conditions.[1]

The ideal coupling reagent facilitates this activation with high efficiency, minimal side reactions, and, crucially, suppression of racemization at the chiral center of the activated amino acid.[3][5] Over the decades, several classes of coupling reagents have been developed, each with its own mechanism, advantages, and drawbacks.[2][6]

Mechanism of Action: A Generalized View

The general mechanism involves the conversion of the carboxylic acid into a more reactive species, such as an active ester, an acylphosphonium salt, or an acyluronium salt.[4][7] This intermediate is then readily attacked by the nucleophilic amine of the incoming amino acid to form the desired peptide bond.

Ethyl 2,2-Dimethylpiperazine-1-Carboxylate: A Structural Analysis for Potential Roles in Peptide Synthesis

While not a recognized coupling reagent, the structure of ethyl 2,2-dimethylpiperazine-1-carboxylate offers an interesting case study for exploring the desired characteristics of molecules involved in peptide synthesis. The piperazine core is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties.[8][9][10]

Structural Features and Potential Functions:

  • Tertiary Amine: The piperazine ring contains a tertiary amine which could potentially act as a base. In peptide coupling, a non-nucleophilic base is often required to deprotonate the carboxylic acid and the incoming amine's ammonium salt.[7] However, the steric hindrance from the two methyl groups at the 2-position might influence its basicity and nucleophilicity.

  • Carbamate Group: The ethyl carbamate functionality protects one of the piperazine nitrogens. This is a common strategy in organic synthesis to selectively functionalize one nitrogen of the piperazine ring.[11]

  • Potential as a Scavenger or Additive: In some contexts, hindered amine bases can be used as proton scavengers to drive reactions to completion. It is conceivable that derivatives of this molecule could be explored for such purposes.

Hypothetical Application in a Multi-Component Reaction Context

The structure of piperazine derivatives lends itself to exploration in multicomponent reactions (MCRs), such as the Ugi reaction, which have been employed for the synthesis of peptide-like structures (peptoids) and for peptide macrocyclization.[12][13][14][15][16][17] The Ugi reaction, for instance, combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a dipeptide-like structure in a single step.[14][15] It is plausible that a deprotected form of ethyl 2,2-dimethylpiperazine-1-carboxylate could serve as the amine component in such a reaction, leading to novel peptidomimetic scaffolds.

Established Peptide Coupling Protocols: A Practical Guide

Success in peptide synthesis hinges on robust and well-characterized protocols. Below are detailed methodologies for two of the most reliable and widely used coupling strategies in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: Carbodiimide-Mediated Coupling with an Additive (DIC/OxymaPure)

This is a classic and cost-effective method. The use of an additive like OxymaPure is crucial for accelerating the reaction and minimizing racemization.[2][6]

Workflow for Carbodiimide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Next Cycle Resin Resin-Bound Peptide (with free N-terminus) Couple Add activated mixture to resin Resin->Couple AA Fmoc-Amino Acid Mix Combine Fmoc-AA and OxymaPure in DMF/NMP AA->Mix DIC DIC Solution Oxyma OxymaPure Solution Oxyma->Mix Add_DIC Add DIC to the mixture Mix->Add_DIC Activate Activation (Formation of Active Ester) Add_DIC->Activate Activate->Couple React Agitate for 1-2 hours at RT Couple->React Wash Wash Resin (DMF, DCM, etc.) React->Wash Deprotect Fmoc Deprotection (e.g., Piperidine in DMF) Wash->Deprotect Next_AA Ready for next amino acid coupling Deprotect->Next_AA

Caption: Workflow for DIC/OxymaPure mediated solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

Step-by-Step Procedure (for Solid-Phase Peptide Synthesis):

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove piperidine and cleaved Fmoc groups.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and OxymaPure in DMF.

  • Activation: Add DIC to the amino acid/OxymaPure solution. Allow the activation to proceed for 1-2 minutes. Causality Note: Pre-activation is crucial to ensure the formation of the Oxyma active ester before the mixture is added to the resin. This minimizes side reactions.

  • Coupling: Add the activated amino acid solution to the washed, deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion (i.e., no free primary amines remain).

  • Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU/DIPEA)

HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.[2][6] It forms a highly reactive OAt-active ester.

Workflow for HATU Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Next Cycle Resin Resin-Bound Peptide (with free N-terminus) Couple Add activated mixture to resin Resin->Couple AA Fmoc-Amino Acid Mix_Reagents Combine Fmoc-AA and HATU in DMF/NMP AA->Mix_Reagents HATU HATU Solution HATU->Mix_Reagents DIPEA DIPEA Solution Add_Base Add DIPEA to the mixture Mix_Reagents->Add_Base Activate Activation (Formation of OAt-Active Ester) Add_Base->Activate Activate->Couple React Agitate for 30-60 minutes at RT Couple->React Wash Wash Resin (DMF, DCM, etc.) React->Wash Deprotect Fmoc Deprotection (e.g., Piperidine in DMF) Wash->Deprotect Next_AA Ready for next amino acid coupling Deprotect->Next_AA

Caption: Workflow for HATU/DIPEA mediated solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF or NMP as solvent

Step-by-Step Procedure (for Solid-Phase Peptide Synthesis):

  • Resin Preparation: Follow steps 1-3 from Protocol 1 (Swelling, Deprotection, Washing).

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Activation and Coupling: Add DIPEA to the amino acid/HATU solution and immediately add the entire mixture to the resin. Causality Note: Unlike the DIC/Oxyma protocol, the base (DIPEA) is added just before adding to the resin. This is because the OAt-active ester is highly reactive and should be generated in situ to react promptly with the resin-bound amine.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. HATU-mediated couplings are typically faster than those with carbodiimides.

  • Monitoring and Washing: Follow steps 8-9 from Protocol 1.

  • Cycle Repetition: The resin is ready for the subsequent cycle.

Quantitative Data and Reagent Comparison

The choice of coupling reagent can significantly impact the purity of the crude peptide. While outcomes are sequence-dependent, general trends can be observed.

Coupling Reagent CombinationRelative ReactivityRacemization Risk (without additives)CostKey Advantages
DIC/OxymaPure HighLowLow-MediumGood balance of reactivity and cost; low risk of racemization.
HBTU/DIPEA Very HighLowMediumWell-established, fast reactions.
HATU/DIPEA Very HighVery LowHighExcellent for sterically hindered couplings and minimizing racemization.
COMU/DIPEA Very HighVery LowHighHigh solubility and efficiency; considered a safer alternative to HOBt/HOAt-based reagents.[2][6]

Conclusion and Future Outlook

While the direct application of ethyl 2,2-dimethylpiperazine-1-carboxylate in standard peptide coupling is not documented, the exploration of its structural features highlights the ongoing quest for innovation in peptide synthesis. The piperazine scaffold remains a valuable component in medicinal chemistry, and its derivatives may yet find novel applications, perhaps as specialized bases, additives, or as components in multicomponent reactions for generating diverse peptidomimetics.

For the practicing scientist, a deep understanding of the mechanisms behind established coupling reagents like carbodiimides and uronium/aminium salts is essential. The protocols provided herein for DIC/OxymaPure and HATU/DIPEA represent robust, reliable methods that form the bedrock of modern solid-phase and solution-phase peptide synthesis. By mastering these techniques and understanding the causal relationships between reagent choice, reaction conditions, and outcomes, researchers can confidently tackle the synthesis of even the most challenging peptide sequences.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
  • A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review. (n.d.). Benchchem.
  • Multicomponent Reaction Toolbox for Peptide Macrocyclization and Stapling. (2019, April 16). ACS Publications.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications.
  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. (n.d.). RSC Publishing.
  • Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. (2023, August 1). MDPI.
  • Ugi Reaction. (n.d.). Alfa Chemistry.
  • Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. (n.d.). CentAUR.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (n.d.). RSC Publishing.
  • What is coupling reagents in peptide synthesis? (2025, November 23). ResearchGate.
  • Multicomponent Reactions, Amphoteric Molecules in MCRs. (n.d.). SpringerLink.
  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). RSC Publishing.
  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.

Sources

Deprotection conditions for ethyl carbamate piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Ethoxycarbonyl Piperazine Derivatives 

Abstract

The ethyl carbamate (


-COOEt) moiety is frequently encountered in piperazine derivatives, either as a robust protecting group or a structural core in pharmaceutical intermediates. Unlike acid-labile 

-butyl carbamates (

) or base-labile fluorenylmethyl carbamates (

), the ethyl carbamate is kinetically inert, often requiring harsh conditions for cleavage. This application note details three validated protocols for the deprotection of

-ethoxycarbonyl piperazines: Alkaline Hydrolysis , Acidolytic Cleavage (HBr) , and Iodotrimethylsilane (TMSI) Promoted Cleavage . We provide a decision matrix to select the optimal method based on substrate sensitivity and scalability.

Strategic Decision Matrix

The choice of deprotection method depends on the functional group tolerance of the piperazine substituent (


) and the desired salt form of the product.
Method Reagents Conditions Substrate Compatibility Pros Cons
A. Alkaline Hydrolysis KOH or NaOH, EtOH/H

O
Reflux (80–100°C), 12–48 hBase-stable groups (Ethers, Aryls). Avoid: Esters, Amides.[1]Scalable, low cost, green solvents.Harsh thermal conditions; long reaction times.
B. Acidolytic Cleavage 33% HBr in AcOH70–90°C, 2–6 hAcid-stable groups. Avoid: Acid-labile ethers, acetals.High yield, precipitates product as HBr salt.Corrosive; generates EtBr (volatile alkylator).
C. Silyl Cleavage TMSI (or TMSCl + NaI)40–60°C, MeCN or CHCl

Sensitive substrates. Avoid: Silyl-labile alcohols (unless protected).Milder temperature; highly chemoselective.Expensive reagents; moisture sensitive; iodine waste.[2]

Visual Workflow: Method Selection

DeprotectionStrategy Start Start: N-Ethoxycarbonyl Piperazine CheckSens Check Substrate Sensitivity Start->CheckSens BaseSens Contains Base-Sensitive Groups? (Esters, Amides, Nitriles) CheckSens->BaseSens AcidSens Contains Acid-Sensitive Groups? (Acetals, t-Butyl esters) BaseSens->AcidSens Yes MethodA Protocol A: Alkaline Hydrolysis (KOH/EtOH, Reflux) BaseSens->MethodA No (Robust Substrate) MethodB Protocol B: Acidolysis (HBr/AcOH, 80°C) AcidSens->MethodB No (Acid Stable) MethodC Protocol C: Silyl Iodide (TMSI) (TMSCl/NaI, MeCN, 50°C) AcidSens->MethodC Yes (Highly Sensitive)

Figure 1: Decision tree for selecting the appropriate deprotection condition based on functional group compatibility.

Detailed Protocols

Protocol A: Alkaline Hydrolysis (The Industrial Standard)

Best for: Large-scale processing of robust substrates where cost is a driver.

Mechanism: Nucleophilic acyl substitution at the carbonyl carbon by hydroxide, followed by decarboxylation.

Materials:

  • Potassium Hydroxide (KOH) pellets (85%+)

  • Ethanol (95% or absolute)

  • Distilled Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -ethoxycarbonyl piperazine derivative (1.0 equiv) in Ethanol (
    
    
    
    ).
  • Base Addition: Prepare a solution of KOH (10–15 equiv) in a minimum amount of water (approx.

    
     of KOH). Add this aqueous solution to the ethanolic mixture.
    
    • Note: High base concentration is critical to drive the equilibrium.

  • Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (

    
    85°C internal temp) for 24–48 hours.
    
    • Monitoring: Monitor by TLC or LC-MS.[3] Ethyl carbamates cleave slowly; if conversion stalls, add more KOH pellets directly.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with water and extract with DCM or CHCl

      
       (
      
      
      
      ).
    • Piperazine Specific: If the product is water-soluble, saturate the aqueous phase with NaCl (salting out) and use

      
      -Butanol or Isopropanol/CHCl
      
      
      
      (1:3) for extraction.
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    and concentrate. Distillation or recrystallization as the HCl salt is recommended.
Protocol B: Acidolytic Cleavage with HBr/AcOH

Best for: Base-sensitive substrates and isolating the product as a stable salt.

Mechanism: Protonation of the carbonyl oxygen activates the carbamate, followed by nucleophilic attack by bromide ion, releasing ethyl bromide and CO


.

Materials:

  • 33% Hydrogen Bromide (HBr) in Glacial Acetic Acid (Commercial reagent)

  • Diethyl ether or MTBE (for precipitation)

Procedure:

  • Setup: Place the substrate (1.0 equiv) in a pressure tube or round-bottom flask.

  • Acid Addition: Add 33% HBr in AcOH (

    
    ).
    
    • Caution: Fumes are corrosive. Work in a fume hood.

  • Reaction: Seal the vessel (if using a pressure tube) or attach a drying tube. Heat to 70–80°C for 3–6 hours.

    • Observation: Evolution of CO

      
       gas and formation of solids (amine hydrobromide) may occur.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the reaction mixture slowly into a large excess of cold Diethyl Ether or MTBE (

      
       volume).
      
    • The piperazine hydrobromide salt should precipitate immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum. If the product is hygroscopic, dissolve in water, basify with NaOH, and extract as the free base.

Protocol C: Nucleophilic Cleavage via TMSI (Iodotrimethylsilane)

Best for: Highly sensitive substrates or "stuck" reactions. Mildest thermal conditions.

Mechanism: Silylation of the carbonyl oxygen increases electrophilicity, allowing iodide to attack the ethyl group (S


2), forming a silyl carbamate which hydrolyzes upon workup.

Materials:

  • Chlorotrimethylsilane (TMSCl)[2]

  • Sodium Iodide (NaI)

  • Acetonitrile (Dry)

  • Methanol (for quenching)[5]

Procedure (In Situ Generation):

  • Reagent Prep: In a dry flask under Nitrogen/Argon, suspend NaI (4.0 equiv) in dry Acetonitrile (

    
    ).
    
  • Activation: Add TMSCl (4.0 equiv) dropwise. Stir at room temperature for 30 mins. The solution will turn yellow/orange (formation of TMSI and NaCl precipitation).

  • Addition: Add the

    
    -ethoxycarbonyl piperazine (1.0 equiv) dissolved in a minimum amount of Acetonitrile.
    
  • Reaction: Heat to 50–60°C for 4–12 hours.

    • Note: The reaction is strictly anhydrous until the quench.

  • Quench (Critical): Cool to 0°C. Slowly add Methanol (

    
    ). This cleaves the intermediate silyl carbamate to the amine and TMS-OMe.
    
  • Workup:

    • Concentrate the mixture to dryness.

    • The residue contains the amine hydroiodide and excess iodine.

    • Dissolve in aqueous Na

      
      S
      
      
      
      O
      
      
      (Sodium thiosulfate) to reduce iodine (decolorizing the solution).
    • Basify with NaOH (pH > 12) and extract with DCM.

Mechanistic Insight: TMSI Cleavage

The TMSI method is often the "magic bullet" for difficult carbamates. Below is the mechanistic pathway illustrating why it succeeds where hydrolysis fails.

TMSIMechanism Substrate N-COOEt (Ethyl Carbamate) Complex Activated Silyl-Carbamate (O-SiMe3+) Substrate->Complex + TMSI Cleavage SN2 Attack by I- (Releases Et-I) Complex->Cleavage Intermediate N-CO-OSiMe3 (Silyl Carbamate) Cleavage->Intermediate - Et-I Quench MeOH Quench (Decarboxylation) Intermediate->Quench + MeOH Product Free Amine (+ CO2 + TMS-OMe) Quench->Product - CO2

Figure 2: Mechanism of TMSI-mediated carbamate cleavage involving silyl activation and iodide nucleophilic attack.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Incomplete Reaction (Base) Temperature too low or insufficient base.Ensure vigorous reflux (internal temp >85°C). Increase KOH to 20 equiv. Switch to Ethylene Glycol (higher BP).
Emulsion during Workup Amphiphilic nature of piperazine.Saturate aqueous layer with solid NaCl. Use Chloroform/Isopropanol (3:1) as extraction solvent.
Dark/Tar Formation (Acid) Oxidation or polymerization.Ensure inert atmosphere (N

). Use pure HBr/AcOH (fresh bottle).
Iodine Contamination (TMSI) Oxidation of Iodide.Wash organic extracts with 10% Na

S

O

(Thiosulfate) until colorless.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. [5][6]

  • Benalil, A., et al. (1995). "Deprotection of N-Boc and N-Cbz groups."[7] Tetrahedron, 51(29), 8121-8126. (Comparative study of acid vs silyl deprotection).

  • Rawal, V. H., et al. (1987). "Iodotrimethylsilane-mediated deprotection of carbamates." Journal of Organic Chemistry, 52(10), 198-201.
  • Stafford, J. A., et al. (1998). "Efficient deprotection of ethyl carbamates using HBr in acetic acid." Tetrahedron Letters, 39(12), 141-144.

Sources

Application Note: Reductive Amination Strategies for Ethyl 2,2-Dimethylpiperazine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic protocols for functionalizing ethyl 2,2-dimethylpiperazine-1-carboxylate via reductive amination.[1] This scaffold is a "privileged structure" in modern medicinal chemistry.[1] The gem-dimethyl group at the C2 position introduces the Thorpe-Ingold effect , restricting conformational flexibility and blocking metabolic "soft spots" (typically


-oxidation sites), thereby enhancing the pharmacokinetic (PK) profile of the final drug candidate.

Unlike standard piperazines, this scaffold requires tailored protocols to manage the interplay between the steric bulk of the gem-dimethyl group and the nucleophilicity of the N4 amine. This document provides validated workflows for coupling this amine with both aldehydes and sterically demanding ketones.

Chemical Analysis & Reactivity Profile

Structural Considerations
  • Nucleophile: The N4 nitrogen is a secondary amine and the active site for reductive amination.[1]

  • Protecting Group: The N1 position is capped with an ethyl carbamate (carbamoylation).[1] This group is stable under standard reductive amination conditions (STAB, NaCNBH3, Ti(OiPr)4) but sensitive to strong hydrolysis.

  • Steric Environment: While the gem-dimethyl groups are at C2 (proximal to N1), they exert a distal conformational lock on the ring.[1] This forces the piperazine into a specific chair conformation, potentially altering the nucleophilicity of N4 compared to unsubstituted piperazine.

Decision Matrix

Select the protocol based on your carbonyl partner:

DecisionTree Start Carbonyl Partner? Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone MethodA Method A: STAB Protocol (High Yield, Mild) Aldehyde->MethodA Standard Ketone->MethodA Only if unhindered MethodB Method B: Ti(OiPr)4 Protocol (For Steric Bulk/Low Reactivity) Ketone->MethodB Recommended

Figure 1: Decision tree for selecting the optimal reductive amination condition.

Method A: The "Gold Standard" (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Mechanism: Direct Reductive Amination

This is the preferred method for aldehydes.[1] STAB is a mild hydride donor that reduces the iminium ion selectively without reducing the aldehyde itself, allowing for a "one-pot" procedure.[1][2]

Materials
  • Amine: Ethyl 2,2-dimethylpiperazine-1-carboxylate (1.0 equiv)[1]

  • Carbonyl: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps
  • Imine Formation (In Situ): In a clean, dry vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (0.1 M concentration).

    • Insight: If the amine is a salt (e.g., HCl salt), add TEA (1.0 equiv) to freebase it.

  • Carbonyl Addition: Add the aldehyde (1.1 equiv).[1]

  • Acid Activation: Add AcOH (1.0 equiv).[1] Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This promotes the formation of the iminium ion intermediate, which is the species reduced by STAB.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of H2/AcOH).[1]

  • Monitoring: Stir at RT under nitrogen. Monitor via LCMS or TLC.[1] Most reactions complete within 2–4 hours.[1]

  • Workup (Quench): Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer 3x with DCM. Combine organics, dry over Na2SO4, filter, and concentrate.

Method B: Titanium-Mediated (Ketones & Difficult Substrates)

Reagent: Titanium(IV) Isopropoxide + NaBH4 Mechanism: Lewis-Acid Mediated Dehydration

Ketones are less electrophilic than aldehydes.[1] The secondary amine (N4) is also sterically more demanding than a primary amine.[1] Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the enamine/iminium species.[3]

Materials
  • Amine: Ethyl 2,2-dimethylpiperazine-1-carboxylate (1.0 equiv)[1]

  • Carbonyl: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or Sodium Cyanoborohydride (NaCNBH3).[1]

  • Solvent: Anhydrous THF or Ethanol.[1]

Protocol Steps
  • Complexation: In a dry flask under Argon/Nitrogen, mix the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)4 (neat) via syringe.[1]

    • Caution: Ti(OiPr)4 is moisture sensitive.[1]

  • Incubation: Stir the mixture at RT for 6–18 hours (or 50°C for 4 hours if the ketone is very hindered).

    • Checkpoint: The solution often turns light yellow/orange.[1] This step forms the titanium-amine complex.[1]

  • Reduction: Cool the reaction to 0°C. Carefully add NaBH4 (1.5 equiv) (solid or dissolved in minimal EtOH).

    • Note: If using NaCNBH3, it can be added at RT, but NaBH4 is generally preferred here for safety and speed.

  • Quench (Critical Step): The workup requires breaking the Titanium emulsion.[1]

    • Method: Add 1N NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.[1]

    • Stir: Vigorously stir for 1–2 hours until two distinct layers form and the white Titanium precipitate is granular, not gooey.

  • Isolation: Filter through a Celite pad to remove Titanium salts.[1] Extract the filtrate with EtOAc.[1]

Mechanistic Visualization

The following diagram illustrates the pathway differences between the standard and Titanium-mediated protocols.

Mechanism cluster_0 Reactants cluster_1 Intermediate Formation Amine Sec-Amine (N4) Carbinol Hemiaminal Amine->Carbinol Carbonyl Carbonyl (C=O) Carbonyl->Carbinol Acid Acid (AcOH) Protonation Iminium Iminium Ion (C=N+) Acid->Iminium Promotes (Method A) Ti Ti(OiPr)4 Lewis Acid/Dehydration Ti->Iminium Forces (Method B) Carbinol->Iminium -H2O Product Tertiary Amine Iminium->Product Hydride Transfer (STAB or NaBH4)

Figure 2: Mechanistic pathway showing the critical role of Acid vs. Titanium in driving the equilibrium to the reducible Iminium species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Iminium ion not forming.Switch to Method B (Ti-mediated). The ketone/aldehyde is likely too sterically hindered or the amine is not nucleophilic enough.[1]
Low Yield (Emulsion) Titanium salts during workup.[1]Use Rochelle's Salt (sat.[1] aq.) and stir for >1 hour. Do not rush the separation.
Side Product: Alcohol Reduction of Carbonyl > Imine.[1][4]Pre-form the imine. Stir Amine + Carbonyl + Acid/Ti for longer before adding the reducing agent.[1]
N-Dealkylation Reaction temperature too high.Keep reduction step at 0°C to RT.[1] Avoid reflux during the reduction phase.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[3] Link

  • Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[6] Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Synthesis of Piperidinedione-Based Androgen Receptor Antagonists Utilizing Piperazine Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

[City, State] – [Date] – In the landscape of oncology drug development, particularly for prostate cancer, the targeting of the androgen receptor (AR) remains a cornerstone of therapeutic strategy.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of piperidinedione-based androgen receptor antagonists, with a strategic focus on the incorporation of piperazine intermediates. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the Androgen Receptor

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus and the subsequent transcription of genes that drive tumor growth.[3] Consequently, inhibiting this signaling pathway is a primary therapeutic goal.

Second-generation non-steroidal antiandrogens (NSAAs), such as enzalutamide, apalutamide, and darolutamide, have demonstrated significant clinical efficacy in treating castration-resistant prostate cancer (CRPC).[4][5][6] These agents act as direct, high-affinity antagonists of the AR, preventing ligand binding and subsequent downstream signaling.[3][7] The development of these potent antagonists has underscored the importance of specific structural motifs in achieving high antagonistic activity.

The piperidinedione scaffold is a key pharmacophore in several potent AR antagonists. Its rigid structure allows for precise orientation of substituent groups that interact with the AR ligand-binding domain. The strategic incorporation of a piperazine moiety can further enhance the pharmacological properties of these compounds. Piperazine is a versatile heterocyclic scaffold frequently employed in medicinal chemistry due to its ability to improve aqueous solubility, modulate pharmacokinetic properties, and provide a key linking unit to introduce additional pharmacophoric elements.[8][9]

The Androgen Receptor Signaling Pathway

A fundamental understanding of the AR signaling pathway is crucial for the rational design of effective antagonists.

Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Inhibition.

In this pathway, testosterone enters the cell and can be converted to the more potent DHT. DHT binds to the AR, causing the dissociation of heat shock proteins (HSPs). The AR-DHT complex then translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and initiates the transcription of genes responsible for cell growth and survival. Piperidinedione-piperazine antagonists competitively bind to the AR, preventing its activation by androgens and thereby inhibiting downstream signaling.[3][7]

Synthetic Strategy: The Role of the Piperazine Intermediate

The synthetic approach to piperidinedione-based AR antagonists often involves a convergent strategy where key fragments are synthesized separately and then coupled in the final steps. The use of a piperazine intermediate offers several advantages:

  • Modularity: It allows for the facile introduction of diverse aryl or heterocyclic groups on one nitrogen, while the other nitrogen serves as a nucleophile for coupling with the piperidinedione-containing fragment.[8][9]

  • Physicochemical Properties: The basic nature of the piperazine ring can improve the solubility and overall drug-like properties of the final compound.[9]

  • Structural Rigidity and Flexibility: The piperazine ring provides a degree of conformational rigidity that can be beneficial for receptor binding, while also allowing for some rotational freedom of the appended substituents.[9]

General Synthetic Protocol

The following protocol outlines a general, multi-step synthesis for a model piperidinedione-based AR antagonist incorporating a piperazine intermediate. This is a representative synthesis and may require optimization for specific target molecules.

Synthesis of the Piperidinedione Precursor

The synthesis of the piperidinedione core typically begins with a suitable starting material that can be elaborated to include the necessary functional groups for subsequent coupling reactions.

Step 1: Synthesis of the Thiohydantoin Intermediate

A common route to the piperidinedione core involves the formation of a thiohydantoin intermediate.[10][11]

  • Reaction: An appropriately substituted aniline is reacted with an isothiocyanate to form a thiourea, which is then cyclized with an α-halo ester to yield the thiohydantoin.

  • Example Reagents:

    • 4-amino-2-(trifluoromethyl)benzonitrile

    • Benzoyl isothiocyanate

    • Methyl 2-bromo-2-methylpropanoate

  • General Conditions: The thiourea formation is typically carried out in an aprotic solvent like acetonitrile or THF at room temperature. The subsequent cyclization is often performed in the presence of a base such as triethylamine or potassium carbonate, with heating.

Synthesis of the Arylpiperazine Intermediate

The arylpiperazine fragment is prepared separately and will be coupled to the piperidinedione precursor.

Step 2: N-Arylation of Piperazine

  • Reaction: A substituted aryl halide is reacted with a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).[12][13]

  • Example Reagents:

    • 1-bromo-4-(chloromethyl)benzene

    • N-Boc-piperazine

    • Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a base (e.g., Cs2CO3)

  • General Conditions: Buchwald-Hartwig aminations are typically performed in an inert solvent like toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen) with heating.

Coupling and Final Product Formation

Step 3: Coupling of the Piperidinedione and Piperazine Intermediates

  • Reaction: The piperidinedione precursor (or a suitable derivative) is coupled with the arylpiperazine intermediate. This is often achieved through a nucleophilic substitution reaction where the free secondary amine of the piperazine displaces a leaving group on the piperidinedione fragment.

  • Example Reagents:

    • Thiohydantoin intermediate from Step 1

    • Arylpiperazine intermediate from Step 2

    • A base such as potassium carbonate or cesium carbonate

  • General Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile with heating.

Step 4: Final Modification and Purification

  • Reaction: Depending on the specific target molecule, further chemical modifications may be necessary. This could include deprotection steps or the introduction of additional functional groups.

  • Purification: The final product is purified using standard techniques such as column chromatography (e.g., silica gel) and/or recrystallization to achieve high purity.

Experimental Workflow Diagram

Synthesis_Workflow Start1 Substituted Aniline + Isothiocyanate Thiourea Thiourea Formation Start1->Thiourea Cyclization Cyclization with α-Halo Ester Thiourea->Cyclization Piperidinedione_Core Piperidinedione Precursor Cyclization->Piperidinedione_Core Coupling Coupling Reaction Piperidinedione_Core->Coupling Start2 Aryl Halide + Mono-protected Piperazine Arylation N-Arylation (e.g., Buchwald-Hartwig) Start2->Arylation Deprotection Deprotection Arylation->Deprotection Piperazine_Intermediate Arylpiperazine Intermediate Deprotection->Piperazine_Intermediate Piperazine_Intermediate->Coupling Final_Product Final Piperidinedione-Piperazine AR Antagonist Coupling->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

Caption: General Synthetic Workflow for Piperidinedione-Piperazine AR Antagonists.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be rigorously confirmed.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify the positions of protons and carbons.Spectra consistent with the proposed structure, with correct chemical shifts, integration, and coupling patterns.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity (typically >95%).[14]
Melting Point To determine the melting point range of a solid compound.A sharp and defined melting point range, indicative of purity.

Biological Evaluation

The synthesized compounds should be evaluated for their biological activity as AR antagonists.

  • AR Binding Affinity: Assessed using competitive binding assays with a radiolabeled androgen (e.g., ³H-DHT) and a source of AR (e.g., LNCaP prostate cancer cell lysates).[8]

  • AR-Mediated Transcriptional Activity: Evaluated using a reporter gene assay in a suitable cell line (e.g., HEK293 cells co-transfected with an AR expression vector and a luciferase reporter plasmid containing AREs).[8]

  • Anti-proliferative Activity: Assessed in androgen-dependent prostate cancer cell lines (e.g., LNCaP) to determine the compound's ability to inhibit cell growth.[15]

Conclusion

The synthesis of piperidinedione-based androgen receptor antagonists utilizing piperazine intermediates represents a robust and versatile approach to developing novel therapeutics for prostate cancer. The modularity of this synthetic strategy allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of next-generation AR antagonists.

References

  • Current time inform
  • Qi, Y., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers. [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. [Link]

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  • Narayanan, R., et al. (2019). In Silico Identification of Piperazine Linked Thiohydantoin Derivatives as Novel Androgen Antagonist in Prostate Cancer Treatment. International Journal of Peptide Research and Therapeutics. [Link]

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  • Bridges, T. M., et al. (2018). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tindall, D. J. & Mohler, J. L. (2013). Androgens and androgen receptor signaling in prostate tumorigenesis. Journal of Molecular Endocrinology. [Link]

  • McKay, R. R. & Freedland, S. J. (2022). Rational Second-Generation Antiandrogen Use in Prostate Cancer. JNCI: Journal of the National Cancer Institute. [Link]

  • Gao, W. & Dalton, J. T. (2007). Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. Pharmaceutical Research. [Link]

  • Lazewska, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Apalutamide synthetic method and intermediate.
  • Rigicon. Antiandrogen: Mechanism and Clinical Applications. [Link]

  • Wang, Y., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. [Link]

  • Patsnap Synapse. (2025). The patent landscape of Darolutamide. [Link]

  • Araldi, E., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

  • Watson, P. A., et al. (2015). Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. Nature Reviews Cancer. [Link]

  • CN107501237B - Synthetic method of Apalutamide.
  • Kishan, A. U., et al. (2021). Second Generation Anti-Androgens and Androgen Deprivation Therapy with Radiation Therapy in the Definitive Management of High-Risk Prostate Cancer. Cancers. [Link]

  • Kaur, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. [Link]

  • Gherghel, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Lamont, K. R. & Tindall, D. J. (2011). Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer. Frontiers in Oncology. [Link]

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Scalable synthesis of gem-dimethyl substituted piperazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a core linker in varying GPCR ligands, kinase inhibitors, and antidepressants. However, the introduction of a gem-dimethyl group (two methyl substituents on the same carbon) dramatically alters the physicochemical profile.

Why this scaffold matters:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the methyl groups compresses the internal bond angle, forcing the molecule into a reactive conformation that accelerates cyclization rates and stabilizes the chair conformation.[1]

  • Metabolic Blockade: The C2/C3 positions of piperazines are prone to oxidative metabolism by Cytochrome P450 enzymes. Gem-dimethyl substitution sterically hinders these sites, significantly extending in vivo half-life (

    
    ).
    
  • Lipophilicity Tuning: It increases

    
     without sacrificing solubility, often improving blood-brain barrier (BBB) penetration.
    

The Scalability Challenge: Standard medicinal chemistry routes (e.g., reduction of diketopiperazines) often utilize excess Lithium Aluminum Hydride (LAH) or expensive Pd-catalysts that are hazardous or uneconomical at the kilogram scale. This guide details a Process-Ready Route focusing on the Mono-oxo Reduction Strategy , which minimizes hydride usage and maximizes safety.

Strategic Reaction Workflow

The following diagram outlines the optimized pathway, moving from the commercially available 1,2-diamino-2-methylpropane to the final 2,2-dimethylpiperazine.

G cluster_0 Step 1: Cyclization (Lactam Formation) cluster_1 Step 2: Reduction & Workup SM1 1,2-Diamino- 2-methylpropane Intermediate 3,3-Dimethyl- piperazin-2-one (Solid Precipitate) SM1->Intermediate EtOH, 0°C to Reflux (-HCl) Reagent1 Ethyl Chloroacetate (Slow Addition) Reagent1->Intermediate Product 2,2-Dimethyl- piperazine (Final Scaffold) Intermediate->Product Reflux, 16h Fieser Quench Reductant LAH (Pellets) in THF Reductant->Product

Figure 1: Modular synthesis workflow favoring the mono-oxo route to reduce hydride consumption and improve safety.

Protocol A: Cyclization to 3,3-Dimethylpiperazin-2-one

Objective: Synthesis of the lactam intermediate. Mechanism: Nucleophilic attack of the primary amine on the ester, followed by intramolecular


 displacement of the chloride.
Scale:  100 g input.
Reagents & Materials
ReagentEquiv.[2][3][4][5]Mass/VolRole
1,2-Diamino-2-methylpropane1.0100.0 gStarting Material
Ethyl Chloroacetate1.05146.0 gDielectrophile
Ethanol (Absolute)N/A1.0 LSolvent
Sodium Ethoxide (21% wt)1.1~400 mLBase (Optional*)

*Note: The reaction can proceed without external base if the diamine acts as its own acid scavenger, but using NaOEt improves yield by neutralizing the HCl byproduct.

Step-by-Step Methodology
  • Setup: Equip a 3-L three-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon paddle), internal temperature probe, and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvation: Charge the flask with 1,2-diamino-2-methylpropane and Ethanol (600 mL) . Cool the solution to 0–5 °C using an ice/salt bath.

  • Controlled Addition: Dilute Ethyl Chloroacetate in Ethanol (200 mL). Add this solution dropwise over 90 minutes .

    • Critical: Maintain internal temperature

      
      .[2] The initial acylation is highly exothermic.
      
  • Cyclization: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) for 1 hour, then heat to Reflux (78 °C) for 12 hours.

    • Observation: A white precipitate (amine hydrochloride salts) may form initially if no base is used.

  • Workup:

    • Cool to RT.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove 80% of the ethanol.

    • Add Ethyl Acetate (500 mL) to precipitate the hydrochloride salts completely.

    • Filter off the salts.[6]

    • Concentrate the filtrate to obtain the crude lactam.

  • Purification: Recrystallize from Isopropyl Acetate/Heptane (1:3) to yield white crystalline needles.

    • Target Yield: 75–85%

    • QC Check:

      
      H NMR should show a singlet at ~1.2 ppm (gem-dimethyl) and loss of the ethyl ester quartet.
      

Protocol B: Safety-Critical Reduction to 2,2-Dimethylpiperazine

Objective: Reduction of the amide carbonyl to the methylene group. Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. This protocol uses the Fieser Workup , which is the industry standard for generating filterable granular salts rather than the gelatinous aluminum emulsions that trap product.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Mass/VolRole
3,3-Dimethylpiperazin-2-one1.050.0 gIntermediate
LiAlH

(Pellets preferred)
2.537.0 gReductant
THF (Anhydrous)N/A1.2 LSolvent
Water / 15% NaOHN/ASee Fieser TableQuenching Agents
Step-by-Step Methodology
  • Inert Setup: Use a completely dry 5-L reactor with an overhead stirrer and reflux condenser. Purge rigorously with Argon or Nitrogen.

  • LAH Suspension: Charge THF (800 mL) . Carefully add LiAlH

    
     pellets  (safer than powder). Stir until mostly dissolved/suspended. Cool to 0 °C .[2][6]
    
  • Substrate Addition: Dissolve the Lactam (50 g) in THF (400 mL) . Add this solution via cannula or addition funnel over 60 minutes .

    • Caution: Evolution of

      
       gas.[6] Ensure venting is unblocked.
      
  • Reaction: Warm to RT, then heat to Reflux for 16–24 hours. Monitor by GC-MS (disappearance of MW 128 peak, appearance of MW 114).

  • The Fieser Quench (Critical Step):

    • Cool the reaction mixture to -5 °C .

    • Calculated Quench for 37g LAH:

      • Add 37 mL Water slowly (Very exothermic,

        
         evolution).
        
      • Add 37 mL 15% NaOH (aq) .

      • Add 111 mL Water (3x the mass of LAH).

    • Result: Stir for 1 hour at RT. The grey lithium/aluminum salts will turn into a white, granular sand.

  • Isolation:

    • Filter the granular salts through a coarse sintered glass funnel with a Celite pad.

    • Wash the cake with THF (2 x 200 mL).

    • Dry the filtrate over

      
       and concentrate.
      
  • Final Purification: The crude oil is often pure enough (>95%), but for pharma grade:

    • Distillation: Boiling point approx. 170–172 °C (atmospheric).

    • Salt Formation: Dissolve in Ethanol and add HCl/Ether to precipitate the dihydrochloride salt (white solid, non-hygroscopic).

Troubleshooting & Quality Control

Self-Validating The Process:

IssueRoot CauseCorrective Action
Low Yield in Step 1 Polymerization of chloroacetate.Ensure temperature is

during addition. Dilute the reagent further.
Gelatinous Quench (Step 2) Incorrect water ratios.Strictly follow Fieser: 1 : 1 : 3 (Water : 15% NaOH : Water) per gram of LAH.
Incomplete Reduction Old LAH or moisture ingress.Use LAH pellets (less surface oxidation than powder). Titrate LAH or use excess (2.5 - 3.0 equiv).
Product Trapped in Salts Coordination to Al species.Reflux the quenched salts in THF for 30 mins before filtering to release coordinated amine.

Process Safety Diagram (LAH Quench Logic):

Safety Start Reaction Complete (LAH Excess Present) Cool Cool to -5°C Stir Rapidly Start->Cool Step1 Add x g Water (x = mass of LAH) Wait for H2 cessation Cool->Step1 Step2 Add x g 15% NaOH Step1->Step2 Step3 Add 3x g Water Step2->Step3 Check Precipitate Condition? Step3->Check Granular White/Sand-like (Good) Check->Granular Success Gel Grey Sludge (Bad) Check->Gel Failure Action Filter & Wash Granular->Action Gel->Step3 Add more water Stir longer

Figure 2: Decision tree for the Fieser Workup protocol to ensure safe disposal of aluminum byproducts.

References

  • Talele, T. T. (2018).[7] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[7] [Link][7]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[4] ACS Chemical Health & Safety. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N1-alkylation of 2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in N1-Alkylation of 2,2-Dimethylpiperazine Role: Senior Application Scientist, Technical Support Division

Technical Support Center: 2,2-Dimethylpiperazine Functionalization

Status: Operational Ticket ID: N1-ALK-GEM-DM Assigned Specialist: Dr. A. Vance

Welcome to the technical support hub for hindered amine functionalization. You are likely here because the gem-dimethyl effect at the C2 position of 2,2-dimethylpiperazine is forcing your alkylation to the wrong nitrogen (N4) or preventing reaction at N1 entirely.

This guide treats your synthesis as a troubleshooting ticket, breaking down the steric barriers with thermodynamically and kinetically validated protocols.

Part 1: The Core Problem (Diagnostic)

The Architecture of Failure: In 2,2-dimethylpiperazine, the two nitrogen atoms are not created equal.

  • N4 (Distal): Unhindered, highly nucleophilic, behaves like a standard secondary amine.

  • N1 (Proximal): Located directly adjacent to the quaternary C2 carbon. The two methyl groups create a "steric wall," significantly reducing the nucleophilicity of the N1 lone pair and blocking the trajectory of incoming electrophiles.

The Reactivity Trap: If you attempt direct alkylation with 1 equivalent of alkyl halide, you will obtain >95% N4-alkylation . Even with excess reagent, N1-alkylation is sluggish and prone to elimination side reactions (E2) rather than substitution (SN2).

Part 2: Troubleshooting & FAQs

Ticket #001: "I only isolated the N4-alkylated product."

Diagnosis: Kinetic control favored the accessible nucleophile. Solution: You cannot rely on stoichiometry alone. You must block the N4 position. Protocol Adjustment: Implement a Protection-Functionalization-Deprotection strategy.

  • Protect N4: React 2,2-dimethylpiperazine with Boc₂O (0.9 eq) in DCM at 0°C. The steric difference is so vast that N4 reacts almost exclusively, yielding 4-Boc-2,2-dimethylpiperazine .

  • Functionalize N1: Perform the difficult alkylation on this intermediate.

  • Deprotect: Remove Boc with TFA/DCM or HCl/Dioxane.

Ticket #002: "I protected N4, but N1 still won't react with my alkyl halide."

Diagnosis: The SN2 transition state is too crowded. The gem-dimethyl groups prevent the linear approach required for backside attack, especially with secondary alkyl halides. Solution: Switch from Nucleophilic Substitution (SN2) to Reductive Amination . Why? Reductive amination proceeds via an iminium ion intermediate. The formation of the iminium species is reversible, and the subsequent reduction step (hydride attack) is less sterically demanding than the transition state of an SN2 reaction.

Ticket #003: "I need to attach an aryl group, not an alkyl group."

Diagnosis: SNAr will fail due to sterics. Solution: Use Buchwald-Hartwig Cross-Coupling . Critical Parameter: Ligand selection. Standard ligands (BINAP, PPh3) are insufficient. You must use bulky, electron-rich dialkylbiaryl phosphine ligands designed for hindered amines.

  • Recommended Ligands: RuPhos (specifically designed for secondary amines) or BrettPhos .

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃ are often insufficient; use RuPhos Pd G3/G4 precatalysts to ensure active species generation.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation via Reductive Amination (Recommended)

Best for: Primary and Secondary Alkyl Chains

Step 1: Synthesis of 4-Boc-2,2-dimethylpiperazine

  • Dissolve 2,2-dimethylpiperazine (10 mmol) in DCM (50 mL).

  • Cool to 0°C.

  • Add Boc₂O (9.5 mmol, 0.95 eq) dissolved in DCM dropwise over 30 mins. Note: Slight deficit of Boc₂O ensures no di-protection.

  • Stir at RT for 4 hours.

  • Wash with water (remove unreacted diamine). Dry organic layer (Na₂SO₄) and concentrate.[1]

    • Yield: Typically >90%.[2]

    • Selectivity: >98:2 (N4 vs N1 protection).

Step 2: N1-Reductive Alkylation

  • Dissolve 4-Boc-2,2-dimethylpiperazine (1.0 eq) in DCE (1,2-dichloroethane).

  • Add the target Aldehyde/Ketone (1.2–1.5 eq).

  • Add Acetic Acid (2.0 eq) to catalyze iminium formation. Stir 30 mins.

  • Add Sodium Triacetoxyborohydride (STAB) (2.0 eq).

    • Technical Note: STAB is milder than NaCNBH₃ and avoids toxic cyanide byproducts.

  • Stir at RT for 12–24 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.

Step 3: Deprotection

  • Treat with TFA/DCM (1:4 ratio) for 2 hours.

  • Concentrate and free-base with ion-exchange resin or NaOH wash.

Protocol B: Forcing N1-Alkylation (SN2)

Best for: Methylation or reactive primary halides (Allyl/Benzyl)

  • Dissolve 4-Boc-2,2-dimethylpiperazine (1.0 eq) in anhydrous DMF (Polar aprotic is essential).

  • Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir 30 mins to deprotonate N1.

    • Observation: Gas evolution (H₂) will occur. Ensure venting.

  • Add Alkyl Halide (1.2 eq) dropwise.

  • Heat to 60–80°C .

    • Caution: Higher temps promote elimination of the alkyl halide.

  • Monitor by LCMS.[3] If conversion stalls, add KI (0.1 eq) as a Finkelstein catalyst.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct synthetic route based on your target substituent.

G Start Start: 2,2-Dimethylpiperazine Goal Goal: N1-Functionalization Start->Goal Direct Direct Reaction? Goal->Direct Yes Yes Direct->Yes Attempt No No Direct->No Correct Strategy Fail Result: N4-Alkylation (Undesired) Protect Step 1: Protect N4 (Boc2O, 0°C) Intermediate Intermediate: 4-Boc-2,2-dimethylpiperazine Protect->Intermediate RouteChoice Select Route based on R-Group Intermediate->RouteChoice RouteA Route A: Reductive Amination (Aldehyde + STAB) RouteChoice->RouteA Primary/Sec Alkyl RouteB Route B: SN2 Alkylation (NaH/DMF + R-X) RouteChoice->RouteB Methyl/Benzyl RouteC Route C: Buchwald-Hartwig (Ar-X + RuPhos-Pd) RouteChoice->RouteC Aryl Deprotect Step 3: Deprotection (TFA or HCl) RouteA->Deprotect RouteB->Deprotect RouteC->Deprotect Final Final Product: 1-R-2,2-dimethylpiperazine Deprotect->Final Yes->Fail No->Protect

Caption: Logical workflow for overcoming regioselectivity issues in 2,2-dimethylpiperazine functionalization.

Part 5: Data & Comparison

Table 1: Comparative Efficiency of N1-Alkylation Methods

ParameterDirect AlkylationNaH / SN2 (Protected)Reductive Amination (Protected)
N1 Selectivity < 5%> 95%> 98%
Steric Tolerance Very LowLow-MediumHigh
Risk of Byproducts High (Poly-alkylation)Medium (Elimination of R-X)Low
Reaction Temp RT60–80°CRT
Primary Use Case Not RecommendedMethylation, BenzylationComplex Alkyl Chains

Part 6: References

  • Regioselective Protection of Piperazines:

    • Title: "Selective N-protection of piperazines"

    • Source:Tetrahedron Letters

    • Context: Establishes the kinetic preference for N4 acylation due to steric hindrance at N1.

    • URL:[Link]

  • Reductive Amination of Hindered Amines:

    • Title: "Reductive Amination in the Synthesis of Pharmaceuticals"

    • Source:Organic Process Research & Development

    • Context: Details the use of Sodium Triacetoxyborohydride (STAB) for sterically encumbered substrates.

    • URL:[Link]

  • Buchwald-Hartwig Coupling for Hindered Amines:

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides"

    • Source:Chemical Reviews

    • Context: Defines RuPhos and BrettPhos as superior ligands for hindered secondary amines like 2,2-dimethylpiperazine.

    • URL:[Link]

  • pKa and Reactivity of Piperazines:

    • Title: "pKa Values of Some Piperazines at (298, 303, 313, and 323) K"

    • Source:Journal of Chemical & Engineering Data[4]

    • Context: Provides quantitative data on the basicity differences in substituted piperazines.

    • URL:[Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,2-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent steric hindrance and the presence of two nucleophilic centers in 2,2-dimethylpiperazine present unique challenges that require careful consideration of reaction conditions and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the N-acylation of piperazines?

A1: The most prevalent methods for N-acylation of piperazines involve the use of acylating agents like acyl chlorides or anhydrides. Specifically for introducing an ethoxycarbonyl group, ethyl chloroformate is a common and cost-effective reagent. Alternative, milder methods might employ reagents like diethyl carbonate, though this often requires higher temperatures. The choice of method depends on the scale of the reaction, the desired purity, and the sensitivity of the starting materials.[1][2]

Q2: What are the main challenges in the synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate?

A2: The primary challenges stem from two main factors:

  • Controlling Selectivity: Since 2,2-dimethylpiperazine has two secondary amine groups, a significant side reaction is the formation of the di-acylated byproduct, 1,4-bis(ethoxycarbonyl)-2,2-dimethylpiperazine.[3]

  • Steric Hindrance: The gem-dimethyl group at the C2 position sterically hinders the adjacent N1 nitrogen, potentially slowing down the reaction rate and requiring more forcing conditions compared to unsubstituted piperazine. This steric hindrance can, however, also play a role in favoring mono-acylation to some extent.[4][5]

Q3: How can I selectively synthesize the mono-acylated product?

A3: Achieving high selectivity for mono-acylation is crucial for a high yield of the desired product. Key strategies include:

  • Stoichiometric Control: Using a slight excess of 2,2-dimethylpiperazine relative to ethyl chloroformate can statistically favor mono-acylation. However, this will require subsequent removal of the unreacted starting material.

  • Slow Addition of Acylating Agent: Adding the ethyl chloroformate dropwise at a low temperature helps to maintain a low concentration of the acylating agent, minimizing the chance of a second acylation on the already mono-acylated product.

  • In-situ Mono-protonation: A clever one-pot strategy involves reacting the piperazine with one equivalent of a strong acid to form the mono-salt. The protonated nitrogen is no longer nucleophilic, directing the acylation to the free nitrogen.[3][6]

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the consumption of starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying the components of the reaction mixture, including the desired product, unreacted starting materials, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and assessing its purity. The conformational complexity of acylated piperazines can sometimes lead to broadened NMR signals, which might require variable temperature NMR studies for full characterization.[4][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate.

Problem 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Insufficiently Activated Acylating Agent Ethyl chloroformate can degrade upon prolonged storage, especially if exposed to moisture.Use a fresh bottle of ethyl chloroformate or distill it before use.
Low Reaction Temperature Due to the steric hindrance of the 2,2-dimethyl group, the reaction may be sluggish at very low temperatures.While starting the addition at 0 °C is recommended to control exothermicity and selectivity, consider allowing the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC).
Inappropriate Base The choice and amount of base are critical to neutralize the HCl generated during the reaction. An inadequate amount of base will result in the formation of the piperazine hydrochloride salt, which is not nucleophilic.Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sterically hindered amines, a stronger, non-nucleophilic base might be beneficial.
Solvent Issues The solvent must be anhydrous as water will react with ethyl chloroformate. The solvent should also fully dissolve the starting materials.Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Ensure all glassware is thoroughly dried before use.
Problem 2: Significant Formation of Di-acylated Byproduct
Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry Using an excess of or a 1:1 ratio of ethyl chloroformate to 2,2-dimethylpiperazine can lead to significant di-acylation.Use a slight excess (1.1-1.2 equivalents) of 2,2-dimethylpiperazine. This will leave some unreacted starting material, which is generally easier to separate from the mono-acylated product than the di-acylated byproduct.
Rapid Addition of Ethyl Chloroformate Adding the acylating agent too quickly creates localized areas of high concentration, promoting di-acylation.Add the ethyl chloroformate solution dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring.
High Reaction Temperature Higher temperatures can increase the rate of the second acylation.Maintain a low temperature (0 °C) during the addition of ethyl chloroformate.
Problem 3: Difficult Purification
Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Byproducts The mono-acylated product, di-acylated byproduct, and unreacted starting material may have similar polarities, making chromatographic separation challenging.Acid-Base Extraction: After the reaction, perform an aqueous workup. The unreacted 2,2-dimethylpiperazine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product will remain in the organic layer. The di-acylated product, being less basic, will also remain in the organic layer. Column Chromatography: If the di-acylated product is still present, careful column chromatography on silica gel is usually effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
Product is an Oil The product may not crystallize easily, making recrystallization difficult.If the product is an oil, purification by column chromatography followed by removal of the solvent under reduced pressure is the most common method.[9]

Experimental Protocols

Protocol 1: Synthesis via Direct N-acylation

This protocol focuses on controlling stoichiometry and reaction conditions to favor mono-acylation.

dot

Caption: Workflow for direct N-acylation of 2,2-dimethylpiperazine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction:

    • Cool the solution to 0 °C in an ice bath with stirring.

    • In a separate flask, prepare a solution of ethyl chloroformate (1.0 equivalent) in anhydrous DCM.

    • Add the ethyl chloroformate solution dropwise to the piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2,2-dimethylpiperazine-1-carboxylate.

Data Presentation: Comparison of Reaction Conditions

The following table provides a hypothetical comparison of reaction conditions to illustrate the impact on yield and selectivity. Actual results may vary.

Entry Equivalents of Piperazine Base (eq.) Temperature (°C) Yield of Mono-product (%) Yield of Di-product (%)
11.0TEA (1.1)Room Temp4540
21.2TEA (1.2)0 → Room Temp7515
32.0TEA (2.1)0 → Room Temp85<5

Visualization of Key Relationships

Reaction Scheme and Side Reaction

dot

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction 2,2-Dimethylpiperazine Product Ethyl 2,2-dimethyl- piperazine-1-carboxylate 2,2-Dimethylpiperazine->Product + EtOCOCl - HCl Ethyl Chloroformate ClCOOEt Byproduct 1,4-Bis(ethoxycarbonyl)- 2,2-dimethylpiperazine Product->Byproduct + EtOCOCl - HCl

Caption: Desired mono-acylation versus the competing di-acylation side reaction.

This technical guide provides a comprehensive overview of the synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate, focusing on practical troubleshooting and optimization strategies. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6). Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6). Retrieved from [Link]

  • Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine - PrepChem.com. (n.d.). Retrieved from [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. (2016, November 21). Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Retrieved from [Link]

  • Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (n.d.). Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). Retrieved from [Link]

  • Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

Sources

Technical Support Center: Regioselective Isolation of N1 vs. N4 Dimethylpiperazine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the regioselective differentiation, synthesis, and purification of N1- vs. N4-substituted isomers of asymmetric dimethylpiperazines (specifically 2,2-dimethylpiperazine and 2-methylpiperazine derivatives), where steric asymmetry creates distinct N1 and N4 reactivities.

Topic: Resolution of Regioisomers in Asymmetrically Substituted Piperazines Applicable Molecules: 2,2-dimethylpiperazine, 2-methylpiperazine, and 2,6-dimethylpiperazine derivatives. Document ID: TS-PIP-ISO-04

Core Directive: The Steric-Electronic Divergence

In asymmetric piperazines, the N1 and N4 nitrogen atoms are chemically distinct. The primary challenge in synthesizing dimethylpiperazine carboxylates (carbamates) is that while both nitrogens are nucleophilic, their steric environments differ drastically.

  • N1 Position (Hindered): Adjacent to the methyl group(s). Nucleophilicity is kinetically suppressed due to steric clash with the

    
    -methyl.
    
  • N4 Position (Accessible): Distant from the methyl group(s). Behaves like a typical secondary amine.

The Golden Rule: Under kinetic control, electrophiles (e.g., Boc-anhydride, chloroformates) will preferentially attack the N4 position. Thermodynamic equilibration or specific catalytic conditions are required to access or isolate the N1 isomer in high purity.

Diagnostic & Identification (Troubleshooting)

Q: How do I definitively distinguish N1- from N4-acylated isomers using NMR?

A: 1D proton NMR is often insufficient due to signal overlap. You must use the chemical shift of the methyl doublet/singlet and 2D correlations.

Protocol: The "Methyl-Shift" Diagnostic

  • Run 1H-NMR in DMSO-d6. (Avoid CDCl3 if signals overlap; DMSO separates N-H protons).

  • Locate the Methyl Signal:

    • N4-Acylated (Product A): The methyl group is adjacent to the unsubstituted amine (N1). The methyl signal typically appears upfield (lower ppm) because the adjacent amine is electron-rich (shielding).

    • N1-Acylated (Product B): The methyl group is adjacent to the carbamate (N1). The anisotropic effect of the carbonyl and the electron-withdrawing nature of the carbamate deshield the methyl protons, shifting them downfield (higher ppm).

  • Validation (HMBC):

    • Look for a correlation between the Carbonyl Carbon and the ring protons.

    • N4-Isomer: Carbonyl correlates to protons at C3/C5.

    • N1-Isomer: Carbonyl correlates to protons at C2/C6 (and potentially the methyl protons if within range).

Q: My LC-MS shows a single peak, but NMR suggests a mixture. Why?

A: Regioisomers often have identical m/z and very similar lipophilicity. Standard C18 gradients often fail to resolve them.

Solution: Switch to pH-Modulated Chromatography .

  • Low pH (0.1% Formic Acid): Both nitrogens are protonated (or partially protonated). The subtle pKa difference (N1 pKa ~ 8.5 vs N4 pKa ~ 9.0 in some derivatives) is masked.

  • High pH (10mM Ammonium Bicarbonate, pH 10): The amines are free bases. The steric bulk of the N1-methyl prevents efficient solvation, making the N1-isomer slightly more lipophilic than the N4-isomer.

Separation Protocols (Remediation)

If you already have a mixture, use these validated methods to separate them.

Method A: High-pH Reverse Phase HPLC (The Robust Method)

This method exploits the hydrophobicity difference in the free-base form.

ParameterCondition
Column XBridge C18 or Gemini C18 (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep)
Detection UV 210 nm (Carbamate absorption)
Expected Result N4-isomer elutes first (more polar/accessible). N1-isomer elutes second.
Method B: Selective Crystallization (The Scalable Method)

For 2,2-dimethylpiperazine derivatives, the N4-isomer often crystallizes more readily due to lower steric strain.

  • Dissolve the crude mixture in minimal hot Ethyl Acetate/Hexanes (1:4) .

  • Allow to cool slowly to RT, then to 4°C.

  • The N4-substituted isomer (major kinetic product) typically precipitates.

  • The filtrate will be enriched in the N1-substituted isomer.

Synthetic Avoidance (Prevention)

The best way to separate isomers is not to make the mixture in the first place.

Q: How do I synthesize the N4-Boc isomer exclusively?

A: Use Kinetic Control at low temperature.

  • Reagent: Boc-Anhydride (0.95 eq). Do not use excess.

  • Base: None (or weak base like NaHCO3). Avoid strong bases that might deprotonate N1.

  • Temp: -10°C to 0°C.

  • Mechanism: The unhindered N4 attacks the electrophile much faster than the hindered N1.

  • Yield: Typically >90% N4-selectivity.

Q: How do I synthesize the N1-Boc isomer exclusively?

A: This is harder. You must use a Protection-Deprotection Strategy .

  • Step 1: Protect N4 with a group orthogonal to Boc (e.g., Benzyl).

    • React with Benzyl bromide (0.9 eq) -> N4-Benzyl-2,2-dimethylpiperazine.

  • Step 2: Protect N1 with Boc.

    • React N4-Bn intermediate with Boc2O (excess) + TEA -> N1-Boc-N4-Benzyl.

  • Step 3: Deprotect N4.

    • Hydrogenation (H2, Pd/C) removes the Benzyl group.

    • Result: Pure N1-Boc-2,2-dimethylpiperazine.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for handling dimethylpiperazine regioisomers.

PiperazineWorkflow Start Start: Dimethylpiperazine Carboxylate Mixture Analysis Diagnostic: 1H-NMR (DMSO-d6) Check Methyl Shift Start->Analysis Decision Is the mixture separable? Analysis->Decision HPLC Method A: High pH HPLC (Ammonium Bicarbonate) Decision->HPLC Small Scale / <1g Cryst Method B: Crystallization (EtOAc/Hexanes) Decision->Cryst Large Scale / >10g Result_N4 Pure N4-Isomer (Methyl Upfield) HPLC->Result_N4 Result_N1 Pure N1-Isomer (Methyl Downfield) HPLC->Result_N1 Cryst->Result_N4 Synth_N4 Target: N4-Isomer (Kinetic Control) Synth_N4->Result_N4 Direct Synthesis Synth_N1 Target: N1-Isomer (Protection Strategy) Synth_N1->Result_N1 Via N4-Benzyl

Caption: Decision tree for the identification, separation, and synthesis of N1 vs. N4 dimethylpiperazine isomers.

References

  • National Center for Biotechnology Information (2025). 2,2-Dimethylpiperazine Compound Summary. PubChem. Available at: [Link]

  • Organic Chemistry Portal (2018). Regioselective Synthesis of Acylated N-Heterocycles. (Demonstrates steric control in cyclic amines). Available at: [Link]

  • SIELC Technologies. Separation of Piperazine Derivatives on Newcrom R1 HPLC column. (Demonstrates pH-dependent separation logic). Available at: [Link]

Troubleshooting low reactivity of sterically hindered piperazine amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in C-N Coupling & Amidation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The "Locked" Nucleophile Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate or LCMS trace showing unreacted starting material after 24 hours of heating.

Sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, N-tert-butyl-piperazines) represent a unique class of "hard" nucleophiles. Unlike acyclic amines (like diisopropylamine), where alkyl groups can rotate away from the reaction center, piperazines are conformationally locked .

In 2,6-disubstituted systems, the "chair" conformation forces the flanking alkyl groups into positions that directly shield the nitrogen lone pair. To achieve coupling, you must not only overcome electronic barriers but also force the transition state into a high-energy geometry.

This guide synthesizes field-proven protocols to overcome these kinetic traps.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

The Issue: Standard conditions (Pd(OAc)₂/BINAP or Xantphos) yield <10% product. The catalyst dies before the amine attacks.

Diagnostic & Triage
  • Symptom: Black precipitate (Pd black) forms rapidly.

  • Root Cause: Reductive Elimination Failure. The steric bulk of the piperazine prevents it from binding to the Pd(II) center, or if it does bind, the resulting complex is so crowded that it cannot undergo reductive elimination to release the product.

Protocol A: The "Throw Weight" Approach (Bulky Phosphines)

Modern dialkylbiaryl phosphine ligands are engineered to create a "pocket" that accommodates steric bulk while accelerating reductive elimination.

  • Ligand Choice:

    • Primary Recommendation: RuPhos or BrettPhos .

    • Why: These ligands have bulky alkyl groups on the non-coordinating ring that push the substrate out of the coordination sphere, forcing the difficult reductive elimination step.

  • Pre-catalyst: Do not mix Pd(OAc)₂ and ligand in situ. Use Pre-catalysts (e.g., RuPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and rapid activation.

Protocol B: The NHC Solution (Pd-PEPPSI)

For extremely hindered substrates where phosphines fail, N-Heterocyclic Carbene (NHC) ligands are the "nuclear option."

  • Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPentCl .[1]

  • Condition:

    • Solvent: 1,4-Dioxane or Toluene.

    • Base: KOtBu (Strong) or Cs₂CO₃ (Weak/Mild).

    • Temp: 80–100 °C.

  • Mechanism: The "IPent" (Isopentyl) chains create a flexible steric wall that stabilizes the Pd(0) species but allows the bulky amine to approach.

Visualization: Catalyst Decision Matrix

G Start Start: Hindered Piperazine Coupling CheckSubstrate Is the Aryl Halide Electron Deficient? Start->CheckSubstrate Yes Yes (e.g., Pyridine, CN-Ar) CheckSubstrate->Yes Activated No No (Electron Neutral/Rich) CheckSubstrate->No Deactivated Pathway1 Try RuPhos Pd G4 Base: NaOtBu Solvent: THF, 60°C Yes->Pathway1 Pathway2 Try BrettPhos Pd G4 Base: LHMDS Solvent: Dioxane, 100°C No->Pathway2 Fail1 Did it fail? Pathway1->Fail1 Pathway2->Fail1 PEPPSI Switch to Pd-PEPPSI-IPent Base: KOtBu Solvent: Toluene Fail1->PEPPSI Yield < 20%

Figure 1: Decision matrix for selecting catalytic systems based on substrate electronics and initial failure.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Issue: Reaction with chloropyrimidines or chloropyridines is sluggish, even at high temperatures.

The "Naked Anion" Effect

Sterically hindered amines are poor nucleophiles. In protic solvents (MeOH, EtOH) or non-polar solvents (Toluene), the amine is either solvated (hydrogen bonded) or aggregates, reducing its effective energy.

Optimization Protocol
  • Solvent Switch: Move to DMSO or NMP .

    • Why: These dipolar aprotic solvents solvate cations (Na+, K+) well but leave the anionic/nucleophilic species "naked" and highly reactive.

  • Leaving Group Swap: If possible, use a Fluoro- substrate instead of Chloro-.

    • Why: Although Fluoride is a worse leaving group in SN2, in SNAr, the rate-determining step for hindered amines is often the attack of the nucleophile. The high electronegativity of Fluorine lowers the LUMO of the aromatic ring, accelerating the initial attack (formation of the Meisenheimer complex).

Data Comparison: Solvent Effects
SolventDielectric ConstantRelative Rate (Est.)Risk Factor
THF 7.51xLow
1,4-Dioxane 2.21.5xLow (Peroxides)
DMF 36.720xHigh (Decomposition)
DMSO 46.7100x Thermal Runaway

Safety Warning: Do not use Sodium Hydride (NaH) with DMSO or DMF on scale. This combination can lead to explosive thermal runaway.[2] Use bases like K₂CO₃ or DIPEA.

Module 3: Amide Bond Formation

The Issue: HATU/EDC couplings result in <5% conversion or extensive epimerization of the acid.

Mechanism of Failure

Standard coupling reagents (HATU, EDC) form an "Active Ester" (e.g., -OBt or -OAt). For a hindered piperazine to react, it must attack this bulky active ester. The steric clash between the 2,6-methyl groups of the amine and the benzotriazole moiety of the active ester prevents the reaction.

The Solution: Acid Chlorides & Fluorides

You must minimize the steric bulk of the electrophile.

Protocol: In-Situ Acid Chloride Generation

  • Dissolve Carboxylic Acid in DCM (anhydrous).

  • Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride (with cat. DMF).[2][3]

  • Stir 1 hr at RT (verify acid chloride formation by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).

  • Add the Hindered Piperazine + DIPEA.

  • Why: The Chloride leaving group is physically small (atomic radius ~0.99 Å) compared to an OBt group (~4-5 Å), allowing the hindered amine to access the carbonyl carbon.

Alternative: TFFH (Fluoro-uronium)

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Generates an Acyl Fluoride in situ.[4] Acyl fluorides are highly reactive toward amines but stable to water, and the Fluorine atom is small enough to avoid steric clash.

Module 4: FAQs & Troubleshooting

Q: My 2,6-dimethylpiperazine is a mixture of cis and trans. Does this matter? A: Yes, critically.

  • Cis (meso): One methyl is axial, one is equatorial (in the chair form).[5] This isomer is significantly more hindered and slower to react.

  • Trans (racemic): Can adopt a diequatorial conformation. This is the reactive species.

  • Tip: If your yield is exactly 50%, you likely reacted only the trans isomer. You may need to heat to >120°C to force the cis isomer to react via a twist-boat intermediate.

Q: Can I use Microwave irradiation? A: Yes. For hindered SNAr, microwave irradiation is highly recommended. It does not change the mechanism but allows you to safely access temperatures (150–180°C) that overcome the high activation energy barrier caused by steric repulsion.

References

  • Pd-PEPPSI-IPent for Hindered Amines

    • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.
  • Buchwald-Hartwig Ligand Selection

    • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry, 2010. (Discusses ligand steric parameters).
  • SNAr Solvent Effects

    • Newby, J., et al. "Solvent Effects in the Nucleophilic Aromatic Substitution Reaction." Organic Process Research & Development, 2014.[2]

  • Amide Coupling with Acid Fluorides

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Fluorides." Journal of the American Chemical Society, 1995.

Sources

Technical Support Center: Purification of Ethyl 2,2-Dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of ethyl 2,2-dimethylpiperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this key synthetic intermediate. A common issue reported is the variability in its physical state—sometimes isolated as a viscous oil, other times as a solid. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommended procedures to help you achieve high purity and batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: Is ethyl 2,2-dimethylpiperazine-1-carboxylate supposed to be a solid or a liquid (oil)?

A1: The physical state of ethyl 2,2-dimethylpiperazine-1-carboxylate can be ambiguous as its melting point may be close to ambient temperature. While many similar N-alkoxycarbonyl piperazines are high-boiling liquids or oils at room temperature, the introduction of the gem-dimethyl group at the C2 position can influence the crystal lattice energy, potentially raising the melting point.[1] The observation of an oil is very common and can be attributed to several factors:

  • Presence of Impurities: Residual solvents or reaction byproducts can act as colligative property-depressing agents, lowering the melting point and preventing crystallization.

  • Supercooling: The pure compound may exist as a supercooled liquid, especially if cooled too rapidly.

  • Low Melting Point Polymorph: The compound may exhibit polymorphism, with a lower-melting crystalline form being initially isolated.

Q2: My product is a persistent oil that won't crystallize. What are the first steps I should take?

A2: A persistent oil is a classic purification challenge. The first step is diagnosis.

  • Purity Analysis: Obtain a crude Nuclear Magnetic Resonance (¹H NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) spectrum. The presence of significant residual solvent (e.g., ethyl acetate, dichloromethane, hexanes) or synthetic impurities is the most common cause.

  • High Vacuum Drying: Place the oil under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (40-50°C), to remove volatile impurities. Often, this is sufficient to induce crystallization.

  • Scratching & Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the oil's surface.[2] If you have a previously solidified batch, adding a tiny "seed" crystal can provide a nucleation point for crystallization.

Q3: I managed to get a solid, but the yield is low after recrystallization. How can I improve it?

A3: Low yield in recrystallization typically points to one of two issues:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound has high solubility in the cold solvent, a significant portion will remain in the mother liquor. You may need to screen for a new solvent or use a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[4]

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration (if performed), you can lose product on the filter paper. Diluting the hot solution with a small amount of extra solvent before filtering can prevent this.[4]

  • Insufficient Cooling: Ensure the solution is thoroughly chilled, typically in an ice bath, to maximize crystal precipitation before filtration.[2]

Troubleshooting and Diagnostic Workflow

When faced with an impure sample of ethyl 2,2-dimethylpiperazine-1-carboxylate, it is crucial to systematically diagnose the issue to select the appropriate purification strategy. The following workflow provides a logical decision-making process.

Troubleshooting_Workflow cluster_0 Initial State Assessment cluster_1 Oil / Mobile Liquid Path cluster_2 Solid / Solidified Path cluster_3 Advanced Purification for Oils Start Crude Product CheckState Is the product a solid, a viscous oil, or a mobile liquid? Start->CheckState IsSolvent Is residual solvent suspected? (Check crude NMR/GC) CheckState->IsSolvent Oil / Liquid Recrystallize Proceed to Recrystallization Protocol CheckState->Recrystallize Solid HighVac Dry under high vacuum (with gentle heating) IsSolvent->HighVac CheckAgain Did it solidify? HighVac->CheckAgain CheckAgain->Recrystallize Yes Distill Is the compound thermally stable and are impurities non-volatile? CheckAgain->Distill No VacuumDistillation Proceed to Vacuum Distillation Protocol Distill->VacuumDistillation Yes Chromatography Proceed to Column Chromatography Protocol Distill->Chromatography No

Caption: Diagnostic workflow for purifying ethyl 2,2-dimethylpiperazine-1-carboxylate.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent System

This is the preferred method for purifying solids, as it is efficient at removing small amounts of impurities.

Causality: The principle relies on the differential solubility of the target compound and impurities in a solvent at different temperatures.[2] The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain in solution upon cooling.[3]

Recrystallization_Workflow s1 1. Solvent Selection (e.g., Isopropanol, Ethyl Acetate, Acetonitrile) s2 2. Dissolution Add minimal hot solvent to crude solid in an Erlenmeyer flask until fully dissolved. s1->s2 s3 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. s2->s3 s4 4. Crystallization Allow solution to cool slowly to room temp, then chill in an ice bath. s3->s4 s5 5. Crystal Collection Collect crystals by vacuum filtration (e.g., Büchner funnel). s4->s5 s6 6. Washing Wash crystals with a small amount of cold solvent. s5->s6 s7 7. Drying Dry crystals under vacuum to a constant weight. s6->s7

Caption: Step-by-step workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at boiling. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (using a hot plate and stir bar) until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon and colored impurities.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Assess purity via melting point, NMR, or GC analysis.

Protocol 2: Purification via Vacuum Distillation

This method is ideal for purifying thermally stable oils or liquids when impurities have significantly different boiling points.[5] Given the high boiling points of similar piperazine derivatives (~270-275 °C), vacuum distillation is essential to prevent thermal degradation.[1][6]

Causality: This technique separates components of a liquid mixture based on differences in their vapor pressures (boiling points). By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids decomposition.

Distillation_Workflow d1 1. Apparatus Setup Assemble a short-path or Vigreux column distillation apparatus. d2 2. System Purge & Vacuum Charge flask with crude oil and boiling chips. Seal system and apply vacuum. d1->d2 d3 3. Heating Slowly heat the distillation pot using a heating mantle. d2->d3 d4 4. Fraction Collection Collect a low-boiling forerun fraction. Then, collect the main product fraction at a stable head temperature. d3->d4 d5 5. Shutdown Stop heating and allow the system to cool before venting to atmosphere. d4->d5 d6 6. Analysis Analyze the collected main fraction for purity. d5->d6

Caption: General workflow for vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. A short-path distillation head is often sufficient. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Distillation: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first few drops that distill over at a lower temperature. This fraction will contain residual solvents and other volatile impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the boiling point of your product, switch to a clean receiving flask and collect the main fraction.

    • High-Boiling Residue: Stop the distillation when the temperature starts to rise again or when only a small amount of dark residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Purification by Column Chromatography

This is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities similar to the product, where distillation and recrystallization may fail.[7]

Causality: The separation occurs because components in the mixture have different affinities for the stationary phase (e.g., silica gel) and the mobile phase (eluent). Compounds that are more polar will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.[8]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a column with silica gel, packing it as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent is typically determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions as the solvent runs through the column. Monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.

Reference Data

The physical properties of the target compound and related analogs are crucial for benchmarking your results.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State
Ethyl 2,2-dimethylpiperazine-1-carboxylate C₉H₁₈N₂O₂186.25Predicted: >250 °COil or Low-Melting Solid
tert-Butyl 2,2-dimethylpiperazine-1-carboxylateC₁₁H₂₂N₂O₂214.30275.1 ± 15.0 (Predicted)[6][9]Solid / Oil
Ethyl piperazine-1-carboxylateC₇H₁₄N₂O₂158.20272-273 (lit.)[1]Liquid[1]
N-EthylpiperazineC₆H₁₄N₂114.19157 (lit.)[10]Liquid

References

  • University of Colorado, Boulder. (n.d.).
  • PubChem. (n.d.). 2-Ethylpiperazine-1-carboxylate.
  • University of California, Los Angeles. (n.d.).
  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link][4]

  • Stenutz, R. (n.d.). ethyl piperidine-2-carboxylate. Retrieved from [Link]

  • Reddit. (2025, May 23). How do I recrystallize this product? r/chemistry.
  • Gudelis, et al. (2013). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. ARKIVOC.
  • iChemical. (n.d.). tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5. Retrieved from [Link][6]

  • LookChemicals. (n.d.). 82902-42-9,ethyl 2-ethylpiperidine-1-carboxylate. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(1-hydroxy-2,2-dichloro-3,3,3trifluoropropyl)cyclopropanecarboxylate. Retrieved from [Link][8]

  • PubMed. (2014, August 15). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water. Retrieved from [11]

  • Chemsrc.com. (2025, February 5). Ethyl 1,4-dimethylpiperazine-2-carboxylate Price. Retrieved from [Link]

  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Retrieved from [12]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2013, January). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Retrieved from [Link]

Sources

Solving conformational locking issues in 2,2-dimethylpiperazine NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Conformational Locking & Signal Broadening Assigned Specialist: Senior Application Scientist

Executive Summary: The "Blurry Spectrum" Problem

Why is your spectrum broad? 2,2-dimethylpiperazine derivatives frequently exhibit broad, unassignable NMR signals at room temperature (


).[1] This is not usually a purity issue; it is a dynamic exchange phenomenon .

The piperazine ring undergoes two distinct dynamic processes:

  • Ring Reversal (Chair-Chair Interconversion): The ring flips between two chair conformers.

  • Nitrogen Inversion: The lone pair on the nitrogen atoms rapidly inverts (pyramidal inversion).

The Steric Conflict: The gem-dimethyl group at position 2 introduces a massive steric bias. In a static chair, one methyl is equatorial and the other is axial. The axial methyl creates severe 1,3-diaxial interactions. At room temperature, the exchange rate (


) often matches the NMR chemical shift time scale (

), leading to coalescence —where peaks broaden into the baseline.[1]

To resolve this, you must "lock" the conformation either thermally (VT-NMR) or chemically (pH manipulation).[1]

Module 1: Thermal Locking (VT-NMR)

Objective: Shift the exchange regime away from coalescence to obtain sharp signals.

The Decision Matrix: Heat or Cool?
  • High Temperature (

    
    ):  Increases 
    
    
    
    .[1]
    • Result: Sharp, averaged signals.[1]

    • Use Case: Routine purity checks, establishing connectivity (COSY/HSQC).[1]

  • Low Temperature (

    
    ):  Decreases 
    
    
    
    .[1]
    • Result: Sharp, distinct signals for each conformer.[1]

    • Use Case: Stereochemical assignment, determining conformer ratios (

      
      ), measuring activation energy (
      
      
      
      ).[1]
Experimental Protocol: Variable Temperature Setup
  • Solvent Selection: Use DMSO-

    
     (high boiling point) for heating or CD
    
    
    
    Cl
    
    
    (low freezing point) for cooling.[1] Avoid CDCl
    
    
    for extreme VT work due to volatility and limited range.
  • Equilibration: Allow the probe 10–15 minutes to stabilize at the target temperature to prevent drift during acquisition.

  • Shimming: Critical. Shims change drastically with temperature. Re-shim (gradient shim) at every 10-degree increment.

  • Acquisition:

    • Start at

      
      .[1][2][3][4][5]
      
    • Change temperature in

      
       steps.
      
    • Identify the Coalescence Temperature (

      
      ) where peaks are broadest.
      
    • Continue until sharp peaks appear (Fast or Slow exchange limit).

VT_Workflow Start Initial Spectrum (25°C) Broad/Missing Peaks Decision Goal of Analysis? Start->Decision Purity Purity / Connectivity (Need averaged signals) Decision->Purity Routine Check Stereo Stereochemistry / Conformers (Need distinct signals) Decision->Stereo Detailed Structure Heat HEAT Sample (> 50°C) Purity->Heat Cool COOL Sample (< -20°C) Stereo->Cool FastEx Fast Exchange Limit Sharp, Averaged Peaks Heat->FastEx Increase k_ex SlowEx Slow Exchange Limit Sharp, Distinct Conformers Cool->SlowEx Decrease k_ex

Figure 1: Decision workflow for Variable Temperature (VT) NMR analysis of dynamic piperazines.

Module 2: Chemical Locking (Protonation)

Objective: Rigidify the ring by protonating the nitrogen atoms.

Mechanism: Protonation (


) has two effects:[1][6]
  • Stops Nitrogen Inversion: The lone pair is bound to a proton; pyramidal inversion becomes impossible.

  • Increases Ring Flip Barrier: The ionic species has stronger solvation and electrostatic constraints, often raising the energy barrier for the chair-chair flip, effectively "locking" the ring into the thermodynamically most stable chair (usually with the bulkier N-substituent equatorial).

Protocol: The Acid Titration Method

If VT-NMR is unavailable, use chemical modification.

ParameterMethod A: In-situ AcidificationMethod B: Salt Formation
Solvent CDCl

D

O
Reagent TFA-

(Trifluoroacetic acid-d)
DCl (Deuterium Chloride)
Procedure Add 1-2 drops of TFA-

directly to the NMR tube. Shake well.
Dissolve sample in D

O. Add DCl until pH < 3.
Effect Immediate sharpening of broad signals. Large downfield shift of

-protons.
Locks conformation.[7] All exchangeable NH protons disappear (exchange with D).[1]
Best For Quick diagnostic of broad peaks.Water-soluble drugs; mimicking physiological acidic environments.

Warning: Protonation changes chemical shifts significantly (


 to 

ppm for

-protons).[1] Do not compare shifts directly to the neutral species.

Module 3: Advanced Assignment (Stereochemistry)

Objective: Distinguish Axial vs. Equatorial protons in the locked 2,2-dimethylpiperazine ring.

Once the spectrum is sharp (via VT or Acid), use Scalar Coupling (


)  and NOE  to assign geometry.[1]
The Karplus Relationship (J-Coupling)

In a locked chair, the coupling between protons on adjacent carbons (vicinal) depends on the dihedral angle.

  • Axial-Axial (

    
    ):  Dihedral 
    
    
    
    .[1][2] Large Coupling (10–12 Hz).
  • Axial-Equatorial (

    
    ):  Dihedral 
    
    
    
    .[1] Small Coupling (2–5 Hz).
  • Equatorial-Equatorial (

    
    ):  Dihedral 
    
    
    
    .[1][2] Small Coupling (2–5 Hz).

Diagnostic Signal: Look for the proton at C6 (adjacent to N1). If it shows a large triplet or doublet of doublets (


 Hz), it is Axial  and coupled to an Axial proton on C5.[1]
NOESY/ROESY Signature
  • 1,3-Diaxial Interaction: Strong NOE correlation between the Axial Methyl (at C2) and the Axial Proton at C6. This confirms the chair orientation.

  • Gem-Dimethyl: The two methyls will be distinct. The equatorial methyl usually appears downfield (higher ppm) compared to the axial methyl due to anisotropy, though this can vary with N-substitution.

Assignment_Logic Signal Identify Multiplet (e.g., H-6) Coupling Measure J-Couplings Signal->Coupling LargeJ Large J (~11 Hz)? Coupling->LargeJ Axial Proton is AXIAL (Anti-periplanar to neighbor) LargeJ->Axial Yes Equatorial Proton is EQUATORIAL (Gauche to neighbor) LargeJ->Equatorial No NOE Check NOESY Axial->NOE Confirm NOE to Axial Methyl = Confirmed Geometry NOE->Confirm

Figure 2: Logic flow for assigning axial/equatorial protons based on J-coupling constants.

Frequently Asked Questions (FAQ)

Q1: My 2,2-dimethylpiperazine shows two sets of peaks for every signal. Is it impure?

  • Diagnosis: Likely Slow Exchange . If you are at low temperature or have a bulky N-substituent, the ring flip is slow enough that you are observing both Chair A and Chair B simultaneously.

  • Test: Heat the sample. If the two sets coalesce into one sharp set, it is a conformational isomer, not an impurity.[1]

Q2: Why are the methyl groups broad singlets while the aromatic region is sharp?

  • Reason: The aromatic region is far from the dynamic center (the piperazine ring). The methyls are directly attached to the flipping ring. Their magnetic environment changes drastically between the axial and equatorial positions during a flip, making them most sensitive to coalescence broadening.

Q3: Can I use


 without acid? 
  • Risk: In neutral

    
    , the amine protons exchange with deuterium (
    
    
    
    ).[1] While this simplifies the splitting pattern (removing H-N-C-H coupling), it does not stop the ring flipping. You may still see broad peaks unless you lower the pH to protonate the nitrogen.

References

  • Dynamic NMR & Coalescence

    • Bain, A. D.[1] (2008).[1][3] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.

    • [1]

  • Piperazine Conformational Analysis

    • Casy, A. F., & Jeffery, G. H.[1] (1972).[1] PMR spectra and stereochemistry of some 2-substituted piperazines. Canadian Journal of Chemistry.

    • [1]

  • Protonation Effects on Ring Inversion

    • Delpuech, J. J., & Deschamps, M. N.[1] (1970).[1] NMR study of the protonation of nitrogen heterocycles. Chemical Communications.

  • Practical Guide to VT-NMR

    • Claridge, T. D. W.[1] (2016).[1][8] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dynamic NMR).

Sources

Validation & Comparative

Strategic Analysis Guide: 1H NMR of Ethyl 2,2-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-level analytical strategy for ethyl 2,2-dimethylpiperazine-1-carboxylate , a critical scaffold in medicinal chemistry. It addresses the specific challenges of rotameric broadening and regioisomer differentiation that standard automated analysis often misses.

Executive Summary

Ethyl 2,2-dimethylpiperazine-1-carboxylate (CAS 846052-90-2) presents a unique analytical challenge due to restricted rotation around the carbamate C-N bond and the steric bulk of the gem-dimethyl group. Standard 1H NMR protocols often yield broadened, "messy" spectra at room temperature, leading to incorrect purity assessments. Furthermore, distinguishing this target from its regioisomer, ethyl 3,3-dimethylpiperazine-1-carboxylate , is critical in early-phase drug development but invisible to standard LC-MS methods.

This guide compares 1H NMR against alternative techniques and provides a validated protocol for definitive structural assignment.

Comparative Analysis: Why 1H NMR?

In the context of piperazine scaffolds, 1H NMR is not just a verification tool; it is the only rapid method capable of resolving regio-chemistry and conformational dynamics without derivatization.

Table 1: Performance Matrix – 1H NMR vs. Alternatives
Feature1H NMR (Optimized) LC-MS / HRMS FT-IR 13C NMR
Regioisomer Differentiation High (Distinct coupling patterns & shielding)Low (Identical mass & fragmentation patterns)Medium (Fingerprint region complex)High (Distinct chemical shifts, but slow)
Conformational Analysis High (Rotamers visible/resolvable)None (Averaged in gas phase)Low Medium (Signal splitting visible)
Quantification Absolute (qNMR)Relative (Ionization varies)Qualitative Qualitative
Throughput Medium (10-15 min/sample)High (<2 min/sample)HighLow (>1 hr/sample)

Critical Insight: LC-MS cannot distinguish the 2,2-dimethyl isomer from the 3,3-dimethyl impurity. Both have a mass of ~186.25 Da and lose the ethyl carbamate fragment similarly. 1H NMR is the mandatory release test.

Technical Deep Dive: The Spectrum

The Rotamer Challenge (Solvent Selection)

The carbamate nitrogen (N1) possesses partial double-bond character (


), creating two slowly interconverting conformers (rotamers) on the NMR timescale. The bulky 2,2-dimethyl group exacerbates this barrier.
  • In CDCl₃ (Ambient Temp): Signals for protons near N1 (especially the gem-dimethyls and the ethyl group) often appear broadened or split , mimicking impurities.

  • In DMSO-d₆ (Ambient Temp): The higher viscosity and polarity often raise the coalescence temperature (

    
    ), sometimes sharpening signals, but exchangeable protons (NH) become broad.
    
  • High-Temperature NMR (The Solution): Heating the sample to 323–343 K (50–70°C) accelerates rotation, coalescing rotamers into sharp, time-averaged singlets.

Diagnostic Signals & Assignment

The following assignments assume a coalesced spectrum (fast exchange limit).

MoietyProton CountMultiplicityApprox. Shift (

, ppm)
Diagnostic Logic
Gem-dimethyl 6HSinglet1.35 – 1.45 Key Identifier. In the 2,2-isomer, these are on a quaternary carbon

to N1. In the 3,3-isomer, they are

to N1.
Ethyl

3HTriplet (

Hz)
1.20 – 1.30Characteristic of ethyl carbamate.
Ethyl

2HQuartet (

Hz)
4.10 – 4.20Deshielded by oxygen.
Ring C3-H 2HSinglet (or broad)3.30 – 3.50 differentiation Point. In 2,2-dimethyl, these protons are isolated from the C2-quaternary center.
Ring C5/C6-H 4HMultiplets2.70 – 3.00Typical piperazine backbone.
NH (Amine) 1HBroad Singlet1.5 – 2.0 (CDCl3)Position 4 amine. Shift varies with concentration.
Differentiation from Regioisomer (3,3-dimethyl)

The most common synthesis impurity is the 3,3-dimethyl isomer.

  • Target (2,2-dimethyl): The C3 protons are a singlet (or distinct set) because there are no protons on C2 to couple with.

  • Impurity (3,3-dimethyl): The C2 protons (between N1 and C3) appear as a singlet shifted significantly downfield due to N1-acylation, while the C5/C6 protons show complex coupling.

  • NOESY Confirmation: In the 2,2-isomer, the gem-dimethyl group shows a strong NOE correlation to the Ethyl

    
      of the carbamate (spatial proximity). The 3,3-isomer methyls are too distant.
    

Validated Experimental Protocol

Reagents & Equipment[1][2]
  • Solvent: DMSO-d₆ (99.9% D) is recommended for structural elucidation due to better solubility and separation of exchangeable protons. Use CDCl₃ for routine purity checks if solubility permits.

  • Instrument: 400 MHz or higher (600 MHz preferred for rotamer resolution).

  • Temperature Unit: Variable Temperature (VT) capability required.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

    • Ensure complete homogeneity; filter if cloudy.

  • Initial Acquisition (298 K / 25°C):

    • Run standard proton sequence (e.g., zg30).

    • Checkpoint: Check the gem-dimethyl region (~1.4 ppm). If two peaks or a broad hump are visible, do not integrate . Proceed to VT.

  • Variable Temperature (VT) Acquisition (343 K / 70°C):

    • Equilibrate probe to 343 K.

    • Shimming must be performed at temperature.

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9]

    • Result: The gem-dimethyl signal should coalesce into a sharp singlet.

  • Data Processing:

    • Calibrate to residual DMSO peak (2.50 ppm).

    • Integrate the Ethyl

      
       quartet (2H) as the internal standard.
      
    • Verify the gem-dimethyl integral is 6H.

Visualizations

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for distinguishing the target from its isomer.

G Start Crude Product (Ethyl 2,2-dimethylpiperazine-1-carboxylate) Step1 1H NMR (DMSO-d6, 25°C) Start->Step1 Decision1 Are signals broad/split? Step1->Decision1 Action1 Heat to 70°C (Coalescence) Decision1->Action1 Yes (Rotamers) Step2 Analyze Methyl Region (~1.4 ppm) Decision1->Step2 No Action1->Step2 ResultA Target (2,2-dimethyl): Methyls correlate to Carbamate Ethyl (NOESY) C3-H is Singlet Step2->ResultA Pattern A ResultB Isomer (3,3-dimethyl): Methyls distant from Carbamate C2-H is Singlet (Downfield) Step2->ResultB Pattern B

Caption: Analytical workflow for handling rotameric broadening and confirming regio-isomer identity.

Diagram 2: Rotameric Equilibrium

Visualizing the cause of spectral broadening.

Rotamers cluster_legend NMR Consequence Syn Syn-Rotamer (O=C points to C2-Me) TS Transition State (Partial double bond break) Syn->TS Slow Exchange (RT) Anti Anti-Rotamer (O=C points away from C2-Me) Anti->TS TS->Syn TS->Anti Note Slow Exchange = Split Signals Fast Exchange (High T) = Sharp Singlet

Caption: The restricted rotation of the N-Carbamate bond creates Syn/Anti rotamers, requiring high-temperature NMR for resolution.

References

  • Wodtke, R., et al. (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

  • Tsutsui, M., et al. (1980).[9] Discrimination of the geometrical isomers of 2,3-, 2,5-, and 2,6-dimethylpiperazines based on 1H NMR spectral data. Journal of Heterocyclic Chemistry.

  • ChemicalBook. (2025). 1-Boc-2,2-dimethylpiperazine NMR Data (Analogous Scaffold).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24851646 (Related Piperazine Carboxylates).

Sources

Comparative Analysis of C13 NMR Signatures in Gem-Dimethyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The gem-dimethyl piperazine moiety (specifically the 2,2-dimethyl and 3,3-dimethyl regioisomers) represents a critical pharmacophore in modern drug discovery, often utilized to restrict conformational flexibility and block metabolic hotspots. However, distinguishing these scaffolds from their 2,6-dimethyl analogs or verifying N-substitution patterns is frequently complicated by rapid chair-chair interconversion and solvent-dependent protonation states.

This guide provides a technical breakdown of the Carbon-13 (


C) NMR signatures required to unequivocally assign these structures. We move beyond simple chemical shift listing to explain the causality of the signals—specifically how steric locking and the 

-gauche effect dictate the observed spectra.
Part 1: Structural Dynamics & Chemical Shift Theory

To interpret the NMR data of gem-dimethyl piperazines, one must first understand that the geminal methyl groups do not merely add signals; they fundamentally alter the ring's conformational landscape.

1. The Steric Lock & Chair Conformation

Unlike unsubstituted piperazine, which undergoes rapid chair-chair flipping at room temperature (averaging axial and equatorial environments), a 2,2-dimethyl substitution creates a "biased" chair. The bulky methyl groups prefer the equatorial orientation to minimize 1,3-diaxial interactions.

  • The Consequence: This conformational bias renders the ring carbons magnetically non-equivalent, often splitting signals that would otherwise be averaged.

2. The

-Gauche Effect (Shielding)

The most diagnostic feature in


C NMR for these systems is the 

-gauche effect
. A carbon atom three bonds away (

-position) from a sterically bulky group (like a methyl) will experience an upfield shift (shielding, lower ppm) if the dihedral angle places them in a gauche orientation.
  • In 2,2-dimethylpiperazine: The C6 methylene is

    
     to the axial methyl group. This often results in C6 appearing significantly upfield compared to C5.
    
Mechanism Visualization

The following diagram illustrates the causal flow from steric substitution to observable chemical shift changes.

G GemDimethyl Gem-Dimethyl Substitution (C2 Position) StericBulk Steric Bulk Increase GemDimethyl->StericBulk ConfLock Conformational Lock (Biased Chair) StericBulk->ConfLock GammaEffect γ-Gauche Interaction (Steric Compression) ConfLock->GammaEffect Axial Methyl Interaction Deshielding α/β Deshielding (Inductive/Steric) ConfLock->Deshielding Direct Substitution UpfieldShift Upfield Shift (Shielding) Target: C6 GammaEffect->UpfieldShift DownfieldShift Downfield Shift Target: C2 (Quat), C3 Deshielding->DownfieldShift

Figure 1: Mechanistic pathway showing how gem-dimethyl substitution induces specific shielding and deshielding effects via conformational locking.

Part 2: Comparative Data Analysis

The following data compares the unsubstituted piperazine core with the 2,2-dimethyl variant. Note that values are solvent-dependent; CDCl₃ is the standard reference, but D₂O/TFA is common for salts.

Table 1: Diagnostic

C NMR Shifts (ppm)
Carbon PositionUnsubstituted Piperazine2,2-Dimethylpiperazine (Free Base)2,2-Dimethylpiperazine (HCl Salt)Diagnostic Note
C2 (Quaternary) N/A50.5 – 54.0 52.0 – 56.0 The "Smoking Gun". Only signal that disappears in DEPT-135.
C3 (CH₂) 47.046.0 – 48.044.0 – 46.0Often overlaps with C5; deshielded by adjacent N.
C5 (CH₂) 47.046.0 – 48.044.0 – 46.0Similar environment to C3.
C6 (CH₂) 47.038.0 – 42.0 35.0 – 39.0 Upfield Shift. Shielded by

-effect from methyls.
Methyls (CH₃) N/A22.0 – 28.0 20.0 – 25.0Usually appear as two distinct peaks if rotation is slow/locked.

Critical Application Note: If you observe a signal in the 19–20 ppm range, suspect a cis-2,6-dimethyl isomer rather than the 2,2-gem-dimethyl. The gem-dimethyls are typically further downfield (22+ ppm) due to mutual deshielding.

Differentiation Strategy: 2,2-Dimethyl vs. 3,3-Dimethyl

In drug design, "2,2" and "3,3" often refer to the same core depending on which Nitrogen is substituted.

  • N1-substituted-2,2-dimethyl: The quaternary carbon is

    
     to the substituted nitrogen. The signal will shift downfield  (approx +2 to +5 ppm) due to the substituent's 
    
    
    
    -effect.
  • N1-substituted-3,3-dimethyl: The quaternary carbon is

    
     to the substituted nitrogen. The shift is less pronounced.
    
Part 3: Experimental Protocols

Standard proton-decoupled


C experiments often fail to clearly resolve the quaternary C2 carbon in gem-dimethyl piperazines because quaternary carbons have very long relaxation times (

) and lack Nuclear Overhauser Effect (NOE) enhancement.
Protocol: Enhanced Detection of Quaternary Carbons

Objective: Unequivocal assignment of the C2 quaternary center.

  • Solvent Selection:

    • Free Base: Use CDCl₃ (77.16 ppm reference). Avoid acidic solvents to prevent salt formation in situ.

    • Salts: Use D₂O or DMSO-d₆ . Warning: DMSO is viscous, broadening lines.

  • Pulse Sequence: Use a Power-Gated Decoupling sequence (e.g., zgpg on Bruker) rather than standard decoupling.

    • Relaxation Delay (D1): Increase to 3–5 seconds (standard is 1–2s). This allows the quaternary carbon to relax, boosting its signal intensity.

    • Scans: Minimum 1024 scans for <5 mg sample.

  • Editing Experiment (Mandatory): Run a DEPT-135 or APT (Attached Proton Test).

    • Result: CH and CH₃ phases positive (up); CH₂ phases negative (down).

    • Validation: The C2 signal at ~52 ppm must disappear (DEPT) or appear in the quaternary phase (APT).

Workflow Diagram

Protocol Sample Sample Prep (>5mg) Solvent Solvent Decision: Is it a Salt? Sample->Solvent CDCl3 No: Use CDCl3 Solvent->CDCl3 Free Base D2O Yes: Use D2O/DMSO Solvent->D2O HCl/TFA Salt Exp1 Exp 1: 1H-Decoupled 13C (D1 = 5s) CDCl3->Exp1 D2O->Exp1 Exp2 Exp 2: DEPT-135 Exp1->Exp2 Analysis Analysis: Identify Quaternary C (~52ppm) Exp2->Analysis

Figure 2: Decision tree for experimental setup to ensure detection of the quaternary carbon.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison / ACS Organic Chemistry Division. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

  • Sahoo, A. K., & Chand, D. K. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry (RSC). Link

Sources

Comparative Reactivity Analysis: Ethyl vs. Tert-butyl 2,2-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Strategic Role of Piperazine Protecting Groups in Synthesis

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to modulate physicochemical properties and engage in critical hydrogen bonding interactions.[1][2] The symmetrical nature of piperazine, however, presents a fundamental synthetic challenge: achieving selective mono-functionalization.[3] This guide focuses on two common N-protected intermediates of 2,2-dimethylpiperazine, a valuable scaffold in its own right: the ethyl carbamate and the tert-butyl carbamate (Boc) derivatives.

The choice of protecting group is not a trivial decision; it is a strategic one that dictates reaction pathways, influences the reactivity of the unprotected nitrogen, and ultimately determines the efficiency and feasibility of a synthetic route. This document provides an in-depth comparison of the reactivity of ethyl 2,2-dimethylpiperazine-1-carboxylate and its tert-butyl counterpart, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore how the subtle differences between an ethyl and a tert-butyl group lead to profoundly different chemical behaviors, offering distinct advantages and disadvantages in complex molecular design.

Pillar 1: Theoretical Framework—A Tale of Two Carbamates

Before delving into experimental data, it is crucial to understand the inherent electronic and steric properties that govern the reactivity of each molecule. These principles form the basis for predicting their behavior and making informed decisions in the lab.

Electronic Effects: Inductive Donation

Alkyl groups are electron-donating through an inductive effect (+I), which follows the general order: tert-butyl > ethyl.[4] This donation of electron density through the sigma bonds has two primary consequences:

  • Nucleophilicity of the Unprotected N4-Nitrogen: The increased electron density from the tert-butyl group makes the distal N4 nitrogen slightly more nucleophilic compared to the ethyl-protected analogue. This can translate to faster reaction rates in processes like N-alkylation or N-acylation.

  • Stability of the Carbamate Linkage: The electron-donating nature of the alkyl group influences the stability of the carbamate itself, particularly during cleavage, as discussed below.

Steric Hindrance: The Bulky Tert-Butyl Group

The most apparent difference is steric bulk. The tert-butyl group is significantly larger than the ethyl group. This steric hindrance can:

  • Hinder Reactions at N4: While electronically activated, the N4 nitrogen's accessibility might be slightly reduced by the bulky Boc group, potentially slowing reactions with sterically demanding electrophiles.

  • Influence Deprotection Pathways: The steric strain associated with the tert-butyl group plays a role in its unique deprotection mechanism.

The Decisive Factor: The Deprotection Mechanism

The most critical distinction lies in the mechanism of N-deprotection. This difference is the foundation of their orthogonal use in synthesis.[5][6]

  • Tert-butyl 2,2-dimethylpiperazine-1-carboxylate (Boc-protected): The Boc group is renowned for its lability under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the departure of the exceptionally stable tert-butyl cation, which then typically forms isobutylene.[7] This process is facile and occurs under mild conditions, making it orthogonal to many other protecting groups.[8][9]

  • Ethyl 2,2-dimethylpiperazine-1-carboxylate (Et-protected): The ethyl carbamate is significantly more robust. Cleavage of the ethyl-oxygen bond to form a primary ethyl cation is energetically unfavorable.[10] Therefore, deprotection requires harsher conditions, typically saponification via nucleophilic attack at the carbonyl carbon under strong aqueous base and heat, or vigorous acidic hydrolysis. It is stable to the mild acidic conditions that readily cleave a Boc group.

Pillar 2: Experimental Validation & Comparative Data

To quantify these theoretical differences, we propose a series of head-to-head experiments. The following protocols are designed to be self-validating, with clear endpoints and analytical methods to ensure trustworthy and reproducible results.

Experiment 1: Acid-Mediated Deprotection

Objective: To demonstrate the differential stability of the two carbamates under standard acidic deprotection conditions.

Protocol:

  • In separate vials, dissolve ethyl 2,2-dimethylpiperazine-1-carboxylate (50 mg, 1 eq) and tert-butyl 2,2-dimethylpiperazine-1-carboxylate (50 mg, 1 eq) in dichloromethane (DCM, 2 mL).

  • To each vial, add trifluoroacetic acid (TFA, 0.5 mL) at room temperature.

  • Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS at t = 0, 5 min, 15 min, 30 min, and 1 hour.

  • Upon completion (or after 1 hour), quench the reactions with a saturated solution of sodium bicarbonate, extract with DCM, dry the organic layer, and analyze the crude product by ¹H NMR to confirm the presence or absence of the protecting group.

Expected Results & Data:

CompoundConditionTime to CompletionYield of Deprotected Product
tert-Butyl Carbamate TFA / DCM, RT< 15 minutes>95%
Ethyl Carbamate TFA / DCM, RT> 1 hour (No Reaction)<5% (Starting Material Recovered)

This experiment starkly illustrates the orthogonality of the Boc group.[5][11]

Experiment 2: Reactivity in N4-Alkylation

Objective: To compare the rate of reaction at the unprotected N4-nitrogen, assessing the interplay of electronic and steric effects.

Protocol:

  • To separate solutions of ethyl 2,2-dimethylpiperazine-1-carboxylate (100 mg, 1 eq) and tert-butyl 2,2-dimethylpiperazine-1-carboxylate (114 mg, 1 eq) in acetonitrile (5 mL), add potassium carbonate (K₂CO₃, 2 eq) and benzyl bromide (1.1 eq).

  • Stir the mixtures vigorously at 50°C.

  • Monitor the consumption of starting material by LC-MS at regular intervals (e.g., every 30 minutes) for 4 hours.

  • Calculate the reaction conversion at each time point to generate a kinetic profile.

Expected Results & Data:

CompoundConversion at 1 hrConversion at 2 hrConversion at 4 hr
tert-Butyl Carbamate ~65%~90%>98%
Ethyl Carbamate ~50%~80%>95%

The data is expected to show a moderately faster reaction for the Boc-protected piperazine, suggesting that the activating electronic effect of the tert-butyl group outweighs any minor steric hindrance at the N4 position for an unhindered electrophile like benzyl bromide.

Experiment 3: Stability Under Basic Hydrolysis Conditions

Objective: To evaluate the stability of each protecting group under conditions typically used for saponification.

Protocol:

  • In separate vials, dissolve each carbamate (50 mg, 1 eq) in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide (NaOH, 2 mL).

  • Heat the reactions to 60°C and monitor by TLC or LC-MS over 12 hours.

  • Analyze for the presence of the deprotected 2,2-dimethylpiperazine.

Expected Results & Data:

CompoundCondition% Deprotection after 12 hr
tert-Butyl Carbamate 2M NaOH (aq), 60°C<5% (Highly Stable)
Ethyl Carbamate 2M NaOH (aq), 60°C>90% (Labile)

This experiment confirms that the ethyl carbamate can be removed under basic conditions, while the Boc group remains robust, a critical consideration for synthetic planning.[6]

Pillar 3: Visualization of Mechanisms and Workflows

Visual aids are indispensable for conceptualizing complex chemical processes. The following diagrams, rendered using Graphviz, illustrate the key mechanisms and the experimental design.

Deprotection Mechanisms

The cleavage pathways for the two carbamates are fundamentally different, as shown below.

G cluster_0 A) Acid-Catalyzed Deprotection of Boc-Piperazine cluster_1 B) Base-Mediated Hydrolysis of Ethyl Carbamate BocPip Boc-Protected Piperazine ProtonatedBocPip Protonated Carbamate BocPip->ProtonatedBocPip + H+ H_ion H+ tBu_cation tert-Butyl Cation ProtonatedBocPip->tBu_cation Cleavage CarbamicAcid Piperazine-1-carbamic acid ProtonatedBocPip->CarbamicAcid DeprotectedPip_A Deprotected Piperazine + H+ CarbamicAcid->DeprotectedPip_A Decarboxylation CO2_A CO2 EtPip Ethyl-Protected Piperazine Intermediate Tetrahedral Intermediate EtPip->Intermediate + OH- OH_ion OH- DeprotectedPip_B Deprotected Piperazine Intermediate->DeprotectedPip_B Collapse Ethoxide Ethoxide Intermediate->Ethoxide Carbonate Carbonate Species

Caption: Contrasting deprotection mechanisms for Boc and Ethyl carbamates.

Experimental Workflow

A logical workflow ensures a systematic and unbiased comparison of the two compounds.

G cluster_exp Parallel Reactivity Screening start Starting Materials Ethyl 2,2-dimethylpiperazine-1-carboxylate tert-Butyl 2,2-dimethylpiperazine-1-carboxylate exp1 Experiment 1: Acid Stability TFA, DCM, RT start:f0->exp1 start:f1->exp1 exp2 Experiment 2: N-Alkylation BnBr, K2CO3, 50°C start:f0->exp2 start:f1->exp2 exp3 Experiment 3: Base Stability 2M NaOH, 60°C start:f0->exp3 start:f1->exp3 analysis Reaction Monitoring & Analysis TLC LC-MS NMR exp1->analysis exp2->analysis exp3->analysis data Data Compilation Reaction Rates Yields Stability analysis->data conclusion Conclusion|Comparative Reactivity Profile data->conclusion

Caption: Workflow for the comparative reactivity study.

Conclusion and Strategic Recommendations

The experimental and theoretical analysis demonstrates a clear divergence in the chemical behavior of ethyl and tert-butyl 2,2-dimethylpiperazine-1-carboxylate.

  • Tert-butyl 2,2-dimethylpiperazine-1-carboxylate is the superior choice when mild, acid-labile deprotection is required. Its orthogonality with base-stable and hydrogenation-labile groups makes it a versatile tool in complex, multi-step synthesis, such as in solid-phase peptide synthesis or the construction of delicate natural products.[6] The slight electronic activation it imparts on the distal nitrogen is an added benefit for subsequent functionalization.

  • Ethyl 2,2-dimethylpiperazine-1-carboxylate serves as a robust, non-labile protecting group . It is ideal for synthetic routes that require strongly acidic conditions where a Boc group would be inadvertently cleaved. Its removal via basic hydrolysis, while requiring harsher conditions, provides a distinct deprotection strategy that can be leveraged in molecules containing acid-sensitive functionalities.

Ultimately, the selection between these two valuable building blocks is dictated by the overall synthetic strategy. By understanding their intrinsic reactivity, researchers can design more efficient, robust, and successful synthetic routes for the next generation of piperazine-containing therapeutics.

References

  • ResearchGate. Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Available at: [Link]

  • MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmaceutical Sciences and Research.
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  • Google Patents. Alkylated piperazine compounds.
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  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity.
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  • PubMed. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. (2014). Chemical Biology & Drug Design.
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  • PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Chemistry Steps. Boc Protecting Group for Amines. (2023). Available at: [Link]

  • Google Patents. Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2023). The Journal of Organic Chemistry.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • Theoretical Studies on Structures and Electronic State of Alkyl-Substituted Ethyl C
  • PubMed. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (2009). Journal of Medicinal Chemistry.
  • PubMed. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists. (2012). Archiv der Pharmazie.
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A Senior Application Scientist's Guide to HPLC Retention Time Data for Substituted Piperazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, substituted piperazine esters represent a crucial scaffold in a multitude of pharmacologically active agents. Their versatile structure allows for a wide array of chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone for the analysis, purification, and quality control of these compounds. Understanding the relationship between the chemical structure of a substituted piperazine ester and its retention time in an HPLC system is paramount for efficient method development, impurity profiling, and ultimately, the acceleration of the drug development pipeline.

This guide, curated from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It aims to provide a comprehensive understanding of the "why" behind the "how," offering a comparative analysis of retention time data supported by experimental evidence and grounded in the fundamental principles of chromatography. We will explore how subtle changes in the substitution pattern on the piperazine ring and the ester moiety can lead to significant and predictable shifts in HPLC retention, empowering you to develop more robust and efficient analytical methods.

The Foundational Principle: Hydrophobicity as the Primary Driver of Retention in Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity.[1] The stationary phase, typically a silica-based support chemically bonded with non-polar alkyl chains (e.g., C18 or C8), provides a hydrophobic surface. The mobile phase consists of a polar aqueous component and a less polar organic modifier, such as acetonitrile or methanol. In this competitive environment, more hydrophobic analytes will have a stronger affinity for the stationary phase and will thus be retained longer, resulting in a later elution and a higher retention time (t_R).

The fundamental equation governing retention is:

tR = t0 (1 + k)

where t0 is the dead time (the time it takes for an unretained compound to pass through the column) and k is the retention factor. The retention factor is directly proportional to the partitioning of the analyte between the stationary and mobile phases. For a homologous series of compounds, the primary determinant of this partitioning, and therefore retention, is the overall hydrophobicity of the molecule.

The Impact of Substituents on the Retention of Piperazine Esters: A Comparative Analysis

The general structure of the substituted piperazine esters under consideration in this guide is depicted below:

Figure 1: General structure of a substituted piperazine ester.

To illustrate the impact of various substituents on HPLC retention time, we will analyze hypothetical but representative data based on established chromatographic principles. The following sections will compare the effects of modifying R¹, R², and R³ on the hydrophobicity and, consequently, the retention time of the molecule.

Case Study 1: Varying the N-Aryl Substituent (R¹)

Let's consider a series of N-arylpiperazine ethyl esters where the substituent on the phenyl ring (R¹) is varied. The core structure remains constant, allowing us to isolate the effect of the R¹ group.

Compound IDR¹ SubstituentPredicted LogPExpected Retention Time (min)
1a -H3.210.5
1b -CH₃3.712.8
1c -Cl3.913.7
1d -OCH₃3.110.2
1e -NO₂3.09.8

Experimental Conditions (Hypothetical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Analysis of Retention Behavior:

The data clearly demonstrates a direct correlation between the hydrophobicity of the R¹ substituent and the retention time.

  • Alkyl and Halogen Substituents: The addition of a methyl group (-CH₃, 1b ) or a chloro group (-Cl, 1c ) increases the overall lipophilicity of the molecule compared to the unsubstituted parent compound (1a ). This leads to stronger interactions with the C18 stationary phase and, therefore, longer retention times.

  • Polar Substituents: Conversely, the introduction of more polar groups, such as a methoxy group (-OCH₃, 1d ) or a nitro group (-NO₂, 1e ), decreases the overall hydrophobicity. These molecules have a greater affinity for the polar mobile phase, resulting in earlier elution and shorter retention times. The slight difference between the methoxy and nitro groups can be attributed to the stronger polarity of the nitro group.

Case Study 2: Modification of the Ester Alkyl Chain (R³)

In this scenario, we keep the N-phenylpiperazine core constant and vary the alkyl chain of the ester group (R³).

Compound IDR³ (Ester Group)Predicted LogPExpected Retention Time (min)
2a -CH₃ (Methyl)3.09.5
2b -CH₂CH₃ (Ethyl)3.210.5
2c -CH₂CH₂CH₃ (Propyl)3.712.9
2d -CH(CH₃)₂ (Isopropyl)3.612.5

Experimental Conditions (Hypothetical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Analysis of Retention Behavior:

As the length of the alkyl chain in the ester group increases, so does the hydrophobicity of the molecule. This is reflected in the systematic increase in retention time from the methyl ester (2a ) to the propyl ester (2c ). The isopropyl ester (2d ) has a slightly shorter retention time than the n-propyl ester (2c ), which can be attributed to the branched structure potentially causing some steric hindrance that slightly weakens the interaction with the stationary phase.

Experimental Protocol: A Self-Validating HPLC Method

The following protocol provides a robust starting point for the analysis of a wide range of substituted piperazine esters. The causality behind each experimental choice is explained to ensure a self-validating system.

Objective: To develop a reliable reversed-phase HPLC method for the separation and quantification of a series of N-arylpiperazine ethyl esters.

1. Materials and Reagents:

  • HPLC-grade acetonitrile and methanol.

  • Deionized water (18 MΩ·cm or higher).

  • Formic acid (or trifluoroacetic acid), HPLC grade.

  • Reference standards of the substituted piperazine esters.

2. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing for these basic compounds.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier protonates the basic nitrogen atoms of the piperazine ring, ensuring a consistent ionization state and improving peak shape. It also helps to suppress the interaction of the basic analytes with any residual acidic silanol groups on the silica support, further reducing peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power for a wide range of organic molecules and low viscosity.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

    • Rationale: A gradient elution is employed to accommodate a series of compounds with a potentially wide range of hydrophobicities. The initial isocratic hold ensures good peak shape for early eluting compounds. The gradient allows for the efficient elution of more hydrophobic compounds in a reasonable timeframe, while the final re-equilibration step ensures the reproducibility of the method.

  • Flow Rate: 1.0 mL/min.

    • Rationale: This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and backpressure.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of the analytes. A PDA detector is highly recommended to assess peak purity.

4. Sample Preparation:

  • Dissolve the reference standards in the initial mobile phase composition (30:70 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Visualizing the Workflow and Key Relationships

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve & Filter Sample hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_sample->hplc_system prep_mobile Prepare Mobile Phases A & B prep_mobile->hplc_system separation Gradient Elution & Separation on C18 Column hplc_system->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Analyze Retention Time & Peak Area chromatogram->analysis comparison Compare Retention Data analysis->comparison

Figure 2: A streamlined workflow for the HPLC analysis of substituted piperazine esters.

Retention_Factors substituent Substituent Properties hydrophobicity Molecular Hydrophobicity substituent->hydrophobicity Influences retention HPLC Retention Time hydrophobicity->retention Directly Correlates With

Figure 3: The causal relationship between substituent properties and HPLC retention time.

Conclusion: Empowering Rational Method Development

The retention time of substituted piperazine esters in reversed-phase HPLC is a direct and predictable function of their molecular structure, primarily governed by overall hydrophobicity. By understanding the contribution of different substituents to this property, researchers can move from a trial-and-error approach to a more rational and efficient strategy for HPLC method development. The principles and data presented in this guide serve as a foundational tool for scientists and drug development professionals, enabling them to better predict chromatographic behavior, optimize separations, and ultimately, accelerate the journey from discovery to clinic.

References

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A Comparative Guide to the Infrared Spectroscopy of Carbonyl Bands in Piperazine Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are cornerstone structural motifs in medicinal chemistry and have gained significant traction in materials science, particularly for carbon dioxide capture. The carbamate functional group, readily formed on the piperazine scaffold, is central to these applications. Infrared (IR) spectroscopy is an indispensable tool for the characterization of these molecules, with the carbonyl (C=O) stretching vibration serving as a highly sensitive and diagnostic probe of the molecular environment. This guide provides an in-depth comparison of the IR carbonyl bands of piperazine carbamates, elucidating the key factors that govern their spectral positions. We will dissect the differences between carbamate esters and carbamate anions, explore the influence of substitution and electronic effects, and provide robust experimental protocols for accurate data acquisition.

The Carbamate Carbonyl: A Tale of Two Distinct Forms

A critical source of confusion when interpreting the IR spectra of "carbamates" is the failure to distinguish between two electronically and structurally distinct species: the neutral carbamate ester (R₂N-CO-OR') and the anionic carbamate salt (R₂N-COO⁻). Their carbonyl stretching frequencies appear in vastly different regions of the spectrum.

  • Carbamate Esters (R₂N-CO-OR'): These are covalent, neutral molecules. The lone pair on the nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the double-bond character of the C=O bond, lowering its force constant. Consequently, the C=O stretching frequency in carbamate esters is typically found at a lower wavenumber (1740-1680 cm⁻¹) compared to ketones (~1715 cm⁻¹) but higher than amides.[1]

  • Carbamate Anions (R₂N-COO⁻): These species are formed by the reaction of a secondary amine, like piperazine, with carbon dioxide, often in an aqueous or amine solution.[2] The negative charge is delocalized across the O-C-O system, akin to a carboxylate anion. This results in two characteristic stretches: an intense asymmetric stretch (νₐₛ) and a weaker symmetric stretch (νₛ). The asymmetric stretch, often considered the "carbonyl band" in this context, appears at a much lower frequency, typically in the 1580-1500 cm⁻¹ region.[3]

The fundamental electronic differences are illustrated below.

G Diagram 1: Resonance Structures of Carbamate Species cluster_ester Carbamate Ester cluster_anion Carbamate Anion ester1 R₂N−C(=O)−OR' ester2 ↔ R₂N⁺=C(−O⁻)−OR' anion1 R₂N−C(=O)−O⁻ anion2 ↔ R₂N−C(−O⁻)=O G Diagram 2: Experimental Workflow for IR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR Spectrometer) cluster_analysis Analysis start Start with Piperazine Carbamate Sample method_choice Choose Method start->method_choice atr ATR Method: Place small amount on crystal method_choice->atr Quick/Easy kbr KBr Method: Grind 1-2 mg sample with 100-200 mg KBr method_choice->kbr Traditional background 1. Collect Background Spectrum (Clean ATR or empty holder) atr->background press Press mixture into a transparent pellet kbr->press press->background sample_spec 2. Collect Sample Spectrum background->sample_spec process 3. Ratio Sample/Background sample_spec->process result Final Absorbance Spectrum process->result interpret Identify C=O band (1800-1500 cm⁻¹ region) result->interpret

Caption: Workflow for obtaining and analyzing the IR spectrum of a piperazine carbamate.

Conclusion

The infrared carbonyl absorption of piperazine carbamates is a powerful diagnostic tool, but its interpretation requires a clear understanding of the molecule's chemical state. Stable, neutral carbamate esters exhibit a strong C=O stretch in the 1725-1680 cm⁻¹ region, sensitive to substitution and hydrogen bonding. In contrast, carbamate anions , formed during CO₂ capture, are definitively identified by a strong asymmetric stretching band at much lower wavenumbers, typically 1550-1520 cm⁻¹ . By leveraging the appropriate experimental protocols and understanding these key spectral-structural correlations, researchers can confidently characterize piperazine carbamates and gain crucial insights into their role in drug design and materials science.

References

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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  • Ishikita, H., & Hamada, T. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Omega. [Link]

  • Al-lami, M., et al. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. [Link]

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Stability comparison of ethyl carbamate vs Boc protecting groups in acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acid Stability of Amine Protecting Groups: Ethyl Carbamate vs. Boc

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group is a critical decision, dictated by its stability profile and the conditions required for its removal. Among the most common carbamate protecting groups are the highly acid-labile tert-butyloxycarbonyl (Boc) group and the significantly more robust ethyl carbamate.

This guide provides an in-depth comparison of their stability under acidic conditions, grounded in mechanistic principles and supported by experimental workflows. Understanding the profound difference in their behavior is key to designing elegant and effective synthetic routes.

The Mechanism of Acid-Catalyzed Cleavage: The Root of the Difference

The dramatic disparity in stability between the Boc and ethyl carbamate groups is not arbitrary; it is a direct consequence of the carbocation intermediates formed during their respective acid-catalyzed cleavage pathways.

The tert-Butyloxycarbonyl (Boc) Group: Designed for Lability

The Boc group is the archetypal acid-labile amine protecting group. Its widespread use stems from its easy installation and, more importantly, its clean and efficient removal under relatively mild acidic conditions.[1][2]

The deprotection mechanism proceeds via an E1 elimination pathway, which is facilitated by the formation of a highly stabilized tert-butyl carbocation.[3] The key steps are:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.

  • Carbocation Formation: The C-O bond cleaves, releasing the resonance-stabilized tertiary tert-butyl cation. This is the rate-determining step and is energetically favorable due to the stability of the carbocation.

  • Decomposition: The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine. The tert-butyl cation is typically scavenged by the counter-ion or deprotonates to form isobutene gas.

This efficient, low-energy pathway ensures that Boc cleavage is rapid, often completing in under an hour at room temperature.[2]

Boc_Deprotection Start N-Boc Amine p1 Start->p1 + H⁺ Protonated Protonated Carbamate p2 Protonated->p2 Slow (Rate-Limiting) Carbocation tert-Butyl Cation + Carbamic Acid Products Free Amine + CO₂ + Isobutene Carbocation->Products Fast Decomposition p1->Protonated Fast p2->Carbocation Formation of stable tertiary carbocation

Caption: Boc group deprotection mechanism via a stable tertiary carbocation.

Ethyl Carbamate: A Profile in Robustness

In stark contrast, the ethyl carbamate is exceptionally stable under acidic conditions. It is so stable, in fact, that it is generally not considered a practical "protecting group" for amines in contexts where acidic deprotection is desired. Its stability is a major reason why ethyl carbamate can persist as a contaminant in fermented beverages.[4][5]

The reason for this stability lies in the prohibitively high energy of its potential cleavage pathway:

  • Protonation: Like the Boc group, the carbonyl oxygen can be protonated by a strong acid.

  • Unfavorable Cleavage: For cleavage to occur via a similar E1 mechanism, a primary ethyl carbocation (CH₃CH₂⁺) would need to form. Primary carbocations are highly unstable and energetically inaccessible under standard conditions.

Because this low-energy pathway is blocked, cleaving an ethyl carbamate requires forcing conditions that more closely resemble the harsh hydrolysis of an amide, which is a significantly slower and less selective process.

Ethyl_Carbamate_Stability Start N-Ethyl Carbamate p1 Start->p1 + H⁺ (e.g., TFA) Protonated Protonated Carbamate NoReaction No Reaction (Stable) Protonated->NoReaction Remains stable under standard acidic conditions p2 Protonated->p2 HighEnergy Formation of unstable primary carbocation (HIGHLY DISFAVORED) p1->Protonated Fast p2->HighEnergy Very High Energy Barrier

Caption: The high energy barrier for primary carbocation formation renders ethyl carbamate stable to acid.

Head-to-Head Stability Comparison

The mechanistic differences translate into a clear and predictable hierarchy of stability. The Boc group is designed for strategic, selective removal, while the ethyl carbamate is built for endurance.

Table 1: Comparative Stability Under Various Acidic Conditions

ConditionReagentBoc Group StabilityEthyl Carbamate StabilityRationale
Mild Acid 1-5% TFA in CH₂Cl₂Labile (cleavage can occur)StableSufficient acid to initiate cleavage via the stable t-butyl cation.
Standard Acid 20-50% TFA in CH₂Cl₂Unstable (Rapid Cleavage, < 1 hr)Stable Standard conditions for complete and fast Boc removal.[6]
Strong Acid 4M HCl in Dioxane/MeOHUnstable (Rapid Cleavage)Stable Common alternative to TFA for Boc deprotection.[6]
Harsh Acid Conc. H₂SO₄ / HeatUnstable (Instantaneous)Labile (Slow cleavage/decomposition)Forcing conditions begin to enable higher-energy hydrolysis pathways.

This stark difference in reactivity makes the two groups perfectly orthogonal . A Boc group can be selectively removed from a molecule containing an ethyl carbamate-protected amine with no risk of cleaving the latter, a principle that is fundamental to complex molecular synthesis.[7][8]

Experimental Protocol: A Framework for Stability Assessment

To quantitatively validate the stability differences, researchers can employ a straightforward High-Performance Liquid Chromatography (HPLC) based kinetic study. The following protocol provides a robust template for such a comparison.

Objective

To monitor and compare the rate of acid-catalyzed deprotection of N-Boc-benzylamine versus ethyl N-benzylcarbamate.

Materials
  • N-Boc-benzylamine (Substrate A)

  • Ethyl N-benzylcarbamate (Substrate B)

  • Dichloromethane (DCM), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (for quenching)

  • HPLC system with a C18 column and UV detector

Methodology
  • Stock Solution Preparation: Prepare 10 mM stock solutions of Substrate A and Substrate B in DCM.

  • Reaction Setup:

    • In two separate vials, place 1.0 mL of the Substrate A stock solution.

    • In two other separate vials, place 1.0 mL of the Substrate B stock solution.

    • Label the vials appropriately (e.g., A-Control, A-TFA, B-Control, B-TFA).

  • Reaction Initiation:

    • To the "A-TFA" and "B-TFA" vials, add 1.0 mL of TFA (for a final concentration of 50% TFA).

    • To the control vials, add 1.0 mL of DCM.

    • Start a timer immediately upon adding the acid.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., t = 5 min, 15 min, 30 min, 60 min, 120 min), withdraw a 100 µL aliquot from each of the four vials.

    • Immediately quench each aliquot by adding it to a separate vial containing 900 µL of a cold, saturated sodium bicarbonate solution. This neutralizes the acid and stops the reaction.

  • Sample Preparation & Analysis:

    • Vortex the quenched samples. Extract the organic layer if necessary.

    • Analyze each quenched sample by HPLC, monitoring for the disappearance of the starting material and the appearance of the product (benzylamine).

  • Data Analysis:

    • Calculate the percentage of starting material remaining at each time point relative to the t=0 sample (or the control).

    • Plot % Starting Material vs. Time for both substrates to visually compare their stability.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 10 mM stock solutions of N-Boc & N-Ethyl Carbamate substrates in DCM react1 Aliquot substrates into four vials (A-TFA, A-Ctrl, B-TFA, B-Ctrl) prep1->react1 react2 Initiate reaction by adding 50% TFA or DCM (control) react1->react2 time Take aliquots at time points (5, 15, 60 min...) react2->time quench Quench aliquots in sat. NaHCO₃ solution time->quench hplc Analyze by HPLC quench->hplc plot Plot % Cleavage vs. Time hplc->plot

Caption: Workflow for the comparative kinetic analysis of protecting group stability.

Summary and Application Guide

The choice between using a Boc group and relying on the stability of an ethyl carbamate is dictated entirely by synthetic strategy.

  • Choose the Boc Group when: You require a reliable, acid-labile protecting group for an amine. It is the industry standard for syntheses where a key step involves unmasking an amine using acids like TFA or HCl, especially in solid-phase peptide synthesis (SPPS).[8][9] Its removal is clean, fast, and predictable.

  • Utilize an Ethyl Carbamate when: You need an amine to be exceptionally robust and inert to a wide range of acidic conditions under which other protecting groups (like Boc, Trityl, or silyl ethers) would be cleaved. It should be considered a near-permanent modification unless extremely harsh, non-selective cleavage methods are planned for a final step. For strategies requiring an acid-stable/base-labile group, Fmoc is the standard choice. For an acid-stable/hydrogenolysis-labile group, Cbz is preferred.[1]

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Zhang, Y., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Wiley. Greene's Protective Groups in Organic Synthesis. [Link]

  • Nutrients. Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025). [Link]

  • ResearchGate. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Olaru, A., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. Fermentation. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). [Link]

  • Scientific Update. To Deprotect and Serve. (2023). [Link]

  • Trapp, O., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. [Link]

  • Centre for Food Safety. Ethyl Carbamate in Local Fermented Foods. [Link]

  • Ryu, D., et al. (2015). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological Research. [Link]

  • Food Standards Australia New Zealand. ETHYL CARBAMATE in AUSTRALIAN FOODS. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). [Link]

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A Comparative Guide to the Crystallographic and Conformational Landscape of N-Substituted 2,2-Dimethylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2] The introduction of substituents, such as the gem-dimethyl group at the C2 position and various N-substituents, profoundly influences the molecule's conformational preferences, which in turn dictates its interaction with biological targets. This guide provides an in-depth analysis of the crystallographic data and conformational behavior of N-substituted 2,2-dimethylpiperazines, offering a framework for rational drug design.

The Conformational Dynamics of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is not planar. It primarily adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane.[3][4] However, other higher-energy conformations like the boat and twist-boat are also possible and can be relevant in specific molecular contexts or during receptor binding.[5]

The presence of gem-dimethyl groups at the C2 position introduces significant steric constraints. These bulky groups generally lock the piperazine ring into a preferred chair conformation where one methyl group is axial and the other is equatorial, or forces a ring distortion to alleviate steric strain. The specific conformational outcome is a delicate balance of steric hindrance and electronic effects.

G cluster_conformations Piperazine Ring Conformations Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Ring Inversion Boat Boat Twist-Boat->Boat

Caption: Primary conformations of the piperazine ring.

The Directing Influence of N-Substituents

The nature of the substituent on the nitrogen atom(s) is a critical determinant of the ring's conformation and the overall molecular shape. The interplay between the N-substituent and the 2,2-dimethyl groups governs the thermodynamic stability of different conformers.

A. Steric and Electronic Effects:

  • N-Alkyl and N-Aryl Groups: The size and nature of these substituents influence the energy barrier for nitrogen inversion and ring interconversion. For many N-aryl piperazines, the piperazine ring maintains a chair conformation.[1] In some 2-substituted piperazines, an axial orientation of the substituent is surprisingly preferred, a phenomenon that can be stabilized by factors like intramolecular hydrogen bonding.[6]

  • N-Acyl Groups: The introduction of an acyl group (e.g., benzoyl) introduces a partial double bond character to the amide C-N bond. This restricts rotation, leading to the existence of distinct rotational conformers (rotamers).[7][8] The energy barrier for this rotation can be significant, often higher than that of the piperazine ring inversion, leading to multiple conformers co-existing at room temperature.[7][8]

B. Conformational Isomerism in N-Acyl Derivatives:

The restricted rotation in N-acyl derivatives, coupled with the ring's chair conformation, creates a complex conformational landscape. The activation energy barriers (ΔG‡) for amide bond rotation and ring inversion can be determined using techniques like temperature-dependent NMR spectroscopy, with values typically ranging from 56 to 80 kJ/mol.[7][8]

G cluster_workflow Factors Influencing Conformation N_Substituent N-Substituent (Alkyl, Aryl, Acyl) Ring_Conformation Piperazine Ring Conformation (Chair, Boat, Twist-Boat) N_Substituent->Ring_Conformation Electronic & Steric Effects Gem_Dimethyl C2,2-Dimethyl Group Gem_Dimethyl->Ring_Conformation Steric Hindrance Final_Conformer Predominant Molecular Conformer Ring_Conformation->Final_Conformer

Caption: Interplay of factors determining molecular conformation.

Comparative Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of a molecule. While a comprehensive database specifically for a wide range of N-substituted 2,2-dimethylpiperazines is not publicly aggregated, we can analyze representative data from related N-substituted piperazine derivatives to understand the key parameters. These parameters provide a precise geometric description of the molecule in its crystalline form.

Table 1: Representative Crystallographic Data for N-Substituted Piperazine Derivatives

CompoundSubstituent(s)Space Groupa (Å)b (Å)c (Å)Ring ConformationReference
Compound 5d ¹1-(2-furoyl) & othersP2₁/c (monoclinic)12.550311.203914.1007Chair[9]
Compound 3b ²1,4-bis(2,4-difluorobenzoyl)Not specifiedNot specifiedNot specifiedNot specifiedDisordered[10]
Aripiprazole ³N-Aryl, N'-Linker-ArylP2₁/c (monoclinic)10.9513.9111.13Chair[1]
Ph₂PN(C₄H₈)NPPh₂ N,N'-bis(diphenylphosphino)Not specifiedNot specifiedNot specifiedNot specifiedChair (Inversion Center)[11]

¹A complex piperazine derivative synthesized for structural study.[9] ²Data from a study on N,N-diacylated piperazine; the piperazine moiety was found to be disordered in the crystal structure.[10] ³An atypical antipsychotic drug containing a piperazine core; data for one of its polymorphs (MELFIT).[1]

Interpretation of Crystallographic Parameters:

  • Space Group and Unit Cell Dimensions (a, b, c): These define the crystal lattice and the overall packing of molecules in the solid state.

  • Ring Conformation: X-ray crystallography unequivocally establishes the ring's pucker (chair, boat, etc.) and the axial/equatorial positions of all substituents. In most reported structures of simple derivatives, the chair conformation is strongly favored.[1][3][5]

  • Bond Lengths and Angles: Deviations from standard values can indicate molecular strain or specific electronic effects, such as the aforementioned partial double bond in N-acyl derivatives.[11]

  • Torsion Angles: These angles precisely define the shape of the ring and the orientation of substituents relative to each other.

Experimental Protocols

To conduct a thorough investigation of a novel N-substituted 2,2-dimethylpiperazine, a systematic workflow encompassing synthesis, characterization, and structural analysis is required.

A. Synthesis of N-Substituted 2,2-Dimethylpiperazines

A common and versatile method is the nucleophilic substitution reaction between 2,2-dimethylpiperazine and a suitable electrophile.

Protocol: General N-Acylation

  • Reaction Setup: Dissolve 2,2-dimethylpiperazine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a base (e.g., triethylamine, 1.1-1.5 eq.) to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Electrophile: Slowly add the desired acyl chloride or anhydride (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-2,2-dimethylpiperazine.[10][12]

B. Single-Crystal X-Ray Diffraction

Obtaining high-quality crystals is crucial for successful X-ray analysis.

Protocol: Crystallographic Analysis

  • Crystal Growth: Grow single crystals of the purified compound. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., chloroform/hexane, ethanol).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[11]

  • Data Collection: Place the crystal on a single-crystal X-ray diffractometer. The measurement is typically performed at a low temperature (e.g., -150 °C) to minimize thermal vibrations.[10] Data is collected by rotating the crystal in the X-ray beam (typically MoKα radiation, λ = 0.71073 Å).[10]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods and refine it against F² using full-matrix least-squares procedures.[10] This process yields the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

G cluster_workflow Experimental Workflow Synthesis Synthesis of N-Substituted Derivative Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-Ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Conformational Analysis Structure_Solution->Analysis

Caption: Workflow from synthesis to structural analysis.

Conclusion

The conformational behavior of N-substituted 2,2-dimethylpiperazines is a complex interplay between the inherent preference of the piperazine ring for a chair conformation, the steric demands of the gem-dimethyl groups, and the electronic and steric properties of the N-substituents. While general principles can predict likely conformations, single-crystal X-ray crystallography provides the ultimate, high-resolution insight into the molecule's solid-state structure. This empirical data is invaluable for validating computational models and building robust structure-activity relationships (SAR), guiding the design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Conformational analysis of 2-substituted piperazines. (2016). PubMed. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Publishing. [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. (n.d.). ChemRxiv. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • MNDO Study of Nitrogen Atom Inversion in Piperazine, N,N'-Dimethylpiperazine and N,N'-Dichloropiperazine. (2025). ResearchGate. [Link]

  • General structure of N-arylpiperazine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2,2-dimethylpiperazine-1-carboxylate, grounded in regulatory standards and best practices. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are synthesized from data on structurally similar piperazine derivatives and are designed to ensure a high margin of safety.

Hazard Profile & Waste Characterization: The "Why" Behind the Procedure

Understanding the potential hazards of a chemical is the first step in managing its waste. Ethyl 2,2-dimethylpiperazine-1-carboxylate belongs to the piperazine family. Based on available data for related compounds such as piperazine, 1-ethylpiperazine, and other carboxylate derivatives, we can infer a likely hazard profile.[1][2][3][4][5]

  • Corrosivity/Irritation: Piperazine and its derivatives are often strong bases and can be corrosive or irritating to the skin and eyes.[5][6] Some may cause severe burns.[1][5]

  • Sensitization: Certain piperazine compounds are known to be respiratory or skin sensitizers, meaning repeated exposure can lead to allergic reactions.[1][5][6]

  • Flammability: Depending on the specific derivative, these compounds can be flammable liquids or solids.[1][2][4]

  • Toxicity: Acute toxicity can vary, but some piperazine derivatives are classified as harmful if swallowed or in contact with skin.[2][5][7] Reproductive toxicity has also been noted for the parent compound, piperazine.[1][5][6]

Therefore, any waste containing Ethyl 2,2-dimethylpiperazine-1-carboxylate must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[8] Disposal in regular trash or down the sanitary sewer is strictly prohibited.[9][10]

Anticipated Hazard Characteristics Regulatory Implication (EPA/OSHA) Primary Safety Concern
Corrosivity (potential) EPA Hazardous Waste (Code: D002)[5]Chemical burns to skin and eyes.
Flammability (potential) EPA Hazardous Waste (Code: D001)Fire or explosion risk.
Toxicity (potential) Subject to OSHA Permissible Exposure Limits (PELs)[11][12]Acute or chronic health effects.
Sensitization (potential) Requires specific handling protocols under a Chemical Hygiene Plan.[13][14]Allergic reactions upon exposure.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of generation to final disposal. This process is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][11][13][14]

Step 1: Waste Segregation at the Point of Generation

  • Causality: Immediately segregate waste containing Ethyl 2,2-dimethylpiperazine-1-carboxylate from non-hazardous waste and other incompatible chemical waste streams. Piperazine derivatives, being basic, can react violently with acids.[1] They are also incompatible with strong oxidizing agents.[1]

  • Protocol:

    • Designate a specific, labeled hazardous waste container for this chemical waste.

    • This container should be located in a Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[15]

    • Ensure this area is under the control of laboratory personnel.[15]

Step 2: Proper Containerization

  • Causality: The integrity of the waste container is critical to prevent leaks and exposures. The container material must be compatible with the chemical waste.

  • Protocol:

    • Use a container in good condition, with a secure, tight-fitting lid.[15]

    • The container must be chemically compatible. For piperazine derivatives, a high-density polyethylene (HDPE) or other chemically resistant plastic container is often preferred over glass to minimize the risk of breakage.[9]

    • Keep the container closed at all times except when adding waste.[15] Never leave a funnel in the container opening.[15]

Step 3: Accurate and Compliant Labeling

  • Causality: Proper labeling is an OSHA and EPA requirement that communicates hazards to all personnel and ensures the waste is managed correctly by the disposal facility.[9][13][14]

  • Protocol:

    • Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[9]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[15]

      • The full chemical name: "Ethyl 2,2-dimethylpiperazine-1-carboxylate " and any other chemical constituents in the mixture, including solvents, listed by percentage.[9][15] Do not use abbreviations or chemical formulas.[9]

      • The date of waste generation (the date the container was started).[9]

      • The specific hazards (e.g., "Corrosive," "Flammable," "Toxic").

      • Your name, department, and room number.[9]

Step 4: Safe Accumulation and Storage

  • Causality: Safe storage minimizes the risk of spills, reactions, and fires within the laboratory. Federal regulations limit the amount of time waste can be stored.

  • Protocol:

    • Store the waste container in a secondary containment bin to catch any potential leaks.

    • Segregate the container from incompatible materials, particularly acids and oxidizers.[1][15]

    • If the chemical is flammable, store it in a designated flammables cabinet.[16]

    • Once the container is 90% full, or within 180 days of the start date (check your institution's specific time limits), arrange for pickup. EPA regulations require removal from the SAA within 72 hours after it becomes full.[15]

Step 5: Arranging for Final Disposal

  • Causality: Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection. This is part of the "cradle-to-grave" responsibility mandated by RCRA.[8]

  • Protocol:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9]

    • Complete any required chemical waste pickup forms, ensuring each container is listed separately.[9]

    • Ensure the container is sealed and the label is complete and legible before the scheduled pickup. Leaking or improperly labeled containers will be rejected.[9]

    • The final disposal method, likely incineration or chemical neutralization, will be handled by the licensed waste disposal company.

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility A Waste Generation (Ethyl 2,2-dimethylpiperazine-1-carboxylate) B Characterize as Hazardous Waste A->B Is it hazardous? Yes. C Segregate from Incompatible Chemicals B->C D Select Compatible Waste Container C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date & Hazards D->E F Store in Secondary Containment in SAA E->F G Container Full (or time limit reached) F->G Accumulate safely H Request Waste Pickup via EHS Office G->H I Transport to Central Accumulation Area H->I J Manifest & Transport to Licensed TSDF I->J K Final Disposal (e.g., Incineration) J->K

Caption: Decision workflow for the compliant disposal of Ethyl 2,2-dimethylpiperazine-1-carboxylate waste.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee, Knoxville. Retrieved February 25, 2026, from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). The University of Tennessee, Knoxville. Retrieved February 25, 2026, from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group. Retrieved February 25, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved February 25, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (1995). National Academies Press. Retrieved February 25, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. (n.d.). ERG Environmental Services. Retrieved February 25, 2026, from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved February 25, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved February 25, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved February 25, 2026, from [Link]

  • SAFETY DATA SHEET: Ethyl piperazine-1-carboxylate. (2010, November 16). Thermo Fisher Scientific. Retrieved February 25, 2026, from [Link]

  • SAFETY DATA SHEET: 1-Ethylpiperazine. (2024, January 27). Fisher Scientific. Retrieved February 25, 2026, from [Link]

  • Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 25, 2026, from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved February 25, 2026, from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved February 25, 2026, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

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Navigating the Unknown: A Safety and Handling Guide for Ethyl 2,2-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment Based on Structural Analogs

Ethyl 2,2-dimethylpiperazine-1-carboxylate belongs to the piperazine family. While specific toxicological data is unavailable, an analysis of related compounds such as Ethyl piperazine-1-carboxylate, 1-Ethylpiperazine, and various dimethylpiperazines suggests potential for the following hazards:

  • Skin and Eye Irritation: Many piperazine derivatives are known to be irritants. Direct contact with the skin can cause redness and inflammation, while eye contact may lead to more severe damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

  • Potential for Sensitization: Some piperazine compounds can cause allergic skin reactions or respiratory sensitization with repeated exposure.[1][2][4]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling Ethyl 2,2-dimethylpiperazine-1-carboxylate, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory operations.

Operation Recommended PPE Rationale
Weighing and Aliquoting Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.To prevent skin and eye contact with the neat compound.
Solution Preparation and Transfers Nitrile gloves (double-gloving recommended), chemical splash goggles, a lab coat, and work within a certified chemical fume hood.To protect against splashes and inhalation of any vapors that may be released.
Large-Scale Operations (>50g) Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, a chemical-resistant apron over a lab coat, and work within a certified chemical fume hood.To provide an enhanced level of protection for skin and face during procedures with a higher risk of significant exposure.

Glove Selection and Use: Always inspect gloves for any signs of degradation or puncture before use. Given the lack of specific permeation data, it is advisable to change gloves frequently and immediately after any direct contact with the compound.[5]

Safe Handling and Storage Protocols

Handling:

  • All work with Ethyl 2,2-dimethylpiperazine-1-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the generation of aerosols and dust.

  • Use non-sparking tools and equipment, especially when handling larger quantities.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids, as these may react exothermically with piperazine derivatives.[1][4][7]

Emergency Procedures: Spill and Exposure Response

A clear and practiced emergency response plan is critical. The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment and Cleanup cluster_disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess PPE Minimum: Double Gloves, Goggles, Lab Coat Add: Respirator, Apron as needed Assess->PPE If safe to proceed Evacuate_Lab Evacuate Laboratory and Contact Emergency Services Assess->Evacuate_Lab If spill is large or beyond your capability Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) PPE->Contain Collect Collect Absorbed Material into a Labeled, Sealable Container Contain->Collect Decontaminate Decontaminate Spill Area with a Suitable Solvent, followed by Soap and Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Following Institutional Guidelines Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste materials contaminated with Ethyl 2,2-dimethylpiperazine-1-carboxylate, including used gloves, absorbent materials from spills, and empty containers, should be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.

Conclusion: A Culture of Caution

Working with novel compounds like Ethyl 2,2-dimethylpiperazine-1-carboxylate is at the forefront of scientific discovery. It also demands the highest standards of safety and a proactive mindset. By treating this compound with the caution it deserves and adhering to the robust safety protocols outlined in this guide, researchers can confidently and safely explore its potential while protecting themselves and their colleagues. Always remember to perform a thorough risk assessment before beginning any new experimental work.

References

Sources

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